Product packaging for Benzyl-PEG45-alcohol(Cat. No.:)

Benzyl-PEG45-alcohol

Cat. No.: B15141878
M. Wt: 2090.5 g/mol
InChI Key: BAJRZHRFFOJQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-PEG45-alcohol is a polyethylene glycol (PEG)-based linker specifically valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . This bifunctional compound features a benzyl-protecting group that can be removed under acidic conditions, and a terminal primary alcohol that serves as a handle for further derivatization and bioconjugation . The incorporation of the hydrophilic 45-unit PEG spacer significantly enhances the water solubility of the final molecule, which is a critical parameter for the bioavailability and efficacy of bioconjugates . In PROTAC technology, which exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins, such linkers are essential for connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein . The length and properties of the PEG chain can influence the potency and pharmacokinetics of the resulting PROTAC molecule. This product is intended for research applications only and is not approved for human or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C97H188O46 B15141878 Benzyl-PEG45-alcohol

Properties

Molecular Formula

C97H188O46

Molecular Weight

2090.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C97H188O46/c98-6-7-99-8-9-100-10-11-101-12-13-102-14-15-103-16-17-104-18-19-105-20-21-106-22-23-107-24-25-108-26-27-109-28-29-110-30-31-111-32-33-112-34-35-113-36-37-114-38-39-115-40-41-116-42-43-117-44-45-118-46-47-119-48-49-120-50-51-121-52-53-122-54-55-123-56-57-124-58-59-125-60-61-126-62-63-127-64-65-128-66-67-129-68-69-130-70-71-131-72-73-132-74-75-133-76-77-134-78-79-135-80-81-136-82-83-137-84-85-138-86-87-139-88-89-140-90-91-141-92-93-142-94-95-143-96-97-4-2-1-3-5-97/h1-5,98H,6-96H2

InChI Key

BAJRZHRFFOJQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Properties and Applications of Benzyl-PEG45-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG45-alcohol is a high molecular weight, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in biomedical research and drug development.[1][2] Its unique structure, featuring a terminal benzyl ether and a primary alcohol, coupled with a long hydrophilic PEG chain, makes it particularly suitable as a linker in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[3][4] This guide provides a comprehensive overview of the known properties, experimental considerations, and conceptual applications of this compound.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in public literature. The information presented below is compiled from various chemical suppliers. For detailed specifications, it is recommended to consult the supplier's certificate of analysis and safety data sheet (SDS).[1][3][5]

Table 2.1: General Properties of this compound

PropertyValueSource
Molecular FormulaC₉₇H₁₈₈O₄₆[1][5]
Molecular Weight~2090.50 g/mol [1][5]
AppearanceSolid[6]
Purity>98% (typical)[3][7]
CAS NumberNot consistently assigned; may vary by supplier.[1][5]

Table 2.2: Handling and Storage

ParameterRecommendationSource
Storage Temperature-20°C[1][7]
Storage ConditionsKeep in a dark place, under an inert atmosphere.[5]
Shipping TemperatureAmbient Temperature[1][7]

Table 2.3: Solubility

SolventSolubilityNotesSource
WaterSolubleThe long PEG chain imparts hydrophilicity.[1][7][8]
Common Organic Solvents (e.g., DCM, DMF, DMSO)Expected to be solublePEG derivatives are generally soluble in many organic solvents.[9]

Spectral Data

While specific spectra for this compound are not publicly available, researchers can expect the following characteristic signals in their analyses. Representative spectral data for the core components (benzyl alcohol and PEG) are well-documented.[10][11][12][13]

Table 3.1: Expected Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR - Peaks in the aromatic region (~7.3 ppm) corresponding to the benzyl group protons.- A characteristic singlet for the benzylic methylene protons (-CH₂-Ph).- A large, broad singlet or multiplet in the region of 3.6 ppm, characteristic of the repeating ethylene glycol units (-O-CH₂-CH₂-O-).- Signals corresponding to the terminal alcohol and adjacent methylene groups.
¹³C NMR - Aromatic carbon signals from the benzyl group.- A signal for the benzylic carbon.- A prominent peak around 70 ppm for the repeating ethylene glycol carbons.- Signals for the carbons associated with the terminal alcohol.
FTIR - A broad O-H stretching band for the terminal alcohol.- C-H stretching bands for the alkyl and aromatic groups.- A prominent C-O-C stretching band for the PEG backbone.
Mass Spectrometry (e.g., ESI-MS) - A peak corresponding to the molecular ion [M+Na]⁺ or [M+H]⁺. Due to the polymeric nature, a distribution of peaks around the average molecular weight may be observed.

Experimental Protocols and Methodologies

This compound is primarily utilized as a linker in the synthesis of PROTACs. This involves a series of chemical modifications to conjugate a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The following are generalized protocols for the key steps.

Activation of the Terminal Alcohol

The terminal hydroxyl group must first be activated for coupling to another molecule (e.g., an E3 ligase ligand or a target protein ligand). A common method is conversion to a more reactive group, such as a tosylate or a mesylate, or direct coupling using activating agents.

Protocol 4.1.1: Tosylation of Terminal Alcohol

  • Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a base, such as triethylamine (TEA) or pyridine, to the reaction mixture.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same anhydrous solvent.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Deprotection of the Benzyl Ether

The benzyl group is a protecting group for the other terminus of the PEG linker and is typically removed under acidic conditions or via hydrogenolysis.[1][7]

Protocol 4.2.1: Acid-Catalyzed Deprotection

  • Dissolve the benzyl-protected PEG compound in a suitable solvent, such as DCM or a mixture of DCM and methanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting deprotected PEG alcohol can be purified by precipitation in a non-solvent like diethyl ether or by chromatography.

Protocol 4.2.2: Deprotection by Catalytic Hydrogenolysis

  • Dissolve the benzyl-protected PEG compound in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound involves a series of coupling reactions. A generalized workflow is presented below.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps Benzyl_PEG_OH Benzyl-PEG45-OH Activate_PEG Activate terminal -OH (e.g., Tosylation) Benzyl_PEG_OH->Activate_PEG POI_Ligand Protein of Interest (POI) Ligand Couple_POI Couple POI Ligand POI_Ligand->Couple_POI E3_Ligand E3 Ligase Ligand Couple_E3 Couple E3 Ligase Ligand E3_Ligand->Couple_E3 Activate_PEG->Couple_POI Deprotect_Bn Deprotect Benzyl Group (e.g., Hydrogenolysis) Couple_POI->Deprotect_Bn Activate_New_OH Activate newly exposed -OH Deprotect_Bn->Activate_New_OH Activate_New_OH->Couple_E3 Final_PROTAC Final PROTAC Molecule Couple_E3->Final_PROTAC UPS_Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP->AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Protein Polyubiquitinated Target Protein E3->PolyUb_Protein Polyubiquitination Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition Proteasome->Ub Ub Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation ATP ATP AMP_PPi AMP + PPi PROTAC_MoA PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Dissociation E2_Ub E2-Ub E2_Ub->Ternary_Complex Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded POI Proteasome->Degraded_POI

References

Benzyl-PEG45-alcohol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure, Chemical Formula, and Application of Benzyl-PEG45-alcohol in Proteolysis Targeting Chimeras (PROTACs)

Abstract

This technical guide provides a comprehensive overview of this compound, a high-molecular-weight polyethylene glycol (PEG) derivative increasingly utilized in the field of targeted protein degradation. We will delve into its chemical structure, formula, and key physicochemical properties. The primary application of this compound as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) will be discussed in detail, including its role in influencing the solubility, cell permeability, and overall efficacy of these novel therapeutic agents. This guide also presents a representative experimental protocol for the activation of the terminal hydroxyl group and subsequent conjugation, offering a practical resource for researchers and scientists in drug development.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that is functionalized with a benzyl ether at one terminus and a primary alcohol at the other. The "45" in its name denotes the number of repeating ethylene glycol units. This structure provides a unique combination of properties: the long PEG chain imparts significant hydrophilicity, while the benzyl group serves as a protecting group that can be removed under specific acidic conditions if required. The terminal hydroxyl group is a key functional handle for further chemical modification and conjugation.

The principal application of this compound is as a linker in the construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] The linker component of a PROTAC is crucial, as its length, flexibility, and chemical composition can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall pharmacokinetic and pharmacodynamic properties of the molecule.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzyl group (C6H5CH2-) linked via an ether bond to a chain of 45 ethylene glycol units, terminating in a hydroxyl group (-OH).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C97H188O46[1]
Molecular Weight ~2090.6 g/mol [1]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C[1]

Role in PROTAC Design and Synthesis

The use of PEG-based linkers, such as this compound, in PROTAC design offers several advantages. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often lipophilic PROTAC molecule, which can in turn improve cell permeability and oral absorption.[2] The flexibility of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the formation of a stable and productive ternary complex. Furthermore, the length of the PEG linker can be readily tuned to optimize the distance between the target protein and the E3 ligase for efficient ubiquitination.

The synthesis of a PROTAC using this compound typically involves a multi-step process. A common strategy is to first activate the terminal hydroxyl group of the linker, converting it into a better leaving group, and then to sequentially conjugate the activated linker to the target protein ligand and the E3 ligase ligand.

Mechanism of Action of a PROTAC

The general mechanism of action for a PROTAC is a catalytic process that involves the recruitment of the cellular ubiquitin-proteasome system to degrade a specific target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target_Protein Target Protein Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase Proteasome 26S Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades Ub Ubiquitin Ubiquitination Poly-ubiquitination of Target Protein Ub->Ubiquitination PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Target_Protein Binds to Warhead PROTAC->E3_Ligase Binds to E3 Ligand Ternary_Complex->PROTAC PROTAC is released and can act catalytically Ternary_Complex->Ubiquitination Proximity-induced Ubiquitination->Proteasome Targeting for Degradation

PROTAC Mechanism of Action

Experimental Protocols

The following sections provide a representative, generalized protocol for the incorporation of this compound into a PROTAC. This process typically begins with the activation of the terminal hydroxyl group.

Activation of the Terminal Hydroxyl Group via Mesylation

To make the terminal alcohol of this compound reactive for nucleophilic substitution, it can be converted to a mesylate, which is an excellent leaving group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated Benzyl-PEG45 linker.

General PROTAC Synthesis Workflow

The activated linker can then be used in a sequential or convergent synthesis strategy to assemble the final PROTAC. The following diagram illustrates a generalized workflow.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start This compound Activation Activation of Terminal Alcohol (e.g., Mesylation) Start->Activation Activated_Linker Activated Benzyl-PEG45 Linker Activation->Activated_Linker Conjugation1 Nucleophilic Substitution Activated_Linker->Conjugation1 Ligand1 Target Protein Ligand (with nucleophilic handle) Ligand1->Conjugation1 Ligand2 E3 Ligase Ligand (with nucleophilic handle) Conjugation2 Second Nucleophilic Substitution (potentially requires deprotection/ activation of other linker end) Ligand2->Conjugation2 Intermediate Ligand-Linker Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization End Biologically Active PROTAC Characterization->End

General PROTAC Synthesis Workflow

Note: The specific coupling conditions and the order of addition of the ligands will depend on the nature of the functional groups on the warhead and the E3 ligase ligand. Standard amide bond formation or etherification reactions are commonly employed.

Conclusion

This compound is a valuable and versatile tool for the construction of PROTACs. Its long, hydrophilic PEG chain can confer favorable physicochemical properties to the final molecule, potentially leading to improved efficacy and druggability. The terminal hydroxyl group provides a convenient handle for chemical modification, allowing for its incorporation into a variety of PROTAC designs. This guide provides a foundational understanding of the properties and applications of this compound for researchers and scientists working at the forefront of targeted protein degradation.

References

An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG45-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route and purification strategy for Benzyl-PEG45-alcohol. Due to the limited availability of a specific, published protocol for this molecule, the following methodologies are based on established principles of organic chemistry, particularly ether synthesis and the purification of polyethylene glycol (PEG) compounds.

Introduction

This compound is a long-chain, monodisperse polyethylene glycol (PEG) derivative featuring a benzyl ether at one terminus and a hydroxyl group at the other. The PEG chain, with its 45 ethylene glycol units, imparts hydrophilicity and favorable pharmacokinetic properties, making it a valuable building block in bioconjugation, drug delivery, and for use as a linker in Proteolysis Targeting Chimeras (PROTACs). The terminal benzyl group can serve as a stable protecting group or a hydrophobic anchor, while the terminal alcohol allows for further functionalization.

This guide outlines a feasible two-step synthetic approach commencing with the protection of one end of PEG45-diol with a benzyl group, followed by rigorous purification to isolate the desired monosubstituted product.

Proposed Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Williamson ether synthesis, where a benzyl halide reacts with a large excess of PEG-diol under basic conditions to favor monosubstitution.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products HO-(CH2CH2O)45-H HO-(CH2CH2O)45-H (PEG45-diol) Reaction Williamson Ether Synthesis HO-(CH2CH2O)45-H->Reaction BnBr Benzyl Bromide BnBr->Reaction NaH Sodium Hydride (Base) NaH->Reaction THF BnO-(CH2CH2O)45-H This compound (Desired Product) BnO-(CH2CH2O)45-Bn Dibenzyl-PEG45 (Byproduct) NaBr Sodium Bromide H2 Hydrogen Gas Reaction->BnO-(CH2CH2O)45-H Reaction->BnO-(CH2CH2O)45-Bn Reaction->NaBr Reaction->H2

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol: Synthesis
  • Preparation: A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a significant excess of PEG45-diol (e.g., 5 equivalents).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the PEG45-diol under a nitrogen atmosphere.

  • Deprotonation: Sodium hydride (NaH, 1.1 equivalents relative to the desired amount of monosubstituted product) is added portion-wise to the stirred solution at 0 °C. The reaction is allowed to stir for 1 hour at room temperature.

  • Benzylation: Benzyl bromide (1 equivalent) is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water to destroy any unreacted NaH.

  • Solvent Removal: The THF is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting aqueous residue is extracted three times with dichloromethane (DCM).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product mixture containing the desired this compound, unreacted PEG45-diol, and the dibenzylated byproduct.

Purification of this compound

The purification of the target compound from the reaction mixture is critical and is best achieved using column chromatography.

Purification Workflow

G Crude_Mixture Crude Product (this compound, PEG45-diol, Dibenzyl-PEG45) Column_Chromatography Silica Gel Column Chromatography Crude_Mixture->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC/LC-MS) Column_Chromatography->Fraction_Collection Pure_Product Pure this compound Fraction_Collection->Pure_Product Byproducts Separated Byproducts (PEG45-diol, Dibenzyl-PEG45) Fraction_Collection->Byproducts

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification
  • Column Preparation: A silica gel column is packed using a slurry method with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Sample Loading: The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: The column is eluted with a gradually increasing gradient of the more polar solvent (methanol). The less polar dibenzylated byproduct will elute first, followed by the desired monosubstituted product, and finally the more polar unreacted diol.

  • Fraction Analysis: Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

  • Product Isolation: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound as a viscous oil or waxy solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of this compound.

Table 1: Reaction Parameters

ParameterValue
PEG45-diol5.0 eq
Benzyl Bromide1.0 eq
Sodium Hydride1.1 eq
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours

Table 2: Representative Yield and Purity

ParameterResult
Crude Yield~95%
Purified Yield40 - 60%
Purity (by HPLC/LC-MS)>95%
AppearanceColorless to pale yellow viscous oil or waxy solid

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the benzyl group protons and the PEG backbone protons in the correct ratio.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This guide provides a detailed, albeit theoretical, framework for the synthesis and purification of this compound. The described Williamson ether synthesis followed by silica gel column chromatography represents a robust and adaptable method for obtaining this valuable PEG derivative in high purity. Researchers and drug development professionals can utilize this guide as a starting point for the in-house production of this compound for their specific applications. Careful optimization of reaction and purification conditions may be necessary to achieve the desired yield and purity for a given scale.

Unveiling the Functional Core of Benzyl-PEG45-alcohol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise role of each component in a complex therapeutic molecule is paramount. This technical guide provides an in-depth analysis of Benzyl-PEG45-alcohol, a critical bifunctional linker molecule, focusing on its functional mechanism of action in the context of advanced drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

While traditional pharmacological agents exert their effects through direct interaction with biological targets, the "mechanism of action" of this compound is rooted in its chemical properties and its role as a molecular scaffold. It is a high-purity, monodisperse polyethylene glycol (PEG) derivative that acts as a flexible, hydrophilic spacer to connect two or more molecular entities. Its primary function is to optimize the spatial arrangement and physicochemical properties of the final conjugate, thereby enabling or enhancing its therapeutic activity.

Core Functional Properties

This compound is characterized by a long-chain polyethylene glycol core of 45 repeating ethylene glycol units. This core is flanked by a benzyl ether at one terminus and a primary alcohol at the other. This specific architecture imparts several key functionalities:

  • Hydrophilicity: The extensive PEG chain significantly increases the aqueous solubility of the parent molecule to which it is attached. This is a crucial attribute for improving the bioavailability and formulation of poorly soluble drug candidates.

  • Biocompatibility: Polyethylene glycol is a well-established, non-toxic, and non-immunogenic polymer widely used in FDA-approved pharmaceuticals.

  • Flexible Spacer: The PEG chain provides a flexible and defined-length linkage between two molecular moieties, allowing them to independently reach and interact with their respective biological targets.

  • Bifunctional Reactivity: The terminal alcohol group provides a reactive handle for covalent conjugation to other molecules, while the benzyl group serves as a stable protecting group for this terminus during synthesis.

Application in PROTAC Synthesis

A prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound is an ideal candidate for the linker component of a PROTAC. Its length and flexibility can be crucial for orienting the target protein and the E3 ligase in a productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Physicochemical and Structural Data

For clarity and comparative purposes, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C97H188O46
Molecular Weight Approximately 2090.5 g/mol
CAS Number 26403-74-7
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents
Purity Typically >95%

Conceptual Experimental Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound as a linker. This protocol is conceptual and would require optimization based on the specific chemistry of the target-binding ligand and the E3 ligase ligand.

G cluster_synthesis PROTAC Synthesis Workflow A Step 1: Activate this compound B Step 2: Conjugate to Ligand 1 (e.g., Target Binder) A->B Reaction with activated Ligand 1 C Step 3: Deprotect Benzyl Group B->C e.g., Hydrogenolysis D Step 4: Activate Deprotected Terminus C->D e.g., Tosylation, Mesylation E Step 5: Conjugate to Ligand 2 (e.g., E3 Ligase Ligand) D->E Reaction with Ligand 2 F Step 6: Purify and Characterize Final PROTAC E->F e.g., HPLC, Mass Spectrometry

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Signaling Pathway: The PROTAC Mechanism of Action

This compound itself does not directly interact with or modulate signaling pathways. However, as a linker in a PROTAC, it facilitates a powerful biological outcome: the targeted degradation of a specific protein. The diagram below illustrates the general signaling pathway initiated by a PROTAC.

G cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Target Target Protein PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome Proteasome Ub_Target->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation, enabled by the linker.

Conclusion

The Strategic Role of the Benzyl Protecting Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the precise control of molecular architecture is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The strategic use of protecting groups is central to the synthesis of well-defined, heterobifunctional PEG linkers, and among these, the benzyl group plays a crucial role. This technical guide provides a comprehensive overview of the benzyl protecting group in the context of PEG linkers, detailing its application, relevant experimental protocols, and quantitative data to inform research and development.

The Benzyl Group: A Robust and Reversible Shield

The benzyl group (Bn), a simple phenylmethyl moiety, is widely employed as a protecting group for hydroxyl (-OH) functions in organic synthesis. Its utility in the construction of complex PEG linkers stems from a combination of desirable properties:

  • Stability: Benzyl ethers are remarkably stable across a wide range of reaction conditions, including acidic and basic environments, which allows for the manipulation of other functional groups on the PEG linker or attached molecules without premature cleavage.

  • Orthogonality: The benzyl group can be used in orthogonal protection strategies. For instance, it is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group, and also stable to the basic conditions used for the removal of a 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality is critical for the sequential synthesis of heterobifunctional linkers.

  • Mild Cleavage Conditions: Despite its stability, the benzyl group can be removed under mild and highly selective conditions, most commonly through catalytic hydrogenolysis. This deprotection method is compatible with a wide variety of sensitive functional groups often found in biomolecules.

Synthesis and Deprotection of Benzyl-Protected PEG Linkers

The introduction and removal of the benzyl protecting group are key steps in the synthesis of custom PEG linkers.

Protection of Hydroxyl Groups: The Williamson Ether Synthesis

The most common method for the formation of a benzyl ether is the Williamson ether synthesis . This reaction involves the deprotonation of a hydroxyl group on the PEG molecule to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a similar benzylating agent.

Key Considerations:

  • Base: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the PEG hydroxyl group.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.

  • Stoichiometry: For the mono-benzylation of a PEG-diol, controlling the stoichiometry of the reagents is crucial to minimize the formation of the di-benzylated product.

Deprotection of Benzyl Ethers: Catalytic Hydrogenolysis

The cleavage of the benzyl ether to regenerate the free hydroxyl group is most effectively achieved through catalytic hydrogenolysis . This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.

Key Variants:

  • Hydrogen Gas: The traditional method uses hydrogen gas (H₂), often at atmospheric or slightly elevated pressure.

  • Catalytic Transfer Hydrogenation: For situations where handling hydrogen gas is undesirable, catalytic transfer hydrogenation offers a convenient alternative. In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, is used to generate hydrogen in situ.

Quantitative Data on Benzylation and Debenzylation Reactions

The efficiency of the protection and deprotection steps is a critical factor in the overall yield of the final PEG linker. The following tables summarize representative yields for these reactions, collated from various literature sources.

Reaction Substrate Reagents and Conditions Yield (%) Reference
Benzylation PEG-diolBenzyl bromide, NaH, DMF70-95%General literature
Debenzylation Benzyl-PEG-OR10% Pd/C, H₂ (balloon), EtOH, rt>95%General literature
Debenzylation Benzyl-protected peptideHCOOH, 10% Pd/C, MeOH89-95%[1][2]
Debenzylation Benzyl phenyl etherPd/AC, H₂ (0.1 MPa), 25 °C94.5% (phenol)[3]

Table 1: Representative yields for the benzylation and debenzylation of PEG-related molecules.

Experimental Protocols

The following sections provide detailed, representative protocols for the key experimental procedures involving benzyl-protected PEG linkers.

Protocol for Mono-Benzylation of a PEG-Diol (e.g., PEG-8)

Materials:

  • Octaethylene glycol (PEG-8-diol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of octaethylene glycol (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-benzylated PEG-8.

Protocol for Debenzylation of a Benzyl-PEG Linker via Catalytic Transfer Hydrogenation

Materials:

  • Benzyl-PEG-linker

  • Palladium on carbon (10% Pd/C)

  • Formic acid

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve the benzyl-PEG-linker (1 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker. Further purification may be performed if necessary.

Protocol for NHS Ester Activation and Amine Coupling

Materials:

  • Benzyl-PEG-COOH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous dichloromethane (DCM) or DMF

  • Amine-containing molecule (e.g., a peptide)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Activation: Dissolve Benzyl-PEG-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Add DCC (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours. If using EDC, follow the manufacturer's recommended procedure.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Conjugation: In a separate flask, dissolve the amine-containing molecule (1 equivalent) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or an organic solvent with a non-nucleophilic base like TEA or DIPEA.

  • Add the activated Benzyl-PEG-NHS ester solution to the amine solution and stir at room temperature for 2-4 hours or overnight.

  • Monitor the conjugation reaction by an appropriate method (e.g., HPLC).

  • Purify the resulting conjugate using size-exclusion chromatography or reverse-phase HPLC.

Application in the Synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs

The benzyl protecting group is instrumental in the multi-step synthesis of complex therapeutics like ADCs and PROTACs (Proteolysis Targeting Chimeras). It allows for the controlled, sequential attachment of different molecular entities to the PEG linker.

Logical Workflow for Heterobifunctional Linker Synthesis and Conjugation

The following diagram illustrates a typical workflow for the synthesis of a heterobifunctional PEG linker using a benzyl protecting group, followed by its use in bioconjugation.

G cluster_synthesis Heterobifunctional Linker Synthesis cluster_conjugation Bioconjugation start HO-PEG-OH protect Mono-Benzylation (Williamson Ether Synthesis) start->protect intermediate1 BnO-PEG-OH protect->intermediate1 activate Activation of Hydroxyl Group (e.g., Tosylation) intermediate1->activate intermediate2 BnO-PEG-OTs activate->intermediate2 functionalize Introduction of Second Functional Group (e.g., Azide) intermediate2->functionalize linker BnO-PEG-N3 functionalize->linker deprotect Debenzylation (Catalytic Hydrogenolysis) linker->deprotect intermediate3 HO-PEG-N3 deprotect->intermediate3 activate2 Activation of Hydroxyl Group (e.g., NHS Ester Formation) intermediate3->activate2 intermediate4 NHS-O-PEG-N3 activate2->intermediate4 conjugate1 Conjugation to Payload (via Amine on Payload) intermediate4->conjugate1 intermediate5 Payload-PEG-N3 conjugate1->intermediate5 conjugate2 Conjugation to Biomolecule (e.g., Click Chemistry) intermediate5->conjugate2 final_product Payload-PEG-Biomolecule conjugate2->final_product

Caption: Synthesis and conjugation workflow using a benzyl-protected PEG linker.

Conceptual Workflow for PROTAC Synthesis

This diagram outlines the conceptual steps for synthesizing a PROTAC using a heterobifunctional linker where one end is transiently protected by a benzyl group.

G cluster_0 PROTAC Assembly A Warhead Ligand (binds to target protein) D Couple Warhead to Linker A->D B Heterobifunctional Linker (e.g., BnO-PEG-COOH) B->D C E3 Ligase Ligand H Activate OH and Couple to E3 Ligase Ligand C->H E Warhead-Linker Intermediate (e.g., Warhead-NH-CO-PEG-OBn) D->E F Deprotection of Benzyl Group (Catalytic Hydrogenolysis) E->F G Warhead-Linker with Free OH (Warhead-NH-CO-PEG-OH) F->G G->H I Final PROTAC Molecule H->I

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

Conclusion

The benzyl protecting group is a cornerstone of modern synthetic strategies for the construction of advanced PEG linkers. Its robustness, orthogonality, and the mild conditions required for its removal make it an ideal choice for multi-step syntheses of complex bioconjugates. A thorough understanding of the principles and experimental protocols associated with the use of benzyl-protected PEG linkers is essential for researchers and professionals in the field of drug development, enabling the rational design and synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to PEGylation with Benzyl-PEG Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

Poly(ethylene glycol), or PEG, has become a cornerstone in the field of drug delivery and development. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This modification can lead to a range of benefits, including increased drug stability, enhanced solubility, reduced immunogenicity, and a longer circulation half-life in the body.[1][2] These advantages stem from the unique physicochemical properties of PEG, a hydrophilic and biocompatible polymer that effectively increases the hydrodynamic volume of the conjugated molecule, shielding it from enzymatic degradation and renal clearance.[3]

The Role of Benzyl-PEG Derivatives in Advanced PEGylation

Benzyl-PEG derivatives are pivotal intermediates in the synthesis of advanced, functionalized PEGylation reagents. The benzyl group serves as a temporary protecting group for a hydroxyl or other functional group on the PEG chain.[4] This protective strategy allows for the selective modification of the other terminus of the PEG molecule, enabling the creation of heterobifunctional PEG linkers.[4] These linkers possess two different reactive groups, which allows for more complex and controlled conjugation strategies, such as linking two different molecules or attaching a targeting ligand in addition to the therapeutic agent. After the desired modification is achieved at the unprotected end, the benzyl group can be selectively removed, typically through hydrogenolysis, to reveal the previously protected functional group for further derivatization.[4]

This guide will provide a comprehensive overview of PEGylation using Benzyl-PEG derivatives, including detailed experimental protocols, quantitative data on the effects of PEGylation, and visualizations of relevant biological pathways.

Data Presentation: The Impact of PEGylation on Pharmacokinetics

The following tables summarize the pharmacokinetic parameters of several therapeutic proteins before and after PEGylation, illustrating the significant impact of this modification.

Table 1: Pharmacokinetic Parameters of PEGylated Interferon-α in Healthy Subjects [5][6][7]

ParameterNative Interferon-αPEGylated Interferon-α (PEG-IFN-SA)PEGylated Interferon-α (Pegasys®)
Dose N/A1.5 µg/kg s.c.180 µg s.c.
Cmax (pg/mL) Varies425.2Similar to PEG-IFN-SA
Tmax (h) Varies9 - 7254
AUC(0–168h) (pg·h/mL) Varies55783.4Similar to PEG-IFN-SA
t1/2 (h) ~2-3Not available108
MRT (h) VariesNot available115
ParameterrhG-CSFPEG20-rhG-CSF (20 kDa PEG)PEG30-rhG-CSF (30 kDa PEG)
Dose N/A200 µg/kg s.c.200 µg/kg s.c.
Cmax (ng/mL) VariesLower than PEG30Higher than PEG20
Tmax (h) Varies1019.2
t1/2 (h) ~2-41240.6
AUC (ng·h/mL) VariesLower than PEG30Higher than PEG20
Relative Bioavailability N/AN/A158.7% (compared to PEG20)

Table 3: In Vitro and In Vivo Evaluation of a 64Cu-labeled PEG-Bombesin Conjugate [9]

ParameterValue
IC50 for GRPR binding (µM) 3.9
Internalization into PC-3 cells (0.5 h) 5.7%
Internalization into PC-3 cells (2 h) 13.4%
Internalization into PC-3 cells (4 h) 21.0%
Pancreatic uptake (4 h, %ID/g) 10.8
Pancreatic uptake with excess Tyr4-BN (4 h, %ID/g) 2.4

Experimental Protocols

This section provides detailed methodologies for the synthesis of a Benzyl-PEG derivative and its subsequent conjugation to a protein.

Protocol 1: Synthesis of Benzyl-PEG-NHS Ester

This protocol describes a general method for the synthesis of a Benzyl-PEG-N-hydroxysuccinimidyl (NHS) ester, a key reagent for amine-reactive PEGylation.

Materials:

  • Benzyl-PEG-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round bottom flask under an inert atmosphere (argon or nitrogen), dissolve Benzyl-PEG-acid (1 equivalent) in anhydrous DCM.

  • Activation: To the stirred solution, add NHS (1.2 equivalents) and DCC (1.2 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Filtration: After the reaction is complete, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the DCU precipitate by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. Precipitate the Benzyl-PEG-NHS ester product by adding the concentrated solution dropwise to cold, stirred anhydrous diethyl ether.

  • Isolation and Drying: Collect the precipitated product by filtration and wash with cold diethyl ether. Dry the final product under vacuum.

  • Characterization: Confirm the structure and purity of the Benzyl-PEG-NHS ester using ¹H NMR and mass spectrometry. The yield of this reaction is typically high, often exceeding 90%.

Protocol 2: PEGylation of a Protein with Benzyl-PEG-NHS Ester[3][10][11]

This protocol outlines the general procedure for conjugating a Benzyl-PEG-NHS ester to a protein, such as an antibody or enzyme.

Materials:

  • Protein to be PEGylated

  • Benzyl-PEG-NHS ester

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

  • UV-Vis Spectrophotometer

  • SDS-PAGE and/or SEC-HPLC system for analysis

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or desalting.

  • PEG Reagent Preparation: Immediately before use, dissolve the Benzyl-PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[3]

  • PEGylation Reaction:

    • Calculate the desired molar excess of Benzyl-PEG-NHS ester to protein. A 10- to 50-fold molar excess is a common starting point.

    • Add the calculated volume of the Benzyl-PEG-NHS ester stock solution to the stirred protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. This will react with any remaining NHS esters.

  • Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using dialysis against an appropriate buffer or by size-exclusion chromatography (SEC).

  • Analysis and Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Analyze the extent of PEGylation and the purity of the conjugate using SDS-PAGE (which will show an increase in molecular weight) and SEC-HPLC (which will show a shift in retention time).[10][11]

    • Further characterization of the PEGylation sites and heterogeneity can be performed using mass spectrometry (LC/MS).[12]

Protocol 3: Deprotection of Benzyl-PEG Conjugate via Hydrogenolysis

This protocol describes the removal of the benzyl protecting group from the PEGylated conjugate.

Materials:

  • Benzyl-PEGylated conjugate

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Solvent (e.g., methanol, ethanol, or a mixture with water)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: Dissolve the Benzyl-PEGylated conjugate in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC/MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected PEGylated conjugate. Further purification can be performed by chromatography if necessary. The yield for this deprotection step is typically quantitative.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to PEGylation with Benzyl-PEG derivatives.

Synthesis_of_Heterobifunctional_PEG Benzyl_OH Benzyl Alcohol EO Ethylene Oxide Benzyl_OH->EO Polymerization Benzyl_PEG_OH Benzyl-PEG-OH EO->Benzyl_PEG_OH Activation1 Activation of -OH group Benzyl_PEG_OH->Activation1 Benzyl_PEG_X Benzyl-PEG-X (X = reactive group) Activation1->Benzyl_PEG_X Hydrogenolysis Hydrogenolysis (Pd/C, H2) Benzyl_PEG_X->Hydrogenolysis HO_PEG_X HO-PEG-X (Heterobifunctional PEG) Hydrogenolysis->HO_PEG_X Activation2 Activation of -OH group HO_PEG_X->Activation2 Y_PEG_X Y-PEG-X (Y = another reactive group) Activation2->Y_PEG_X PEGylation_Workflow Protein Target Protein (e.g., Antibody) Conjugation Amine-Reactive Conjugation (pH 7.2-8.0) Protein->Conjugation Benzyl_PEG_NHS Benzyl-PEG-NHS Ester Benzyl_PEG_NHS->Conjugation Purification1 Purification (SEC or Dialysis) Conjugation->Purification1 PEG_Protein Benzyl-PEG-Protein Conjugate Purification1->PEG_Protein Analysis Characterization (SDS-PAGE, SEC-HPLC, LC/MS) PEG_Protein->Analysis GCSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF G-CSF or PEG-G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binding JAK JAK1, JAK2, Tyk2 GCSFR->JAK Activation MAPK p38, p44/42 MAPK GCSFR->MAPK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT5 STAT5 JAK->STAT5 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) MAPK->Gene_Expression Regulation STAT3_dimer->Gene_Expression Transcription STAT5_dimer->Gene_Expression Transcription Naloxegol_Signaling cluster_gut Gastrointestinal Tract cluster_effects Physiological Effects cluster_cns Central Nervous System (CNS) Opioid Opioid mu_Opioid_Receptor μ-Opioid Receptor Opioid->mu_Opioid_Receptor Binds and Activates Naloxegol Naloxegol (PEGylated Naloxone) Naloxegol->mu_Opioid_Receptor Binds and Blocks Normal_Motility Normal GI Motility Naloxegol->Normal_Motility Restores BBB Blood-Brain Barrier Naloxegol->BBB Does not cross due to PEGylation Constipation Decreased GI Motility (Constipation) mu_Opioid_Receptor->Constipation Leads to Opioid_CNS Opioid mu_Opioid_Receptor_CNS μ-Opioid Receptor Opioid_CNS->mu_Opioid_Receptor_CNS Binds and Activates Analgesia Analgesia mu_Opioid_Receptor_CNS->Analgesia

References

An In-depth Technical Guide to Benzyl-PEG45-alcohol for Beginners in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG45-alcohol, a heterobifunctional linker increasingly utilized in the field of bioconjugation. Its unique properties make it a valuable tool for researchers developing targeted therapeutics, particularly in the area of Proteolysis Targeting Chimeras (PROTACs). This document will cover the core chemical properties, applications, and detailed experimental protocols for beginners, enabling scientists to effectively incorporate this versatile linker into their research and development workflows.

Introduction to this compound

This compound is a high molecular weight, monodisperse polyethylene glycol (PEG) linker. It is characterized by a benzyl ether protecting group at one terminus and a primary alcohol at the other. This bifunctional nature allows for the sequential and controlled conjugation of two different molecular entities. The long PEG45 chain significantly enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.

The benzyl group serves as a stable protecting group for a hydroxyl functionality, which can be selectively removed under specific conditions to reveal a reactive site. The terminal primary alcohol provides a versatile handle for further chemical modification and conjugation to biomolecules.

Core Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation. The following table summarizes its key quantitative data.

PropertyValueReference
Chemical Formula C97H188O46[1][2]
Molecular Weight ~2090.6 g/mol [1][2]
Appearance White to off-white solid or waxy solid[3]
Solubility
WaterSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
EthanolSoluble
TolueneLess soluble, solubility increases with temperature
EtherInsoluble

Applications in Bioconjugation

The primary application of this compound is in the construction of complex bioconjugates, most notably PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.

The this compound linker plays a critical role in a PROTAC by:

  • Connecting the Target Protein Ligand and the E3 Ligase Ligand: It physically links the two binding moieties of the PROTAC.

  • Optimizing Ternary Complex Formation: The length and flexibility of the PEG45 chain are crucial for enabling the favorable protein-protein interactions between the target protein and the E3 ligase.

  • Improving Physicochemical Properties: The hydrophilic PEG chain enhances the solubility and cell permeability of the PROTAC, which are often challenging properties to optimize in these large molecules.

Beyond PROTACs, this compound can be used in the development of other bioconjugates such as antibody-drug conjugates (ADCs), where it can link a cytotoxic drug to an antibody, and in the PEGylation of proteins and peptides to improve their therapeutic properties.

Experimental Protocols

The following are detailed, beginner-friendly protocols for the key experimental steps involving this compound.

Deprotection of the Benzyl Ether Group

The removal of the benzyl protecting group is a critical first step to unmask the hydroxyl group for subsequent conjugation. A common and effective method is catalytic transfer hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (CH3OH)

  • Triethylsilane (Et3SiH)

  • Celite

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in methanol (5 mL per 500 mg of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10 mg per 100 mg of starting material) to the solution.

  • To the stirring mixture, add triethylsilane (3 equivalents) portionwise at room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected PEG45-diol. The crude product can be purified by silica gel chromatography if necessary.

Activation of the Primary Alcohol and Conjugation to an Amine-Containing Biomolecule

The terminal primary alcohol can be activated to facilitate its reaction with nucleophiles, such as the amine groups on proteins or peptides. A common activation method is tosylation, followed by nucleophilic substitution.

Materials:

  • Deprotected PEG45-diol

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

Step 1: Tosylation of the PEG alcohol

  • Dissolve the deprotected PEG45-diol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.2 equivalents) to the solution.[4]

  • Add a solution of tosyl chloride (1.5 equivalents) in anhydrous DCM dropwise to the stirring mixture.[4]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the tosylated PEG derivative.

Step 2: Conjugation to the Amine-Containing Biomolecule

  • Dissolve the amine-containing biomolecule in an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • Dissolve the tosylated PEG derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Add the tosylated PEG stock solution to the biomolecule solution in a dropwise manner while gently stirring. The molar ratio of PEG-tosylate to the biomolecule will need to be optimized depending on the desired degree of labeling.

  • Allow the reaction to proceed at room temperature or 4 °C for several hours to overnight, with gentle agitation.

  • Monitor the progress of the conjugation reaction using techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein) or HPLC.

  • Once the reaction is complete, purify the PEG-biomolecule conjugate from unreacted PEG and biomolecule using size-exclusion chromatography (SEC).

Quantitative Analysis of Bioconjugation

Accurate characterization of the final bioconjugate is essential. The following table outlines common analytical techniques used to analyze the products of bioconjugation reactions involving this compound.

Analytical TechniquePurposeKey Parameters to MonitorReference
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation.A shift in the band of the conjugated protein compared to the unconjugated protein.
Size-Exclusion Chromatography (SEC-HPLC) To separate and quantify the PEGylated protein from the unreacted protein and free PEG.Retention time shifts, peak area integration for quantification.[5]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To separate and analyze the purity of the bioconjugate.Retention time, peak purity analysis.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the PEG linker and to determine the degree of PEGylation on the protein.Presence of characteristic PEG peaks (~3.6 ppm for -CH2CH2O-), integration of PEG peaks relative to protein peaks.
Mass Spectrometry (MS) To determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.Mass-to-charge ratio (m/z) of the intact conjugate and its fragments.[7]

Visualizing Workflows and Pathways

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis start1 Target Protein Ligand (with reactive handle) step3 Conjugation to Target Protein Ligand start1->step3 start2 This compound step1 Deprotection of Benzyl Group start2->step1 start3 E3 Ligase Ligand (with reactive handle) step5 Conjugation to E3 Ligase Ligand start3->step5 step2 Activation of Primary Alcohol step1->step2 step2->step3 step4 Activation of Other Linker End step3->step4 step4->step5 final_product PROTAC Molecule step5->final_product analysis Purification & Characterization (HPLC, MS, NMR) final_product->analysis

Caption: Generalized workflow for PROTAC synthesis.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism of action of a PROTAC, showcasing how it hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling UbiquitinatedProtein Polyubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation. Its well-defined structure, long PEG chain, and orthogonal protecting groups provide a robust platform for the synthesis of complex biomolecules with enhanced properties. This guide has provided a foundational understanding and practical protocols for beginners to start using this compound in their research, particularly for the development of innovative therapeutics like PROTACs. With careful planning and execution of the described experimental procedures, researchers can confidently leverage the benefits of this advanced linker technology.

References

The Versatility of the Primary Alcohol: A Technical Guide to its Function in PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers have become indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. While a variety of reactive functional groups can be incorporated into PEG linkers, the humble primary alcohol (-CH2OH) stands out as a uniquely versatile and strategic starting point for chemical modification. This technical guide delves into the core function of the primary alcohol in PEG linkers, providing a comprehensive overview of its activation, subsequent conjugation strategies, and the characterization of the resulting bioconjugates.

The Role of the Primary Alcohol: A Gateway to Diverse Chemistries

The terminal hydroxyl group of a primary alcohol in a PEG linker is not typically used for direct conjugation to biomolecules due to its relatively low reactivity under physiological conditions. Instead, its principal function is to serve as a versatile chemical "handle" that can be efficiently converted into a wide array of more reactive functional groups. This two-step approach offers researchers significant flexibility in tailoring their conjugation strategy to the specific needs of their biomolecule and application.

The primary benefits of utilizing a PEG linker with a primary alcohol include:

  • Versatility: The hydroxyl group can be transformed into various reactive moieties, such as tosylates, aldehydes, amines, and carboxylic acids, which can then participate in a broad range of bioconjugation reactions.

  • Stability: PEG-alcohols are chemically stable and can be stored for extended periods without degradation, ensuring the quality and reproducibility of subsequent derivatization reactions.

  • Control: The activation of the alcohol can be performed as a discrete chemical step, allowing for purification and characterization of the activated PEG linker before its introduction to the valuable biomolecule. This provides greater control over the final bioconjugate's composition and purity.

Activating the Primary Alcohol: Unleashing its Potential

The conversion of the primary alcohol to a more reactive species is a critical first step in the bioconjugation workflow. Two of the most common and effective activation strategies are tosylation and oxidation to an aldehyde.

Tosylation: Creating a Good Leaving Group

The hydroxyl group can be converted into a tosylate (-OTs) by reacting the PEG-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The tosyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by various nucleophiles present on biomolecules, such as amines and thiols.

Tosylation_Reaction cluster_reactants Reactants cluster_products Products PEG_OH PEG-CH2OH PEG_OTs PEG-CH2OTs PEG_OH->PEG_OTs Tosylation TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->PEG_OTs Base Pyridine Base->PEG_OTs Chloride Cl- Protonated_Base Pyridinium+

Figure 1. Reaction scheme for the tosylation of a PEG-alcohol.

Oxidation to Aldehyde: Enabling Reductive Amination

Mild oxidation of the primary alcohol yields a PEG-aldehyde (-CHO). This functional group is particularly useful for site-specific conjugation to the N-terminus of proteins or to lysine residues through reductive amination. In this reaction, the aldehyde first forms a Schiff base with an amine group on the protein, which is then reduced to a stable secondary amine linkage by a reducing agent like sodium cyanoborohydride (NaBH3CN).

Oxidation_and_Reductive_Amination cluster_activation Activation cluster_conjugation Conjugation PEG_OH PEG-CH2OH PEG_CHO PEG-CHO PEG_OH->PEG_CHO Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC) Schiff_Base PEG-CH=N-Protein PEG_CHO->Schiff_Base Schiff Base Formation Protein_NH2 Protein-NH2 Protein_NH2->Schiff_Base PEG_Protein_Conjugate PEG-CH2-NH-Protein Schiff_Base->PEG_Protein_Conjugate Reduction Reducing_Agent NaBH3CN Reducing_Agent->PEG_Protein_Conjugate

Figure 2. Workflow for PEG-aldehyde formation and subsequent reductive amination.

Data Presentation: A Comparative Look at PEG Linker Chemistries

While direct quantitative comparisons of coupling efficiencies and stability for bioconjugates derived from activated PEG-alcohols versus other common linkers are not always available in a single study, the following table summarizes typical observations from the literature. The efficiency and stability of the final conjugate are highly dependent on the specific protein, reaction conditions, and the nature of the chemical linkage formed.

Linker ChemistryTypical Coupling EfficiencyBond FormedRelative StabilityKey Considerations
PEG-Tosylate Moderate to HighEther or AmineHighRequires activation of the alcohol; reaction with amines can be slower than with NHS esters.
PEG-Aldehyde HighSecondary AmineHighRequires a reductive amination step; can be selective for the N-terminus at controlled pH.[1]
PEG-NHS Ester HighAmideHighProne to hydrolysis in aqueous solutions; reacts with primary amines (e.g., lysine residues).
PEG-Maleimide Very HighThioetherModerate to HighSpecific for free thiol groups (e.g., cysteine residues); the thioether bond can undergo retro-Michael addition, leading to potential instability.

Experimental Protocols

The following are detailed methodologies for the activation of a primary alcohol on a PEG linker and its subsequent conjugation to a model protein, lysozyme.

Protocol 1: Tosylation of PEG-Alcohol

Materials:

  • mPEG-OH (e.g., 5 kDa)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (cold)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve mPEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add anhydrous pyridine (2 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a saturated sodium bicarbonate solution, water, and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the resulting mPEG-OTs by ¹H NMR and mass spectrometry.

Protocol 2: Oxidation of PEG-Alcohol to PEG-Aldehyde

Materials:

  • mPEG-OH (e.g., 5 kDa)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve mPEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add PCC (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the mPEG-aldehyde.

  • Characterize the product by ¹H NMR.

Protocol 3: Conjugation of PEG-Aldehyde to Lysozyme via Reductive Amination

Materials:

  • mPEG-aldehyde (e.g., 20 kDa)

  • Lysozyme

  • Sodium phosphate buffer (50 mM, pH 7.0)

  • Sodium cyanoborohydride (NaBH3CN)

  • Size-exclusion chromatography (SEC) system for purification

  • SDS-PAGE and MALDI-TOF MS for characterization

Procedure:

  • Dissolve lysozyme in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 10 mg/mL.

  • Add mPEG-propionaldehyde to the lysozyme solution at a 1:7 (w/w) ratio of lysozyme to PEG.

  • Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.

  • Incubate the reaction mixture at 4°C overnight with gentle stirring.

  • Purify the PEGylated lysozyme from the reaction mixture using a semi-preparative size-exclusion chromatography (SEC) system.

  • Analyze the collected fractions for purity using analytical SEC, SDS-PAGE, and MALDI-TOF MS to confirm the degree of PEGylation.[2][3]

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.

Activation_Pathways PEG_OH PEG-CH2OH (Primary Alcohol) PEG_OTs PEG-CH2OTs (Tosylate) PEG_OH->PEG_OTs Tosylation (TsCl, Pyridine) PEG_CHO PEG-CHO (Aldehyde) PEG_OH->PEG_CHO Oxidation (e.g., PCC) PEG_NH2 PEG-CH2NH2 (Amine) PEG_OTs->PEG_NH2 Amination (e.g., NH3) PEG_COOH PEG-COOH (Carboxylic Acid) PEG_CHO->PEG_COOH Further Oxidation

Figure 3. Key activation pathways for a primary alcohol on a PEG linker.

Experimental_Workflow Start Start: PEG-Alcohol Activation Step 1: Activation (e.g., Tosylation or Oxidation) Start->Activation Purification1 Step 2: Purification of Activated PEG Activation->Purification1 Conjugation Step 3: Conjugation to Biomolecule Purification1->Conjugation Purification2 Step 4: Purification of Bioconjugate Conjugation->Purification2 Characterization Step 5: Characterization (SDS-PAGE, MS, HPLC) Purification2->Characterization End End: Purified Bioconjugate Characterization->End

Figure 4. General experimental workflow for bioconjugation using a PEG-alcohol linker.

Conclusion

The primary alcohol functional group on a PEG linker represents a strategic and versatile starting point for the synthesis of well-defined and stable bioconjugates. Its ability to be converted into a variety of more reactive functional groups provides researchers with the flexibility to tailor their conjugation chemistry to the specific requirements of their therapeutic or diagnostic application. By understanding the principles of alcohol activation and the subsequent conjugation and characterization steps, scientists can effectively leverage the power of PEG-alcohol linkers to advance the development of novel biotherapeutics and diagnostics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG45-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2][3] These molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4][5]

The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability for systematic variation of linker length.[6] Benzyl-PEG45-alcohol is a long-chain PEG linker that offers a significant degree of spatial separation between the two ligands, which can be advantageous for optimizing the geometry of the ternary complex for efficient ubiquitination.

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing this compound as the linker component.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub-E2 PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 ATP E2 E2 Conjugating Enzyme E2->Ub_E2 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative two-step protocol for the synthesis of a PROTAC using this compound. The protocol involves the activation of the terminal alcohol of the PEG linker, followed by coupling to an amine-containing E3 ligase ligand. The resulting functionalized linker is then coupled to the protein of interest (POI) ligand.

Materials and Reagents
Material/ReagentSupplierGrade
This compoundCommercially Available≥95%
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich≥98%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
E3 Ligase Ligand (with terminal amine)Synthesized in-house or Commercially Available≥95%
POI Ligand (with appropriate functional group for coupling)Synthesized in-house or Commercially Available≥95%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)Sigma-Aldrich≥98%
Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%
Diethyl etherSigma-AldrichAnhydrous, ≥99.7%
Silica GelSigma-Aldrich230-400 mesh
Solvents for ChromatographyVaries (e.g., Hexanes, Ethyl Acetate, Methanol)HPLC Grade
Step 1: Activation of this compound (Tosylation)

This step activates the terminal hydroxyl group of the this compound, making it a good leaving group for subsequent nucleophilic substitution.

Tosylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Start Dissolve this compound in anhydrous DCM Add_TEA Add Triethylamine (TEA) Start->Add_TEA Cool Cool to 0°C Add_TEA->Cool Add_TsCl Add p-Toluenesulfonyl chloride (TsCl) dropwise Cool->Add_TsCl Stir Stir at room temperature overnight Add_TsCl->Stir Wash Wash with water and brine Stir->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash chromatography Concentrate->Purify Product Benzyl-PEG45-OTs Purify->Product

Caption: Workflow for the tosylation of this compound.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add triethylamine (TEA, 1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes) to yield the tosylated product, Benzyl-PEG45-OTs.

Expected Outcome:

ProductFormYieldPurity (by HPLC)
Benzyl-PEG45-OTsColorless oil85-95%>95%
Step 2: Coupling of Benzyl-PEG45-OTs with E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.

Protocol:

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG45-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Expected Outcome:

ProductFormYieldPurity (by LC-MS)
E3 Ligase Ligand-PEG45-BenzylWhite solid60-70%>98%
Step 3: Coupling of E3 Ligase Ligand-Linker Conjugate with POI Ligand

This final step forms the complete PROTAC molecule through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.

Protocol:

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG45-Benzyl (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Expected Outcome:

ProductFormYieldPurity (by HPLC)
Final PROTACWhite solid50-65%>98%

Characterization

The final PROTAC product should be characterized to confirm its identity and purity.

TechniquePurposeExpected Results
¹H NMR Structural confirmationPeaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker.
¹³C NMR Structural confirmationPeaks corresponding to the carbons of the entire molecule.
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmationObserved mass should match the calculated mass of the PROTAC.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity.

Conclusion

This document provides a detailed, albeit representative, protocol for the synthesis of a PROTAC utilizing this compound. The provided workflows and data tables serve as a guide for researchers in the field of targeted protein degradation. The flexibility of the PEG linker allows for further optimization of PROTAC activity by synthesizing analogues with varying linker lengths. Researchers should note that reaction conditions may require optimization depending on the specific properties of the POI and E3 ligase ligands used.

References

Application Notes and Protocols for Benzyl-PEG45-alcohol in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC development due to their ability to enhance solubility, increase stability, and reduce immunogenicity.[1][2][3]

This document provides detailed application notes and protocols for the use of Benzyl-PEG45-alcohol, a long-chain PEG linker, in the development of ADCs. This compound features a benzyl protecting group on one terminus and a primary alcohol on the other. This configuration allows for a sequential and controlled conjugation strategy, where the benzyl group is first removed, and the resulting alcohol is then activated for conjugation to either the cytotoxic drug or the antibody.[4]

Key Advantages of this compound in ADCs

The incorporation of a long PEG chain, such as PEG45, offers several benefits for ADC development:

  • Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain can help to offset the hydrophobicity of the cytotoxic payload, improving the overall solubility and reducing the propensity for aggregation of the ADC.[5]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.[5]

  • Reduced Immunogenicity: The PEG chain can shield the cytotoxic drug and potentially immunogenic epitopes on the antibody from the immune system, thereby reducing the risk of an immune response.[3]

  • Controlled Drug-to-Antibody Ratio (DAR): The defined length of the monodisperse PEG linker allows for more precise control over the stoichiometry of the conjugation reaction, leading to a more homogeneous ADC product with a well-defined DAR.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and characterization of an ADC using this compound. A common strategy involves the activation of the linker and conjugation to the drug, followed by conjugation of the drug-linker moiety to the antibody.

Protocol 1: Deprotection of this compound

The benzyl protecting group is typically removed via catalytic hydrogenolysis to yield the free primary alcohol.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH), anhydrous

  • Argon or Nitrogen gas

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

  • Purge the flask with hydrogen gas (using a balloon or a hydrogenator) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Evaporate the solvent under reduced pressure to obtain the deprotected PEG45-alcohol.

  • Confirm the identity and purity of the product by NMR and MS analysis.

Protocol 2: Activation of PEG45-alcohol and Conjugation to a Cytotoxic Drug (e.g., MMAE)

The primary alcohol of the deprotected PEG linker is activated to facilitate conjugation to an amine-containing cytotoxic drug, such as Monomethyl Auristatin E (MMAE). A common activation method is the formation of a p-nitrophenyl (PNP) carbonate.

Materials:

  • Deprotected PEG45-alcohol

  • p-Nitrophenyl chloroformate

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Monomethyl Auristatin E (MMAE)

  • Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

Procedure:

Part A: Activation of PEG45-alcohol

  • Dissolve the deprotected PEG45-alcohol in anhydrous DCM under an inert atmosphere.

  • Add pyridine or TEA (1.5-2 equivalents) to the solution and cool to 0°C.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG45-PNP carbonate.

Part B: Conjugation to MMAE

  • Dissolve the activated PEG45-PNP carbonate and MMAE (1-1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution and stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the formation of the PEG45-MMAE conjugate by LC-MS.

  • Purify the product by reversed-phase HPLC to obtain the pure drug-linker conjugate.

  • Lyophilize the pure fractions to obtain the PEG45-MMAE conjugate as a white solid.

Protocol 3: Conjugation of PEG45-MMAE to an Antibody (e.g., Trastuzumab)

The drug-linker conjugate is then attached to the antibody, typically through the ε-amino groups of lysine residues.

Materials:

  • Trastuzumab (or other monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • PEG45-MMAE with an amine-reactive group (e.g., N-hydroxysuccinimide [NHS] ester, which can be formed from a terminal carboxylic acid on the linker)

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M Tris or glycine, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Dissolve the PEG45-MMAE-NHS ester in a co-solvent such as DMSO or DMF.

  • Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody) to achieve the desired DAR.

  • Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quench the reaction by adding an excess of the quenching solution to react with any unreacted NHS ester.

  • Purify the resulting ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.

  • Collect the fractions containing the purified ADC.

  • Concentrate the ADC solution using an appropriate ultrafiltration device.

  • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm) and store the ADC at 2-8°C or frozen at -20°C or -80°C.

Protocol 4: Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody can be determined by Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7][8]

HIC-HPLC Protocol:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different drug-loaded species.

  • Detection: UV absorbance at 280 nm.

  • Calculation: The DAR is calculated as a weighted average of the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

B. In Vitro Cytotoxicity Assay (MTT Assay)

The potency of the ADC is assessed by determining its ability to kill target cancer cells in culture.[4][6]

  • Seed HER2-positive cancer cells (e.g., SK-BR-3, BT-474) and HER2-negative control cells (e.g., MDA-MB-468) in 96-well plates.[9]

  • After 24 hours, treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

  • Incubate for 72-96 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

C. Bystander Effect Assay

The ability of the ADC's payload to kill neighboring antigen-negative cells is a crucial property.

  • Co-culture a mixture of antigen-positive (e.g., HER2-positive) and antigen-negative cells.

  • Treat the co-culture with the ADC.

  • After a defined incubation period, assess the viability of both cell populations, for example, by using fluorescently labeled cells and flow cytometry or high-content imaging.[1][10]

Data Presentation

The following tables summarize hypothetical but representative quantitative data that could be obtained from the characterization of a Trastuzumab-PEG45-MMAE ADC.

Table 1: Characterization of Trastuzumab-PEG45-MMAE ADC

ParameterResultMethod
Average DAR3.8HIC-HPLC
Monomer Purity>95%Size-Exclusion Chromatography
Aggregates<5%Size-Exclusion Chromatography
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of Trastuzumab-PEG45-MMAE ADC

Cell LineHER2 ExpressionIC50 (ng/mL)
SK-BR-3High15
BT-474High25
MDA-MB-468Negative>10,000
Trastuzumab alone (SK-BR-3)High>10,000
Free MMAE (SK-BR-3)N/A0.5

Table 3: In Vivo Efficacy of Trastuzumab-PEG45-MMAE ADC in a BT-474 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Trastuzumab1045
Trastuzumab-PEG45-MMAE585
Trastuzumab-PEG45-MMAE10>95 (Tumor Regression)

Data adapted from representative studies on similar ADCs.[11][12][13]

Visualizations

Signaling Pathway

Microtubule inhibitors like MMAE disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Microtubule_Inhibitor_Pathway ADC Trastuzumab-PEG45-MMAE (ADC) HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Lysosome Lysosome Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release Linker Cleavage Tubulin α/β-Tubulin Dimers MMAE_release->Tubulin Inhibition Disruption Microtubule Disruption MMAE_release->Disruption Causes MMAE_efflux MMAE Efflux MMAE_release->MMAE_efflux Microtubules Microtubule Assembly Tubulin->Microtubules Microtubules->Disruption G2M_arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Bystander Bystander Effect (Neighboring Cell) MMAE_efflux->Bystander

Caption: Mechanism of action for a microtubule inhibitor ADC.

Experimental Workflow

The overall process for generating and evaluating an ADC using this compound.

ADC_Workflow start Start: This compound deprotection 1. Deprotection (Hydrogenolysis) start->deprotection activation 2. Activation of Alcohol (e.g., PNP-carbonate formation) deprotection->activation drug_conjugation 3. Conjugation to Drug (e.g., MMAE) activation->drug_conjugation purify_linker Purification (HPLC) drug_conjugation->purify_linker antibody_conjugation 4. Conjugation to Antibody (e.g., Trastuzumab via Lysine) purify_linker->antibody_conjugation purify_adc Purification (SEC) antibody_conjugation->purify_adc characterization 5. Characterization purify_adc->characterization dar DAR Analysis (HIC-HPLC) characterization->dar cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity bystander Bystander Effect Assay characterization->bystander invivo In Vivo Efficacy (Xenograft Model) characterization->invivo end Final ADC invivo->end

Caption: Workflow for ADC synthesis and evaluation.

Conclusion

This compound is a versatile and advantageous linker for the development of next-generation ADCs. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this technology. The ability to create more homogeneous, stable, and soluble ADCs with improved pharmacokinetic profiles highlights the potential of long-chain PEG linkers to enhance the therapeutic window of these powerful anti-cancer agents. Careful optimization of each step, from deprotection to final characterization, is crucial for the successful development of a safe and effective ADC therapeutic.

References

Application Notes and Protocols for Bioconjugation with Benzyl-PEG45-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1][2] By covalently attaching PEG chains, the hydrodynamic volume of the molecule is increased, leading to numerous benefits such as prolonged plasma half-life, reduced immunogenicity, improved stability, and enhanced solubility.[3][4]

This document provides a detailed guide for the bioconjugation of proteins using Benzyl-PEG45-alcohol. This heterobifunctional PEG reagent possesses a benzyl ether at one terminus and a primary alcohol at the other. The benzyl group can serve as a stable protecting group for a reactive functional group or be cleaved under specific conditions. The terminal hydroxyl group, however, is not reactive towards functional groups on proteins under physiological conditions and requires activation to proceed with conjugation.[5]

Here, we present protocols for the activation of the terminal alcohol of this compound to more reactive functionalities, followed by conjugation to a model protein. We will focus on two primary activation strategies:

  • Tosylation: Conversion of the terminal alcohol to a tosylate, a good leaving group, for subsequent reaction with nucleophilic residues on the protein, such as amines or thiols.

  • Conversion to an Amine: Transformation of the terminal alcohol into a primary amine, which can then be coupled to carboxyl groups on the protein using carbodiimide chemistry.

These application notes will provide step-by-step experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate key workflows and biological pathways.

Materials and Reagents

  • This compound

  • Protein of interest (e.g., Lysozyme, BSA)

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (appropriate MWCO)

  • Size-exclusion chromatography (SEC) column

  • SDS-PAGE gels and reagents

  • MALDI-TOF mass spectrometer and matrix (e.g., sinapinic acid)

  • Differential Scanning Calorimeter (DSC)

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, making it reactive towards nucleophilic groups on a protein.

Step 1: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Slowly add tosyl chloride (TsCl, 1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic phase with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG45-tosylate.

  • The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Conjugation of Benzyl-PEG45-tosylate to Protein (Amine-reactive)

This step targets the primary amino groups of lysine residues and the N-terminus of the protein.

  • Dissolve the protein of interest in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Add Benzyl-PEG45-tosylate to the protein solution at a desired molar excess (e.g., 5 to 20-fold molar excess over the protein). The PEG reagent should be dissolved in a minimal amount of a water-miscible organic solvent like DMF or DMSO before addition.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Proceed to the purification of the PEGylated protein (see Protocol 3).

Protocol 2: Activation of this compound via Conversion to an Amine

This protocol details the conversion of the terminal alcohol to a primary amine, which can then be used for conjugation to carboxyl groups on a protein.

Step 1: Conversion of this compound to Benzyl-PEG45-azide

  • Follow the tosylation procedure as described in Protocol 1, Step 1.

  • Dissolve the resulting Benzyl-PEG45-tosylate (1 equivalent) in DMF.

  • Add sodium azide (NaN₃, 5-10 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether to obtain Benzyl-PEG45-azide.

Step 2: Reduction of Benzyl-PEG45-azide to Benzyl-PEG45-amine

  • Dissolve the Benzyl-PEG45-azide (1 equivalent) in methanol.

  • Add triphenylphosphine (PPh₃, 1.5-2 equivalents).

  • Reflux the reaction mixture overnight under an inert atmosphere.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude product in a minimal amount of DCM and precipitate in cold diethyl ether to obtain the Benzyl-PEG45-amine.[3]

Step 3: Conjugation of Benzyl-PEG45-amine to Protein (Carboxyl-reactive)

This step targets the carboxylic acid groups on aspartic and glutamic acid residues of the protein.

  • Dissolve the protein of interest in 0.1 M MES buffer, pH 6.0, at a concentration of 1-10 mg/mL.

  • In a separate tube, dissolve Benzyl-PEG45-amine (5-20 fold molar excess), EDC (1.5 equivalents to PEG-amine), and NHS (1.5 equivalents to PEG-amine) in the same MES buffer.

  • Incubate the PEG-amine/EDC/NHS mixture for 15-30 minutes at room temperature to activate the PEG-amine.

  • Add the activated PEG-amine solution to the protein solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle stirring.

  • Quench the reaction by adding a quenching buffer, such as PBS containing 20-50 mM glycine or Tris.

  • Proceed to the purification of the PEGylated protein (see Protocol 3).

Protocol 3: Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG, unconjugated protein, and reaction byproducts.

  • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4 °C for 24-48 hours with multiple buffer changes. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate to retain the PEGylated protein while allowing smaller molecules to diffuse out.

  • Size-Exclusion Chromatography (SEC): Further purify the dialyzed sample using an SEC column. This technique separates molecules based on their hydrodynamic radius, effectively separating the larger PEGylated protein from the smaller unconjugated protein.[5]

  • Ion-Exchange Chromatography (IEX): Depending on the protein and the extent of PEGylation, IEX can be used to separate different PEGylated species from the unconjugated protein. PEGylation can alter the overall charge of the protein, allowing for separation on an IEX column.

Characterization of the Bioconjugate

SDS-PAGE: Analyze the purified fractions by SDS-PAGE. PEGylated proteins will migrate slower than their unconjugated counterparts, resulting in a band with a higher apparent molecular weight.[5] The degree of PEGylation (mono-, di-, etc.) can often be visualized as distinct bands.

Mass Spectrometry (MALDI-TOF): Determine the molecular weight of the PEGylated protein using MALDI-TOF MS. This will confirm the covalent attachment of the PEG chain and can help determine the number of PEG molecules conjugated to the protein.[6][7]

HPLC Analysis: Use reversed-phase or size-exclusion HPLC to assess the purity of the final product and quantify the extent of PEGylation.

Data Presentation

The following tables summarize expected quantitative data from bioconjugation experiments.

Table 1: Comparison of PEGylation Efficiency with Different Activation Methods

Activation MethodTarget ResidueMolar Ratio (PEG:Protein)Reaction Time (h)PEGylation Efficiency (%)
TosylationAmine (Lysine)10:14~60-70
Amine/EDC/NHSCarboxyl (Asp/Glu)15:14~50-60

Note: PEGylation efficiency can be determined by methods such as HPLC or densitometry of SDS-PAGE gels.

Table 2: Effect of PEGylation on Protein Stability (Differential Scanning Calorimetry)

ProteinMelting Temperature (Tm, °C)
Unconjugated Protein75.2
Mono-PEGylated Protein80.5
Di-PEGylated Protein83.1

Data adapted from studies on model proteins, demonstrating the stabilizing effect of PEGylation.[8][9][10][11]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the bioconjugation of a protein with this compound.

experimental_workflow cluster_activation PEG Activation cluster_conjugation Bioconjugation cluster_purification Purification cluster_characterization Characterization Benzyl_PEG_OH Benzyl-PEG45-OH Activation Activation (e.g., Tosylation) Benzyl_PEG_OH->Activation Activated_PEG Activated Benzyl-PEG45 Activation->Activated_PEG Conjugation_Reaction Conjugation Reaction Activated_PEG->Conjugation_Reaction Protein Target Protein Protein->Conjugation_Reaction Crude_Conjugate Crude Bioconjugate Conjugation_Reaction->Crude_Conjugate Purification Purification (SEC/IEX) Crude_Conjugate->Purification Pure_Conjugate Purified Bioconjugate Purification->Pure_Conjugate Analysis Characterization (SDS-PAGE, MS, HPLC) Pure_Conjugate->Analysis Final_Product Characterized Product Analysis->Final_Product

Caption: General workflow for bioconjugation with this compound.

Signaling Pathway Example: Inhibition of VEGF Signaling

PEGylated therapeutics, such as PEGylated anti-VEGF antibodies or antibody fragments, can have a prolonged effect on signaling pathways involved in angiogenesis. The following diagram illustrates a simplified Vascular Endothelial Growth Factor (VEGF) signaling pathway and a potential point of inhibition by a PEGylated therapeutic.[12][13]

vegf_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade VEGFR VEGF Receptor (VEGFR) PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binds and Activates PEG_Anti_VEGF PEGylated Anti-VEGF PEG_Anti_VEGF->VEGF Binds and Neutralizes Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGF signaling pathway and inhibition by a PEGylated anti-VEGF therapeutic.

References

Deprotection of Benzyl Group from Benzyl-PEG45-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the benzyl group from Benzyl-PEG45-alcohol, a common intermediate in the synthesis of PROTACs and other drug delivery systems. The choice of deprotection method is critical to ensure the integrity of the polyethylene glycol (PEG) chain and any other sensitive functional groups within the molecule. This guide outlines three common and effective methods: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Acid-Catalyzed Cleavage.

Method Selection

The selection of an appropriate deprotection method depends on several factors, including the presence of other functional groups in the molecule, the desired reaction scale, and the available laboratory equipment. The following table summarizes the key characteristics of each method to aid in your decision-making process.

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CClean reaction with high yields. Byproducts are volatile (toluene).Requires specialized hydrogenation equipment (e.g., H-Cube, Parr shaker). Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Catalytic Transfer Hydrogenation Formic Acid or Ammonium Formate, Pd/CDoes not require specialized pressurized hydrogenation equipment. Milder conditions compared to catalytic hydrogenation.May require elevated temperatures. Formic acid can be corrosive.
Acid-Catalyzed Cleavage Strong acids (e.g., HBr, HI, BBr₃)Effective for substrates that are sensitive to hydrogenation.Requires strongly acidic conditions which may not be suitable for acid-labile functional groups. Reagents can be corrosive and require careful handling.

Quantitative Data Summary

The following table presents typical quantitative data for the deprotection of benzyl ethers using the described methods. Please note that reaction conditions and yields may vary depending on the specific substrate and scale of the reaction.

MethodSubstrateCatalyst/ReagentCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Citation
Catalytic HydrogenationAryl benzyl ether10% Pd/C10 mol%EthanolRoom Temp12-16>95
Catalytic HydrogenationN-Benzyl Dioctylamine10% Pd/C1 mol%MethanolRoom Temp2499[1]
Catalytic HydrogenationOligosaccharide5% Pd/C0.2-0.5 eq. per benzyl groupTHF:tBuOH:PBSRoom Temp12-24>73[2]
Transfer HydrogenationCarbohydrate derivatives10% Pd/C, Formic Acid-Methanol-< 189-95
Oxidative DeprotectionBenzyl ether on carbohydrateDDQ1.5 eq.CH₂Cl₂/H₂ORoom Temp< 484-96[3]
Acid-Catalyzed CleavageChromane derivativeBCl₃1 M solutionDCM-78-92[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or balloon hydrogenation setup)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol or THF) in a round-bottom flask. The concentration should be approximately 10-50 mg/mL.

  • Carefully add 10% Pd/C to the solution. A typical loading is 10 mol% of the catalyst relative to the substrate.

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas to the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus or H-Cube, follow the manufacturer's instructions for pressurizing the system (typically 1-4 bar of H₂).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG45-alcohol. Further purification, if necessary, can be performed by column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation

This method utilizes a hydrogen donor, such as formic acid or ammonium formate, to achieve deprotection without the need for pressurized hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Add 10% Pd/C to the solution (typically 10-20 mol%).

  • Add the hydrogen donor. If using formic acid, add 2-5 equivalents. If using ammonium formate, add 3-10 equivalents.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with a high-boiling point solvent like toluene may be necessary to remove residual acid.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 3: Acid-Catalyzed Cleavage

This protocol employs a strong acid to cleave the benzyl ether bond. This method is suitable for substrates that are stable under strongly acidic conditions.[4][5]

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM) or aqueous Hydrobromic acid (HBr)

  • Dichloromethane (DCM) (anhydrous)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Ice bath

Procedure using BBr₃:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then pour it into a saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

Deprotection Reaction

Deprotection_Reaction cluster_reactants Reactant cluster_products Products reactant This compound reagents Deprotection Reagents (e.g., H₂/Pd/C, HCOOH/Pd/C, HBr) reactant->reagents 1. product1 PEG45-alcohol product2 Toluene/Benzyl Halide reagents->product1 2. reagents->product2 2.

Caption: General scheme of benzyl group deprotection.

Experimental Workflow

Experimental_Workflow start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add deprotection reagents (Catalyst/Acid) dissolve->add_reagents reaction Stir under specified conditions (Temp, Time, Atm) add_reagents->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Quench and workup (Filter, Neutralize, Extract) monitor->workup Reaction Complete purify Purify the product (Column Chromatography) workup->purify end End: PEG45-alcohol purify->end

Caption: A typical experimental workflow for deprotection.

Method Selection Guide

Method_Selection start Substrate contains reducible groups? acid_labile Substrate contains acid-labile groups? start->acid_labile No acid_cleavage Use Acid-Catalyzed Cleavage start->acid_cleavage Yes hydrogenation Use Catalytic Hydrogenation acid_labile->hydrogenation No transfer_hydrogenation Use Catalytic Transfer Hydrogenation acid_labile->transfer_hydrogenation Yes

Caption: Decision tree for selecting a deprotection method.

References

Application Notes and Protocols for the Derivatization of the Primary Alcohol on Benzyl-PEG45-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the terminal primary alcohol on Benzyl-PEG45-alcohol. These procedures enable the conjugation of various molecules, such as drugs, proteins, or targeting ligands, to the PEG linker, a critical step in the development of advanced therapeutics and research tools.

Introduction

This compound is a high-purity polyethylene glycol (PEG) linker featuring a terminal primary alcohol and a benzyl protecting group at the other terminus. The primary alcohol serves as a versatile chemical handle for a variety of derivatization reactions, allowing for its conversion into other functional groups. This enables subsequent conjugation to biomolecules or surfaces. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule. This application note details protocols for the conversion of the primary alcohol to an amine, a carboxylic acid, and a tosylate, which is an activated intermediate for nucleophilic substitution.

Key Derivatization Strategies

The primary alcohol of this compound can be chemically modified through several reliable methods. The choice of derivatization strategy will depend on the desired terminal functional group for subsequent conjugation chemistries. Here, we present protocols for three common and effective transformations:

  • Oxidation to a Carboxylic Acid: This method introduces a carboxyl group, which can be readily coupled to primary amines using standard carbodiimide chemistry (e.g., EDC, NHS).

  • Conversion to an Amine: This two-step procedure first activates the alcohol and then converts it to a primary amine, which is useful for conjugation to activated carboxylic acids, aldehydes, or ketones.

  • Tosylation: This reaction converts the alcohol into a tosylate, an excellent leaving group, facilitating nucleophilic substitution with a wide range of nucleophiles.

Data Presentation

The following table summarizes the expected quantitative data for the described derivatization reactions of this compound. These values are representative and may vary depending on the specific reaction conditions and scale.

Derivatization MethodReagentsExpected YieldExpected PurityKey Advantages
Oxidation to Carboxylic Acid Jones Reagent (CrO₃, H₂SO₄)> 90%> 95%Direct conversion to a versatile functional group for EDC/NHS chemistry.
Conversion to Amine 1. MsCl, Et₃N 2. NaN₃ 3. Zn, NH₄Cl> 80% (over 3 steps)> 98%Provides a nucleophilic amine for conjugation to activated esters or aldehydes.[1]
Tosylation TsCl, Pyridine> 95%> 95%Creates a highly reactive intermediate for facile nucleophilic substitution.

Experimental Protocols

Oxidation of this compound to Benzyl-PEG45-carboxylic acid

This protocol describes the oxidation of the primary alcohol to a carboxylic acid using Jones reagent.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Acetone (anhydrous)

  • Isopropanol

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green/blue.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of isopropanol until the orange color disappears completely.

  • Remove the acetone using a rotary evaporator.

  • Add deionized water to the residue and extract the product with dichloromethane (3x).

  • Wash the combined organic layers with 0.1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Benzyl-PEG45-carboxylic acid.

Conversion of this compound to Benzyl-PEG45-amine

This is a three-step protocol involving mesylation, azidation, and subsequent reduction to the amine.[1]

Step 2a: Mesylation of this compound

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with cold deionized water, 0.1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Benzyl-PEG45-mesylate.

Step 2b: Azidation of Benzyl-PEG45-mesylate

Materials:

  • Benzyl-PEG45-mesylate

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the Benzyl-PEG45-mesylate (1 equivalent) in anhydrous DMF.

  • Add sodium azide (5 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add deionized water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Benzyl-PEG45-azide.

Step 2c: Reduction of Benzyl-PEG45-azide to Benzyl-PEG45-amine

Materials:

  • Benzyl-PEG45-azide

  • Zinc dust (Zn)

  • Ammonium chloride (NH₄Cl)

  • Tetrahydrofuran (THF) and Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the Benzyl-PEG45-azide (1 equivalent) in a mixture of THF and water.[1]

  • Add ammonium chloride (4 equivalents) and zinc dust (10 equivalents).[1]

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the azide is fully consumed.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the zinc.

  • Concentrate the filtrate to remove the THF.

  • Make the aqueous solution basic with 1 M NaOH and extract the product with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain Benzyl-PEG45-amine.[1]

Tosylation of this compound

This protocol describes the conversion of the primary alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the stirred solution.

  • Keep the reaction at 0 °C for 4-6 hours and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove the pyridine.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Benzyl-PEG45-tosylate.

Visualizations

Derivatization_Pathways Benzyl-PEG45-OH Benzyl-PEG45-OH Benzyl-PEG45-COOH Benzyl-PEG45-COOH Benzyl-PEG45-OH->Benzyl-PEG45-COOH  Jones Reagent   Benzyl-PEG45-OMs Benzyl-PEG45-OMs Benzyl-PEG45-OH->Benzyl-PEG45-OMs  MsCl, Et3N   Benzyl-PEG45-OTs Benzyl-PEG45-OTs Benzyl-PEG45-OH->Benzyl-PEG45-OTs  TsCl, Pyridine   Benzyl-PEG45-N3 Benzyl-PEG45-N3 Benzyl-PEG45-OMs->Benzyl-PEG45-N3  NaN3   Benzyl-PEG45-NH2 Benzyl-PEG45-NH2 Benzyl-PEG45-N3->Benzyl-PEG45-NH2  Zn, NH4Cl   Benzyl-PEG45-Nu Conjugated Product Benzyl-PEG45-OTs->Benzyl-PEG45-Nu  Nucleophile (Nu-)  

Caption: Chemical derivatization pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with This compound Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Inert_Atmosphere Establish Inert Atmosphere Dissolve->Inert_Atmosphere Cool Cool to 0 °C Inert_Atmosphere->Cool Add_Reagents Add Derivatization Reagents Cool->Add_Reagents Stir Stir for Specified Time/Temperature Add_Reagents->Stir Monitor Monitor Reaction (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Product (e.g., Chromatography) Concentrate->Purify End Obtain Derivatized Product Purify->End

Caption: General experimental workflow for derivatization.

References

Application Notes and Protocols for Benzyl-PEG45-alcohol as a Linker for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of proteins with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and immune recognition.[1][2] The choice of the PEG linker is critical and can significantly influence the stability, bioactivity, and overall efficacy of the resulting conjugate.[3]

Benzyl-PEG45-alcohol is a heterobifunctional linker that offers a versatile platform for protein modification. It features a long-chain PEG of 45 ethylene glycol units, which imparts significant hydrophilicity to the conjugate, and a terminal benzyl-protected alcohol. The benzyl group provides a stable protecting group for the terminal hydroxyl, allowing for selective activation and conjugation strategies. This protecting group can be subsequently removed under specific conditions to yield a free hydroxyl group, which can be used for further modifications or may be desirable for the final conjugate's properties.

These application notes provide a comprehensive overview of the use of this compound as a linker for protein modification, including detailed protocols for conjugation and deprotection, and a summary of the expected impact on protein properties.

Key Advantages of Using this compound

The use of a long-chain, benzyl-protected PEG alcohol linker offers several advantages in protein modification:

  • Enhanced Solubility and Stability: The hydrophilic nature of the 45-unit PEG chain can significantly improve the solubility and stability of hydrophobic proteins or payloads, reducing the risk of aggregation.[4]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated protein reduces renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.[5][]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system and minimizing the potential for an immunogenic response.[7]

  • Controlled Conjugation: The benzyl protecting group allows for a controlled, stepwise approach to conjugation. The alcohol can be activated for conjugation to specific functional groups on the protein, and the benzyl group can be removed at a later stage if desired.

  • Versatility in Downstream Modification: The terminal hydroxyl group, after deprotection, offers a site for further chemical modifications, enabling the development of more complex bioconjugates.

Data Presentation

Table 1: Impact of PEGylation on Protein Pharmacokinetics

ParameterUnmodified Protein (Example)PEGylated Protein (Expected Range of Improvement)
Half-life (t½) Short (minutes to hours)2- to 100-fold increase
Clearance (CL) RapidSignificantly reduced
Volume of Distribution (Vd) VariableGenerally decreased, retained in plasma
Area Under the Curve (AUC) LowSubstantially increased

Data compiled from general knowledge on protein PEGylation. Specific improvements are highly dependent on the protein, PEG size, and conjugation chemistry.

Table 2: Influence of PEG Linker Length on PROTAC Efficiency

Linker TypeNumber of Downregulated Targets (Example)
Aliphatic Linkers ~25
PEG2 12
PEG3 ~25

This table is based on a study of PROTACs with varying linker compositions and illustrates that linker length and composition can significantly impact the selectivity and potency of the resulting molecule.[8]

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a protein via its primary amines (e.g., lysine residues) and the subsequent deprotection of the benzyl group. Optimization will be required for each specific protein and application.

Protocol 1: Activation of this compound and Conjugation to Protein

This protocol describes a two-step process for conjugating this compound to a protein. The first step involves the activation of the terminal hydroxyl group of the PEG linker to a more reactive species, in this case, a succinimidyl carbonate. The second step is the reaction of the activated PEG with the primary amine groups on the protein surface.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DCM.

  • Add a 2-fold molar excess of anhydrous pyridine to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the activated Benzyl-PEG45-succinimidyl carbonate.

Step 2: Conjugation to Protein

  • Dissolve the protein of interest in a suitable conjugation buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Dissolve the activated Benzyl-PEG45-succinimidyl carbonate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the protein solution. The molar ratio of activated PEG to protein should be optimized to achieve the desired degree of PEGylation (typically ranging from 5:1 to 20:1).

  • Gently stir the reaction mixture at 4°C for 2-4 hours or at room temperature for 1-2 hours.

  • Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purify the PEGylated protein from unreacted PEG and other reagents using dialysis against a suitable buffer or by size-exclusion chromatography (SEC).[]

  • Characterize the resulting conjugate for the degree of PEGylation using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.

Protocol 2: Deprotection of Benzyl Group from PEGylated Protein

This protocol describes the removal of the benzyl protecting group from the PEGylated protein using catalytic hydrogenolysis. This method is generally effective and proceeds under mild conditions.

Materials:

  • Benzyl-PEGylated protein

  • Palladium on carbon (Pd/C) catalyst (10% w/w)

  • Hydrogen source (e.g., hydrogen gas cylinder or ammonium formate)

  • Reaction solvent (e.g., ethanol/water mixture)

  • Filtration system (e.g., syringe filter with a 0.22 µm membrane)

  • Dialysis or SEC equipment for final purification

Procedure:

  • Dissolve the Benzyl-PEGylated protein in a suitable solvent mixture (e.g., 50% ethanol in water).

  • Carefully add the Pd/C catalyst to the solution (typically 10-20% by weight of the PEGylated protein).

  • If using hydrogen gas, purge the reaction vessel with an inert gas and then introduce hydrogen gas at atmospheric pressure. Stir the reaction mixture at room temperature.

  • If using ammonium formate as the hydrogen source, add a 5- to 10-fold molar excess of ammonium formate to the reaction mixture and stir at room temperature.

  • Monitor the deprotection reaction by HPLC or mass spectrometry to confirm the removal of the benzyl group. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully remove the Pd/C catalyst by filtration through a 0.22 µm filter.

  • Purify the deprotected PEGylated protein by dialysis against the desired final buffer or by SEC to remove any remaining reagents and byproducts.

  • Characterize the final product to confirm the complete removal of the benzyl group and the integrity of the protein.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection Benzyl-PEG45-OH Benzyl-PEG45-OH DSC_Pyridine DSC, Pyridine in DCM Benzyl-PEG45-OH->DSC_Pyridine Reaction Activated_PEG Benzyl-PEG45-O-SC DSC_Pyridine->Activated_PEG Forms Conjugation_Reaction Conjugation (pH 7.4) Activated_PEG->Conjugation_Reaction Protein Protein Protein->Conjugation_Reaction PEGylated_Protein Benzyl-PEGylated Protein Conjugation_Reaction->PEGylated_Protein Deprotection_Reaction H2, Pd/C PEGylated_Protein->Deprotection_Reaction Final_Product HO-PEGylated Protein Deprotection_Reaction->Final_Product

Caption: Experimental workflow for protein modification.

signaling_pathway cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable tool for the modification of therapeutic proteins. Its long, hydrophilic PEG chain can significantly improve the pharmacokinetic and biophysical properties of the conjugated protein. The presence of the benzyl protecting group allows for a controlled and versatile approach to bioconjugation. The protocols provided herein offer a starting point for researchers to explore the potential of this linker in their specific applications, from the development of long-acting protein therapeutics to the construction of sophisticated drug delivery systems like Antibody-Drug Conjugates and PROTACs. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are essential to achieve the desired therapeutic outcome.

References

Application Notes and Protocols for the PEGylation of Peptides with Benzyl-PEG45-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This process involves the covalent attachment of PEG chains, which can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, enhancing solubility, reducing immunogenicity, and protecting against proteolytic degradation.[][2][3][4] This application note provides a detailed experimental protocol for the PEGylation of a model peptide using Benzyl-PEG45-alcohol. It includes procedures for the activation of the PEG reagent, the conjugation reaction, and the subsequent purification and characterization of the PEGylated peptide.

Introduction

The therapeutic application of peptides is often limited by their short in-vivo half-life due to rapid renal clearance and enzymatic degradation.[2][5] PEGylation is a proven strategy to overcome these limitations.[][4][6] The covalent attachment of PEG chains increases the peptide's molecular weight, prolonging its circulation time and reducing the frequency of administration.[][5] Furthermore, the hydrophilic nature of the PEG polymer can enhance the solubility of hydrophobic peptides and shield them from the host's immune system, thereby reducing their immunogenic potential.[][3]

This document outlines a general procedure for the PEGylation of a peptide containing a free amine group (e.g., the N-terminal amine or the side chain of a lysine residue) with this compound. The protocol first involves the activation of the terminal hydroxyl group of the this compound to a more reactive species, followed by the conjugation to the peptide. Detailed methods for purification of the resulting PEG-peptide conjugate by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry are also provided.

Experimental Workflow

The overall experimental workflow for the PEGylation of a peptide with this compound is depicted below. This process begins with the activation of the PEG reagent, followed by the conjugation reaction with the peptide. The resulting mixture is then purified, and the final product is characterized to confirm its identity and purity.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A This compound Activation C PEGylation Reaction (Conjugation) A->C B Peptide Preparation B->C D RP-HPLC Purification C->D E Characterization (LC-MS, MALDI-TOF MS) D->E F Lyophilization D->F

Caption: Experimental workflow for peptide PEGylation.

Materials and Methods

Materials
  • Peptide: A model peptide with at least one primary amine available for conjugation (e.g., a peptide containing a Lysine residue or a free N-terminus).

  • PEG Reagent: this compound (MW ~2090.6 g/mol )

  • Activation Reagent: p-Nitrophenyl chloroformate

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) (Alternative activation method)

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile (ACN) (HPLC Grade), Diethyl ether.

  • Buffers: 0.1 M Sodium Bicarbonate buffer (pH 8.5), 0.1% Trifluoroacetic acid (TFA) in water, 0.1% TFA in Acetonitrile.

  • Other Reagents: Triethylamine (TEA), Pyridine.

Equipment
  • Magnetic stirrer and stir bars

  • Round bottom flasks and standard glassware

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a reversed-phase C18 or C4 column

  • Mass Spectrometer (MALDI-TOF or LC-MS)

  • Lyophilizer

  • pH meter

Experimental Protocols

Activation of this compound

The terminal hydroxyl group of this compound must be activated to facilitate its reaction with the amine groups of the peptide. Here, we describe the activation using p-nitrophenyl chloroformate to form a reactive p-nitrophenyl carbonate.

  • Dissolution: Dissolve this compound (1 eq.) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq.) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.

  • Work-up:

    • Wash the reaction mixture with a 10% aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of citric acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

  • Precipitation: Precipitate the activated PEG by adding cold diethyl ether.

  • Isolation: Collect the precipitate by filtration and dry it under vacuum. The resulting activated Benzyl-PEG45-p-nitrophenyl carbonate can be stored under an inert atmosphere at -20°C until use.

PEGylation of the Peptide

This protocol describes the conjugation of the activated Benzyl-PEG45-p-nitrophenyl carbonate to a peptide containing a free amine.

  • Peptide Dissolution: Dissolve the peptide (1 eq.) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5). The concentration will depend on the solubility of the peptide.

  • PEG Addition: Add the activated Benzyl-PEG45-p-nitrophenyl carbonate (1.5-3 eq.) to the peptide solution. The PEG reagent can be added as a solid or dissolved in a small amount of a water-miscible solvent like DMF or ACN.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by RP-HPLC.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris buffer, to consume any unreacted activated PEG.

Purification of the PEGylated Peptide

The PEGylated peptide can be purified from the reaction mixture using reversed-phase HPLC.[][7][8]

  • Column: Use a semi-preparative RP-HPLC column (e.g., C18 or C4, 5-10 µm particle size). C4 columns are often preferred for larger, more hydrophobic molecules like PEGylated peptides.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the reaction mixture onto the column.

    • Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes. The exact gradient will need to be optimized for the specific peptide.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector (typically at 214 nm and 280 nm).

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired mono-PEGylated peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a solid.

Characterization of the PEGylated Peptide

Mass spectrometry is a powerful tool for the characterization of PEGylated peptides, providing information on molecular weight and the degree of PEGylation.[2][9][10][11]

4.4.1. MALDI-TOF Mass Spectrometry

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a mixture of acetonitrile and 0.1% TFA in water (e.g., 1:1 v/v).

  • Sample Preparation: Mix the purified PEGylated peptide solution (in water or a volatile buffer) with the matrix solution at a ratio of approximately 1:1 (v/v).

  • Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The spectrum should show a distribution of peaks corresponding to the PEGylated peptide, reflecting the polydispersity of the PEG chain. The mass difference between adjacent peaks will correspond to the mass of the ethylene glycol monomer unit (44 Da).

4.4.2. LC-MS (UPLC-MS)

  • Chromatography: Perform analytical RP-HPLC using a C18 or C4 column with a gradient similar to the one used for purification. The eluent is directly introduced into the mass spectrometer.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source.

    • Acquire data in the positive ion mode.

    • The resulting spectrum will show a series of multiply charged ions. Deconvolution of this spectrum will provide the accurate molecular mass of the PEGylated peptide.[12]

Data Presentation

The quantitative data from the PEGylation experiment should be summarized in tables for clarity and ease of comparison.

Table 1: Reaction Conditions and Efficiency

ParameterValue
Peptide Concentration[Specify] mg/mL
PEG:Peptide Molar Ratio[Specify]
Reaction Time[Specify] hours
Reaction Temperature[Specify] °C
Conversion Efficiency (%)[Specify]

Table 2: Characterization of Purified PEGylated Peptide

Analytical MethodExpected Mass (Da)Observed Mass (Da)Purity (%)
MALDI-TOF MS[Calculate][Specify]>95%
LC-MS (Deconvoluted)[Calculate][Specify]>95%

Signaling Pathway Context

PEGylated peptides are often developed to act as agonists or antagonists for specific cellular receptors. A common target for therapeutic peptides is the G protein-coupled receptor (GPCR) family. The binding of a peptide ligand to its GPCR can initiate a signaling cascade, leading to a cellular response.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A PEGylated Peptide (Ligand) B G Protein-Coupled Receptor (GPCR) A->B Binding C G Protein Activation B->C D Effector Enzyme (e.g., Adenylyl Cyclase) C->D E Second Messenger (e.g., cAMP) D->E F Protein Kinase A (PKA) Activation E->F G Phosphorylation of Target Proteins F->G H Cellular Response G->H

Caption: A generic GPCR signaling pathway activated by a peptide ligand.

Conclusion

This application note provides a comprehensive and detailed protocol for the PEGylation of a model peptide using this compound. The procedures for activation, conjugation, purification, and characterization are outlined to guide researchers in the successful synthesis of PEGylated peptides. The provided workflow and data presentation format can be adapted for various peptides and PEG reagents. The successful application of these methods will enable the development of peptide therapeutics with improved pharmacological properties.

References

Application Notes and Protocols for Amine Coupling of Benzyl-PEG45-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the conjugation of primary amines to Benzyl-PEG45-alcohol. Direct coupling of an amine to an alcohol is not a feasible one-step reaction due to the poor leaving group nature of the hydroxyl group. Therefore, a two-step process is employed. The first step involves the activation of the terminal hydroxyl group of this compound by converting it into a sulfonate ester (a tosylate or mesylate), which is an excellent leaving group. The second step is the nucleophilic substitution of the sulfonate group with an amine to yield the desired Benzyl-PEG45-amine conjugate. This method is widely applicable in bioconjugation, drug delivery, and surface modification.

Reaction Workflow

The overall reaction pathway involves two key stages: activation of the alcohol and subsequent amination.

reaction_workflow cluster_activation Step 1: Activation cluster_amination Step 2: Amination Start Benzyl-PEG45-OH Reagents1 Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl) + Triethylamine (TEA) Start->Reagents1 DCM, 0°C to RT Activated_PEG Benzyl-PEG45-OTs or Benzyl-PEG45-OMs Reagents1->Activated_PEG Amine Amine (R-NH2) or Aqueous Ammonia (NH4OH) Activated_PEG->Amine Solvent (e.g., MeOH, H2O) Final_Product Benzyl-PEG45-NHR or Benzyl-PEG45-NH2 Amine->Final_Product

Caption: Workflow for the two-step amine coupling to this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the two-step conversion of Benzyl-PEG-alcohol to Benzyl-PEG-amine.

StepParameterTosylationMesylationReference
1. Activation Activating Agent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)[1][2]
Base Triethylamine (TEA) or PyridineTriethylamine (TEA)[2]
Solvent Dichloromethane (DCM)Dichloromethane (DCM)[2]
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 3 eq.TEA: 1.5 - 4 eq.MsCl: 1.2 - 4 eq.TEA: 1.5 - 4 eq.[1][2]
Temperature 0 °C to Room Temperature0 °C to Room Temperature[2]
Reaction Time 12 - 24 hours12 - 16 hours[1][2]
Typical Yield > 95%96 - 99%[2]
2. Amination Nucleophile Aqueous Ammonia (e.g., 28-30%)Aqueous Ammonia (e.g., 7N in MeOH)[3]
Solvent Chloroform / Methylene ChlorideMethanol / Water[3]
Temperature Room TemperatureRoom Temperature[3]
Reaction Time 12 - 24 hours24 - 96 hours[3]
Typical Overall Yield > 90% (from activated PEG)> 95% (from activated PEG)[3]

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 - 4 equivalents) to the solution and stir for 10 minutes.

  • Dissolve p-toluenesulfonyl chloride (1.2 - 3 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.[1]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using TLC or NMR.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain Benzyl-PEG45-tosylate as a white solid or viscous oil. The yield is typically greater than 95%.[1]

Protocol 2: Amination of Benzyl-PEG45-tosylate

This protocol details the nucleophilic substitution of the tosylate group with ammonia to form the primary amine.

Materials:

  • Benzyl-PEG45-tosylate (from Protocol 1)

  • Aqueous Ammonia (28-30% solution) or 7N Ammonia in Methanol

  • Chloroform or Dichloromethane

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Benzyl-PEG45-tosylate (1 equivalent) in the chosen solvent (e.g., Chloroform for aqueous ammonia, or use the 7N ammonia in methanol solution directly).[3]

  • Add an excess of the ammonia solution to the dissolved PEG-tosylate. The reaction mixture is typically stirred vigorously at room temperature overnight.[4]

  • If using a biphasic system (e.g., chloroform and aqueous ammonia), separate the organic layer. Extract the aqueous layer with additional portions of chloroform.[4]

  • Combine the organic extracts and wash with a saturated sodium chloride solution to break any emulsions.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain an oil.

  • Dissolve the oil in a minimum amount of a suitable solvent like chloroform or DCM.

  • Precipitate the final product, Benzyl-PEG45-amine, by adding the solution to a large volume of cold, stirred diethyl ether.[1]

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum. The conversion is expected to be nearly quantitative.[3]

Alternative Three-Step Synthesis via Azide Intermediate

An alternative to direct amination is a three-step process involving the formation of a PEG-azide, followed by its reduction to the PEG-amine. This method can sometimes offer higher purity.

  • Activation: Prepare Benzyl-PEG45-mesylate as described in the mesylation data in the summary table. Mesylation is often preferred for subsequent azidation. The procedure is analogous to tosylation, substituting TsCl with MsCl. Yields are typically in the range of 96-99%.[2]

  • Azidation: React the Benzyl-PEG45-mesylate with an excess of sodium azide (NaN₃) in a solvent like DMF or ethanol at an elevated temperature (e.g., 65-80 °C) for 12-48 hours.[2]

  • Reduction: The resulting Benzyl-PEG45-azide can be reduced to the amine using various methods, such as:

    • Staudinger reaction with triphenylphosphine (PPh₃).

    • Catalytic hydrogenation using Pd/C.

    • Reduction with zinc dust and ammonium chloride.[2]

This three-step approach often results in very high purity of the final amine product.[2]

Concluding Remarks

The conversion of this compound to its corresponding amine is a robust and high-yielding two-step process. The activation of the terminal hydroxyl group to a sulfonate ester, followed by nucleophilic substitution with an amine, provides a reliable method for producing amine-functionalized PEG linkers. These protocols can be adapted for various scales and are fundamental for the development of PEGylated therapeutics and other advanced materials. Careful control of reaction conditions and purification steps is crucial for obtaining a final product of high purity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG-Alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG-Alcohol reactions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues leading to low reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My Benzyl-PEG-Alcohol synthesis is resulting in a low yield. What are the most common causes?

Low yields in Benzyl-PEG-Alcohol synthesis can stem from several factors throughout the experimental workflow. The most common culprits include incomplete reaction, the presence of side reactions, and loss of product during purification. It is also crucial to ensure the quality and purity of your starting materials, as contaminants can significantly hinder reaction efficiency.

To systematically troubleshoot, it is recommended to analyze each stage of your process, from reactant preparation to final product isolation.

start Low Yield Observed check_reactants Verify Purity of Starting Materials (PEG-Alcohol, Benzyl Halide, Base) start->check_reactants check_conditions Review Reaction Conditions (Temperature, Time, Solvent, Atmosphere) start->check_conditions check_side_reactions Investigate Potential Side Reactions start->check_side_reactions check_purification Optimize Purification Protocol start->check_purification incomplete_reaction Incomplete Reaction check_reactants->incomplete_reaction check_conditions->incomplete_reaction side_products Side Products Detected check_side_reactions->side_products product_loss Product Loss During Workup/Purification check_purification->product_loss solution Implement Corrective Actions: - Adjust Stoichiometry - Modify Temperature/Time - Use Anhydrous Solvent - Refine Purification Method incomplete_reaction->solution side_products->solution product_loss->solution end Improved Yield solution->end

Figure 1. A troubleshooting workflow for addressing low yields in Benzyl-PEG-Alcohol reactions.

2. How can I determine if my reaction has gone to completion?

Monitoring the reaction progress is critical. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting materials (PEG-Alcohol and the benzylating agent) and the formation of the desired product.

For HPLC analysis, a reverse-phase column can be effective for separating the more hydrophobic Benzyl-PEG-Alcohol from the more hydrophilic PEG-Alcohol starting material.[1] The disappearance of the limiting reagent is a strong indicator of reaction completion.

3. What are the potential side reactions that could be reducing my yield?

Several side reactions can compete with the desired benzylation of the PEG-Alcohol, leading to a lower yield of the final product.

  • Formation of Dibenzyl Ether: At elevated temperatures, self-condensation of benzyl alcohol (if used as a starting material or formed in situ) can occur, leading to the formation of dibenzyl ether.[2]

  • Oxidation of Benzyl Alcohol: If oxidizing agents are present, or if the reaction is exposed to air for extended periods at high temperatures, the benzyl alcohol can be oxidized to benzaldehyde or benzoic acid.[3][4]

  • Reactions with Impurities: Water in the reaction mixture can hydrolyze the benzylating agent. Ensure all reagents and solvents are anhydrous.

The presence of these byproducts can often be detected by HPLC or NMR analysis of the crude reaction mixture.[5]

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions PEG_OH PEG-Alcohol PEG_O PEG-Alkoxide PEG_OH->PEG_O + Base Base Base (e.g., NaH) Product Benzyl-PEG-Alcohol PEG_O->Product + Bn-X BnX Benzyl Halide (Bn-X) BnOH Benzyl Alcohol BnX->BnOH Hydrolysis (if water present) BnOBn Dibenzyl Ether BnOH->BnOBn High Temp. Aldehyde_Acid Benzaldehyde/ Benzoic Acid BnOH->Aldehyde_Acid + [O] Oxidation Oxidation

References

Technical Support Center: Optimizing Solubility of Benzyl-PEG45-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving and maintaining the solubility of Benzyl-PEG45-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphiphilic molecule, possessing both a hydrophilic (water-loving) polyethylene glycol (PEG) chain and a hydrophobic (water-fearing) benzyl group.[1][2] The long PEG45 chain generally imparts good water solubility.[3] However, the hydrophobic benzyl group can lead to solubility challenges, particularly at high concentrations or in certain aqueous buffers.[4][5] The molecule is also soluble in many organic solvents.[6]

Q2: Why is my this compound conjugate difficult to dissolve in aqueous solutions?

A2: Difficulty in dissolving can arise from several factors:

  • Insufficient Energy Input: The dissolution of polymers can be a slow process requiring adequate agitation and sometimes gentle heating.

  • Hydrophobic Interactions: At higher concentrations, the hydrophobic benzyl groups can interact with each other, leading to aggregation and resistance to dissolution.[5]

  • Low Temperature: The solubility of some PEG compounds can decrease at lower temperatures.

  • pH of the Solution: The pH of the aqueous buffer can influence the hydration of the PEG chain and affect solubility.[7]

Q3: Can I heat the solution to aid dissolution?

A3: Yes, gentle heating can aid in the dissolution of this compound. A general recommendation is to warm the solution to 37°C.[1] However, it is crucial to monitor for any signs of degradation, especially if the conjugate is attached to a sensitive molecule. Prolonged heating at high temperatures should be avoided.

Q4: What is the recommended storage condition for this compound solutions?

A4: Stock solutions should be stored at -20°C or -80°C to ensure stability.[1] It is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation and precipitation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound conjugates.

Issue 1: The conjugate has precipitated out of my aqueous solution.

Possible Cause Troubleshooting Step Expected Outcome
Low Temperature Gently warm the solution to 37°C while stirring.[1]The precipitate should redissolve.
High Concentration Dilute the solution with additional buffer.The lower concentration may fall within the soluble range.
Change in pH Measure the pH of the solution. Adjust to a neutral pH (around 7.0-7.4) if it has shifted.[7]Solubility may be restored at the optimal pH.
Buffer Incompatibility Try dissolving the conjugate in a different buffer system (e.g., phosphate vs. TRIS).The conjugate may have better solubility in an alternative buffer.
Freeze-Thaw Cycles Prepare fresh dilutions from a stock solution that has not undergone multiple freeze-thaw cycles.A fresh dilution should remain in solution.

Issue 2: The solution appears cloudy or exhibits phase separation.

Cloudiness or the formation of two distinct liquid phases can occur with amphiphilic polymers like this compound, especially at certain concentrations and temperatures.[1][8] This is known as liquid-liquid phase separation.

Possible Cause Troubleshooting Step Expected Outcome
Critical Concentration Reached Dilute the solution with your aqueous buffer.The solution should become clear as the concentration drops below the critical point for phase separation.
Temperature Effects Adjust the temperature of the solution. Some amphiphilic polymers exhibit a lower critical solution temperature (LCST), where they phase separate upon heating, while others have an upper critical solution temperature (UCST).The solution may become homogeneous upon cooling or warming, depending on the nature of the phase separation.
Ionic Strength of Buffer Decrease the salt concentration of your buffer. High salt concentrations can sometimes induce phase separation of polymers.The solution may become clear with reduced ionic strength.
Use of a Co-solvent Add a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol or DMSO.[9]The co-solvent can help to solubilize the hydrophobic benzyl group and prevent phase separation.

Data Presentation: Illustrative Solubility of this compound

The following table provides an illustrative summary of the solubility of this compound in common laboratory solvents. These values are estimates based on general principles of PEG and benzyl group solubility and should be experimentally verified.

Solvent Estimated Solubility (mg/mL) Notes
Water> 50Solubility can be concentration and temperature-dependent. May require gentle warming and agitation.
Phosphate Buffered Saline (PBS, pH 7.4)> 50Generally well-soluble, but high salt concentrations could potentially reduce solubility.
Ethanol> 100Readily soluble.
Dimethyl Sulfoxide (DMSO)> 100Readily soluble. Used for preparing high-concentration stock solutions.[10]
Dichloromethane (DCM)> 100Readily soluble.[6]
Diethyl Ether< 1Poorly soluble.[6]
Hexanes< 1Poorly soluble.[6]

Experimental Protocols

Protocol 1: Standard Method for Dissolving this compound in Aqueous Buffer

  • Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the conjugate in a sterile conical tube.

  • Dissolution:

    • Add the desired volume of aqueous buffer (e.g., PBS, pH 7.4) to the conjugate.

    • Vortex the tube for 30-60 seconds.

    • If the conjugate is not fully dissolved, place the tube in a 37°C water bath for 15-30 minutes.[1]

    • Intermittently vortex the tube during incubation.

    • For very stubborn solutes, sonication in a water bath for 5-10 minutes can be effective.[11]

  • Final Steps:

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Sterile filter the solution through a 0.22 µm filter if required for your application.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the conjugate.[12]

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.

  • Equilibration:

    • Agitate the vial on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the supernatant through a low-protein-binding 0.22 µm filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC-UV, HPLC-ELSD (Evaporative Light Scattering Detector), or GC-MS.[13]

    • The UV absorbance of the benzyl group can be used for quantification with HPLC-UV.

    • Construct a calibration curve from the standard solutions and determine the concentration of the conjugate in the saturated supernatant. This concentration represents the aqueous solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis weigh Weigh Conjugate add_buffer Add Aqueous Buffer weigh->add_buffer vortex Vortex add_buffer->vortex inspect Visual Inspection vortex->inspect Check for dissolution heat Warm to 37°C heat->vortex sonicate Sonicate sonicate->vortex inspect->heat If not dissolved inspect->sonicate If still not dissolved filter Sterile Filter inspect->filter If dissolved ready Solution Ready for Use filter->ready

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic start Solubility Issue Encountered precipitate Precipitate Observed? start->precipitate phase_separation Cloudy or Phase Separation? start->phase_separation warm Warm to 37°C precipitate->warm Yes dilute2 Dilute Solution phase_separation->dilute2 Yes dilute Dilute Solution warm->dilute Fail resolved1 Issue Resolved warm->resolved1 Success check_ph Check/Adjust pH dilute->check_ph Fail dilute->resolved1 Success check_ph->resolved1 Success adjust_temp Adjust Temperature dilute2->adjust_temp Fail resolved2 Issue Resolved dilute2->resolved2 Success add_cosolvent Add Co-solvent (5-10%) adjust_temp->add_cosolvent Fail adjust_temp->resolved2 Success add_cosolvent->resolved2 Success

Caption: Troubleshooting logic for solubility issues.

References

How to prevent aggregation with Benzyl-PEG45-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and characterizing the aggregation of Benzyl-PEG45-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it aggregate?

A1: this compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The long polyethylene glycol (PEG) chain (PEG45) is hydrophilic, while the benzyl group at one end is hydrophobic. In aqueous solutions, these molecules can self-assemble to minimize the contact of the hydrophobic benzyl groups with water, leading to the formation of micelles or larger aggregates. This self-assembly is a common phenomenon for amphiphilic molecules and is the primary reason for observing "aggregation."

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

Q3: What factors can influence the aggregation of this compound?

A3: Several factors can influence the self-assembly and aggregation of this compound:

  • Concentration: As mentioned, concentrations above the CMC will lead to micelle formation.

  • Solvent: The polarity of the solvent is critical. In aqueous buffers, aggregation is more likely. In organic solvents where the benzyl group is more soluble, aggregation is less likely.

  • Temperature: Temperature can affect the solubility and the hydrophobic interactions. For some PEG derivatives, increasing temperature can promote aggregation.

  • pH: Changes in pH can potentially affect the stability of the molecule, although the impact on a simple alcohol like this is expected to be less significant than on ionizable molecules.

  • Ionic Strength: The presence of salts can influence the hydration of the PEG chain and the hydrophobic interactions, thereby affecting the CMC and aggregation behavior.[1]

Troubleshooting Guide: Preventing and Resolving Aggregation

This guide provides a systematic approach to troubleshoot and prevent aggregation of this compound in your experiments.

Logical Flow for Troubleshooting Aggregation

Aggregation_Troubleshooting start Aggregation Observed check_concentration Is Concentration > CMC? start->check_concentration characterize_aggregation Characterize Aggregates (DLS, SEC) start->characterize_aggregation lower_concentration Lower Concentration (if possible for the experiment) check_concentration->lower_concentration Yes modify_formulation Modify Formulation check_concentration->modify_formulation No / Unknown end_solved Aggregation Resolved lower_concentration->end_solved change_solvent Change Solvent System (e.g., add organic co-solvent) modify_formulation->change_solvent Solvent adjust_temp Adjust Temperature modify_formulation->adjust_temp Temperature adjust_ph_ionic Adjust pH or Ionic Strength modify_formulation->adjust_ph_ionic pH/Ionic add_excipient Add Solubility Enhancer (e.g., surfactant) modify_formulation->add_excipient Excipient change_solvent->end_solved adjust_temp->end_solved adjust_ph_ionic->end_solved add_excipient->end_solved end_characterized Aggregation Characterized characterize_aggregation->end_characterized

Caption: A flowchart for troubleshooting aggregation of this compound.

Issue 1: Visible precipitation or turbidity in the solution.

Potential Cause Troubleshooting Step Expected Outcome
Concentration is significantly above the CMC and solubility limit. 1. Dilute the sample below the expected CMC. 2. If high concentration is necessary, consider a different solvent system.The solution becomes clear.
Poor solubility in the chosen solvent. 1. Prepare the stock solution in a more suitable organic solvent like DMSO or ethanol before diluting in an aqueous buffer. 2. Add a co-solvent (e.g., a small percentage of ethanol or isopropanol) to the aqueous buffer.Improved solubility and reduced precipitation.
Temperature-dependent aggregation. 1. Try preparing and handling the solution at a lower temperature (e.g., on ice). 2. Conversely, gentle warming might improve solubility for some compounds, but should be tested cautiously.The solution remains clear at the optimized temperature.
Salt-induced aggregation ("salting out"). 1. Reduce the salt concentration of your buffer. 2. If a specific ionic strength is required, try different types of salts.The compound remains soluble in the modified buffer.

Issue 2: Inconsistent results in downstream applications (e.g., bioassays, conjugation reactions).

Potential Cause Troubleshooting Step Expected Outcome
Formation of micelles or small aggregates affecting reactivity. 1. Characterize the aggregation state using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). 2. Work at concentrations below the CMC. 3. Add a small amount of a non-ionic surfactant (e.g., Tween® 20, Polysorbate 80) to disrupt micelle formation.Consistent and reproducible experimental results.
Adsorption to container surfaces. 1. Use low-binding microplates and tubes. 2. Include a carrier protein like BSA in the buffer if compatible with the experiment.Reduced loss of the compound and more accurate effective concentrations.

Experimental Protocols

Protocol 1: Characterization of Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is an excellent first-line method to quickly assess the presence of aggregates.[2][3][4][5]

Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of this compound in a given buffer to identify the presence of aggregates.

Materials:

  • This compound

  • Solvent/buffer of interest (e.g., PBS)

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes

  • 0.22 µm syringe filters

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

    • Filter the buffer through a 0.22 µm syringe filter to remove any dust or particulate matter.

    • Prepare a series of dilutions of the this compound in the filtered buffer, spanning the desired concentration range. It is crucial to also measure the buffer alone as a blank.

    • Allow the samples to equilibrate at the desired temperature for at least 30 minutes.

  • DLS Measurement Workflow:

    DLS_Workflow start Start prep_sample Prepare Sample and Filtered Buffer start->prep_sample instrument_setup Set Instrument Parameters (Temperature, Viscosity) prep_sample->instrument_setup measure_blank Measure Buffer Blank instrument_setup->measure_blank measure_sample Measure Sample measure_blank->measure_sample analyze_data Analyze Correlation Function to get Rh and PDI measure_sample->analyze_data end End analyze_data->end

    Caption: Workflow for Dynamic Light Scattering (DLS) analysis.

  • Instrument Setup:

    • Set the instrument to the desired measurement temperature.

    • Enter the viscosity and refractive index of the solvent at the measurement temperature.

    • Select a suitable measurement angle (e.g., 90° or 173° for backscatter).

  • Data Acquisition:

    • First, measure the filtered buffer as a blank to ensure no background scattering.

    • Rinse the cuvette with the sample solution before filling.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform multiple measurements for each sample to ensure reproducibility.

Data Interpretation:

Parameter Indication of Monomers Indication of Aggregates
Hydrodynamic Radius (Rh) A single, narrow peak at a small size.Multiple peaks, or a single broad peak at a larger size.
Polydispersity Index (PDI) Low PDI value (typically < 0.2).High PDI value (typically > 0.3), indicating a wide range of particle sizes.
Count Rate Increases with concentration.Unstable or very high count rates may indicate the presence of large aggregates or dust.
Protocol 2: Analysis of Aggregation using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It can be used to quantify the amount of monomer versus aggregated species.[6][7][8][9]

Objective: To separate and quantify monomeric this compound from its aggregates.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • SEC column suitable for the molecular weight range of this compound and its potential aggregates.

  • Mobile phase (e.g., PBS or another suitable buffer).

  • This compound samples.

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. The mobile phase should be filtered and degassed.[6]

    • For PEG analysis, using water with a small amount of salt as the mobile phase can be advantageous.[6]

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the column.

  • SEC Analysis Workflow:

    SEC_Workflow start Start equilibrate_column Equilibrate SEC Column with Mobile Phase start->equilibrate_column prepare_sample Prepare and Filter Sample equilibrate_column->prepare_sample inject_sample Inject Sample onto Column prepare_sample->inject_sample run_separation Run Isocratic Separation inject_sample->run_separation detect_elution Detect Eluting Species (UV or RI) run_separation->detect_elution analyze_chromatogram Analyze Chromatogram: Retention Time and Peak Area detect_elution->analyze_chromatogram end End analyze_chromatogram->end

    Caption: Workflow for Size Exclusion Chromatography (SEC) analysis.

  • Data Acquisition:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Run the analysis using an isocratic flow of the mobile phase.

    • Monitor the column eluent using a UV detector (if the benzyl group provides a sufficient chromophore) or an RI detector.

Data Interpretation:

  • Retention Time: Larger molecules (aggregates) will elute earlier from the column than smaller molecules (monomers).

  • Peak Area: The area under each peak corresponds to the relative amount of that species in the sample. By comparing the peak area of the aggregate to the total peak area, the percentage of aggregation can be calculated.

  • Ideal Result: A single, sharp peak corresponding to the monomeric form of this compound.

  • Indication of Aggregation: The presence of one or more peaks at earlier retention times than the main monomer peak.

References

Benzyl-PEG45-alcohol stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Benzyl-PEG45-alcohol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere, protected from light, and kept in a freezer at -20°C. Some suppliers also suggest storage at 4°C, sealed and away from moisture.

Q2: How should I store stock solutions of this compound?

Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The stability of the stock solution depends on the storage temperature:

  • At -80°C, the solution can be used for up to 6 months.

  • At -20°C, the solution should be used within 1 month.

It is crucial to use an appropriate, dry solvent to prepare the stock solution.

Q3: What are the primary degradation pathways for this compound?

This compound has two main components susceptible to degradation: the benzyl ether group and the polyethylene glycol (PEG) chain.

  • Benzyl Ether Cleavage: The benzyl group can be cleaved under acidic conditions, exposing the primary alcohol. It is also sensitive to oxidative conditions and can be removed by catalytic hydrogenolysis.

  • PEG Chain Oxidation: The PEG chain is prone to oxidative degradation, which can be accelerated by exposure to oxygen, elevated temperatures, and transition metals.

Q4: What are the visible signs of degradation of this compound?

Visible signs of degradation in a stock solution can include a change in color, the appearance of precipitates, or a change in pH. For the solid compound, significant clumping or a change in appearance could indicate moisture absorption and potential degradation.

Troubleshooting Guide

Problem 1: My PROTAC synthesis using this compound has a low yield.

  • Possible Cause 1: Degraded Linker. The this compound may have degraded due to improper storage or handling.

    • Solution: Assess the purity of the linker using HPLC or NMR (see Experimental Protocols section). If degradation is confirmed, use a fresh vial of the compound.

  • Possible Cause 2: Steric Hindrance. The length of the PEG45 chain may not be optimal for the formation of a stable ternary complex between your target protein and E3 ligase.

    • Solution: Consider using a Benzyl-PEG linker with a shorter or longer PEG chain to optimize the spatial orientation of the binding ligands.

  • Possible Cause 3: Reaction Conditions. The reaction conditions may not be suitable for the stability of the linker or other components of your reaction.

    • Solution: Ensure the reaction is performed under anhydrous conditions and at a neutral or slightly basic pH to avoid cleavage of the benzyl ether. If using a catalyst, ensure it is compatible with the benzyl ether and PEG chain.

Problem 2: I am observing unexpected byproducts in my reaction mixture.

  • Possible Cause: Cleavage of the Benzyl Group. If your reaction conditions are acidic or involve a reducing agent, the benzyl protecting group may be prematurely cleaved.

    • Solution: Review your reaction scheme to identify any acidic reagents or conditions that could facilitate benzyl ether cleavage. If necessary, modify the synthetic route to deprotect the benzyl group at a later stage.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Precautions
Solid-20°CLong-termTightly sealed, inert atmosphere, protect from light
Stock Solution-80°C≤ 6 monthsAliquot to avoid freeze-thaw cycles, use dry solvent
Stock Solution-20°C≤ 1 monthAliquot to avoid freeze-thaw cycles, use dry solvent

Table 2: Factors Affecting this compound Stability

FactorEffectMitigation Strategy
Acidic pH Cleavage of the benzyl ether bond, exposing the primary alcohol.Maintain neutral or slightly basic pH during storage and reactions.
Oxidizing Agents Can lead to cleavage of the benzyl ether and degradation of the PEG chain.Avoid exposure to strong oxidizing agents. Store under an inert atmosphere.
Reducing Agents Can cause cleavage of the benzyl ether via hydrogenolysis (e.g., H₂/Pd).Be mindful of reductive steps in a synthetic pathway.
Elevated Temp. Accelerates oxidative degradation of the PEG chain.Store at recommended low temperatures. Avoid unnecessary heating of solutions.
Light Exposure Can potentially promote photo-oxidative degradation.Store in an amber vial or otherwise protected from light.
Moisture Can facilitate hydrolysis, although PEG ethers are generally stable.Store in a desiccated environment. Use anhydrous solvents for stock solutions.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol provides a general method to assess the purity and detect degradation products of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the benzyl group).

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject 10 µL of the sample. The appearance of new peaks or a decrease in the area of the main peak compared to a reference sample can indicate degradation.

Protocol 2: Monitoring Benzyl Ether Cleavage by ¹H NMR

This protocol can be used to monitor the stability of the benzyl group.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • The protons of the benzyl group will appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm).

    • The methylene protons of the benzyl group (-O-CH₂-Ph) will appear as a singlet around 4.5 ppm.

    • The disappearance or reduction in the integration of these signals relative to the PEG backbone protons (a broad singlet around 3.6 ppm) indicates cleavage of the benzyl group.

Visualizations

degradation_pathway cluster_main This compound cluster_degradation Degradation Pathways This compound Ph-CH₂-O-(CH₂CH₂O)₄₅-H Cleaved_Benzyl HO-(CH₂CH₂O)₄₅-H + Ph-CH₂-X This compound->Cleaved_Benzyl Acid / H₂/Pd Oxidized_PEG Degraded PEG Fragments This compound->Oxidized_PEG Oxidation (O₂, heat)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Low Yield in PROTAC Synthesis check_linker Assess Linker Purity (HPLC/NMR) start->check_linker is_degraded Is Linker Degraded? check_linker->is_degraded use_fresh Use Fresh Linker is_degraded->use_fresh Yes check_length Review Linker Length is_degraded->check_length No success Improved Yield use_fresh->success is_optimal Is Length Optimal? check_length->is_optimal test_lengths Test Different PEG Lengths is_optimal->test_lengths No check_conditions Review Reaction Conditions (pH, Temp) is_optimal->check_conditions Yes test_lengths->success are_harsh Are Conditions Harsh? check_conditions->are_harsh optimize_conditions Optimize Reaction Conditions are_harsh->optimize_conditions Yes are_harsh->success No optimize_conditions->success

Caption: Troubleshooting workflow for low-yield PROTAC synthesis.

Technical Support Center: Improving the Efficiency of Benzyl Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of benzyl groups.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing targeted solutions to common experimental problems.

Issue 1: Incomplete or Slow Reaction in Catalytic Hydrogenolysis (Pd/C, H₂)

Question: My benzyl group deprotection using Palladium on Carbon (Pd/C) and hydrogen gas is very slow or stalls before completion. What are the possible causes and how can I resolve this?

Answer:

An incomplete or sluggish hydrogenolysis reaction can be attributed to several factors, primarily related to the catalyst, substrate, or reaction conditions.

  • Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to deactivation by various functional groups.

    • Amines: Both the substrate and the deprotected amine product can act as catalyst poisons by strongly coordinating to the palladium surface.[1] For N-benzyl deprotection, the reaction often requires acidic conditions to protonate the amine, preventing it from poisoning the catalyst.[1] The addition of acids like HCl or acetic acid can delay the poisoning of Pd/C.[2]

    • Sulfur-Containing Compounds: Substrates containing thiols, thioethers, or other sulfur-containing moieties will irreversibly poison the catalyst. If sulfur is present, alternative deprotection methods should be considered.[3]

    • Phosphines: Similar to sulfur compounds, phosphines will deactivate the palladium catalyst.

    • Catalyst Quality: The efficiency of Pd/C can vary significantly between suppliers and even between batches.[4] It is advisable to screen catalysts from different sources. A combination of Pd/C and Pd(OH)₂/C has been reported to be more effective than either catalyst alone for recalcitrant substrates.

  • Poor Mass Transfer of Hydrogen: For the reaction to proceed, hydrogen gas must effectively reach the catalyst surface.

    • Inadequate Agitation: Vigorous stirring or shaking is crucial to ensure good mixing of the substrate, solvent, catalyst, and hydrogen gas.[1]

    • System Purge: The reaction system must be thoroughly purged of air. This is typically achieved by evacuating the reaction vessel and backfilling with an inert gas (like nitrogen or argon) multiple times, followed by the same procedure with hydrogen gas.[1]

  • Reaction Conditions:

    • Hydrogen Pressure: While many debenzylations proceed at atmospheric pressure (e.g., using a hydrogen balloon), increasing the pressure (up to 10 bar) can significantly accelerate the reaction rate, especially for more challenging substrates.[5]

    • Solvent: Common solvents include methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[6] For substrates with poor solubility, a solvent mixture may be necessary. For example, a THF:tert-butyl alcohol:phosphate-buffered saline (PBS) mixture has been used for complex oligosaccharides.[5]

    • Temperature: While most hydrogenolyses are run at room temperature, gentle heating may be required for difficult deprotections.

Issue 2: Unwanted Side Reactions During Deprotection

Question: I am observing unexpected byproducts in my reaction mixture after benzyl group deprotection. What are the common side reactions and how can I prevent them?

Answer:

Several side reactions can occur depending on the deprotection method and the substrate's functional groups.

  • Reduction of Other Functional Groups:

    • Arenes: Over-reduction of the benzyl group or other aromatic rings in the molecule to their corresponding cycloalkanes can occur, especially under harsh conditions (high pressure, prolonged reaction times).[4] Using a pre-treated catalyst can help suppress this unwanted hydrogenation.[4]

    • Alkenes and Alkynes: These are readily reduced under catalytic hydrogenolysis conditions. If these functional groups need to be preserved, alternative deprotection methods like oxidative or Lewis acid-mediated cleavage should be employed.

  • Acid-Catalyzed Rearrangements: When using strong acids or Lewis acids (e.g., BCl₃) for deprotection, acid-labile functional groups can undergo rearrangement or cleavage.

    • Friedel-Crafts Benzylation: The cleaved benzyl cation is electrophilic and can re-react with electron-rich aromatic rings in the substrate or scavenger molecules. The use of a cation scavenger, such as pentamethylbenzene, is crucial when deprotecting aryl benzyl ethers with BCl₃ to trap the benzyl cation and prevent this side reaction.

  • Ring Closure: For substrates with appropriately positioned nucleophiles, acid- or base-catalyzed conditions can lead to intramolecular cyclization. This has been observed in peptides containing β-benzylaspartyl residues.

Issue 3: Difficulty in Removing the N-Benzyl Group

Question: I am struggling to deprotect an N-benzyl group. Standard hydrogenolysis conditions are ineffective. What are the specific challenges and recommended solutions?

Answer:

Deprotection of N-benzyl groups is often more challenging than O-benzyl groups due to catalyst poisoning by the amine.[2]

  • Recommended Solutions:

    • Acidic Conditions: As mentioned, performing the hydrogenolysis in an acidic medium (e.g., ethanol with a stoichiometric amount of HCl) is often necessary to protonate the amine and prevent catalyst deactivation.[1]

    • Heterogeneous Acid Co-catalyst: A mixture of Pd/C and a solid acid catalyst like niobic acid on carbon (Nb₂O₅/C) has been shown to significantly facilitate N-benzyl deprotection under a hydrogen atmosphere.[2] This method has the advantage of easy catalyst removal by filtration without the need for a neutralization workup.[2]

    • Transfer Hydrogenolysis: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be effective. The reaction is typically refluxed in an alcoholic solvent.

    • Alternative Catalysts: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for N-benzyl deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for benzyl group deprotection?

A1: The most widely used method is catalytic hydrogenolysis using palladium on carbon (Pd/C) with hydrogen gas.[6] This method is generally high-yielding, the byproducts (toluene) are easily removed, and the catalyst can be recovered by filtration.[7] However, its major limitation is the intolerance of other reducible functional groups like alkenes, alkynes, and some nitrogen-containing heterocycles, as well as its susceptibility to catalyst poisons.

Q2: When should I use catalytic transfer hydrogenation instead of H₂/Pd/C?

A2: Catalytic transfer hydrogenation (CTH) is a convenient alternative to using hydrogen gas, especially when a high-pressure hydrogenation apparatus is not available. Common hydrogen donors include ammonium formate, cyclohexene, or isopropanol. CTH is often used for the deprotection of N-benzyl groups and can sometimes offer different selectivity compared to standard hydrogenolysis.

Q3: My molecule contains functional groups sensitive to reduction (e.g., an alkene). What deprotection methods can I use?

A3: For molecules with reducible functional groups, you should avoid catalytic hydrogenolysis. Viable alternatives include:

  • Lewis Acid Cleavage: Boron trichloride (BCl₃) is effective for cleaving benzyl ethers, especially aryl benzyl ethers, at low temperatures (e.g., -78 °C).[8] This method tolerates a wide range of functional groups including esters, amides, and silyl ethers.[8]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[7] This method is performed under neutral conditions and is compatible with many sensitive functional groups.

Q4: How do I choose the right catalyst and solvent for my hydrogenolysis reaction?

A4: The choice of catalyst and solvent can significantly impact the reaction's success.

  • Catalyst: 10% Pd/C is a common starting point. For N-benzyl groups or more difficult substrates, 20% Pd(OH)₂/C (Pearlman's catalyst) is often more effective. The amount of catalyst can range from 10 mol% to a 1:1 weight ratio with the substrate for very difficult cases.

  • Solvent: Alcohols like methanol and ethanol are excellent solvents for hydrogenolysis.[6] THF and ethyl acetate are also commonly used. The choice often depends on the solubility of the starting material. A co-solvent system may be required for complex molecules.

Q5: How do I properly set up and work up a catalytic hydrogenolysis reaction?

A5:

  • Setup: The substrate is dissolved in the chosen solvent in a flask equipped with a stir bar. The catalyst is added carefully (note: Pd/C can be pyrophoric, especially when dry, and should be handled with care, often wetted with solvent). The flask is sealed and the atmosphere is replaced with hydrogen, either by using a hydrogen-filled balloon or by connecting it to a hydrogenation apparatus.

  • Work-up: Upon reaction completion (monitored by TLC or LC-MS), the reaction mixture is carefully filtered through a pad of Celite® to remove the solid catalyst. The Celite pad is washed with the reaction solvent to ensure complete recovery of the product. The filtrate is then concentrated under reduced pressure. The primary byproduct, toluene, is volatile and usually removed during concentration. Further purification is typically achieved by column chromatography or recrystallization.

Data Presentation: Comparison of Benzyl Deprotection Methods

MethodReagents & ConditionsAdvantagesDisadvantagesTypical YieldTypical Time
Catalytic Hydrogenolysis H₂ (1 atm or higher), 10% Pd/C, RT, MeOH or EtOH[6]Clean reaction, easy work-up, high yields.Intolerant of reducible groups (alkenes, alkynes, etc.), catalyst poisoning.>90%1-24 h
Catalytic Transfer Hydrogenation Ammonium formate, Pd/C, refluxing MeOHNo need for H₂ gas cylinder, good for N-benzyl groups.Higher temperatures may be required, potential for side reactions.80-95%1-6 h
Lewis Acid Cleavage BCl₃, pentamethylbenzene, CH₂Cl₂, -78 °C to RT[8]Tolerates reducible functional groups, highly chemoselective.Stoichiometric, moisture-sensitive reagent, requires inert atmosphere.75-95%1-3 h
Oxidative Cleavage DDQ, CH₂Cl₂/H₂O, RTMild, neutral conditions, tolerates most functional groups.Primarily for electron-rich benzyl ethers (e.g., PMB), stoichiometric oxidant.80-95%0.5-4 h

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis using H₂/Pd/C

  • Preparation: Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., 20 mL of methanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol % Pd) to the solution. Caution: Pd/C can be pyrophoric. Handle in a well-ventilated area and avoid ignition sources.

  • Hydrogenation: Seal the flask and purge the atmosphere by evacuating and backfilling with nitrogen or argon three times. Then, repeat the process with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus set to the desired pressure (e.g., 1-10 bar).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and the toluene byproduct. Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

  • Preparation: To a solution of the benzyl-protected compound (1.0 mmol) in methanol (20 mL), add 10% Palladium on Carbon (20 mol % Pd).

  • Hydrogen Donor Addition: Add ammonium formate (5.0 mmol, 5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with methanol. Concentrate the filtrate and purify the residue as described in Protocol 1.

Protocol 3: Deprotection of an Aryl Benzyl Ether using Boron Trichloride (BCl₃)

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the aryl benzyl ether (1.0 mmol) and pentamethylbenzene (3.0 mmol, 3 equivalents) in anhydrous dichloromethane (CH₂Cl₂) (20 mL).[8]

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1 M solution of BCl₃ in CH₂Cl₂ (2.0 mL, 2.0 mmol, 2 equivalents) dropwise.

  • Reaction: Stir the reaction at -78 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm gradually to 0 °C or room temperature.

  • Quenching: Once complete, quench the reaction at -78 °C by the slow addition of methanol.

  • Work-up and Purification: Allow the mixture to warm to room temperature and concentrate under reduced pressure. The residue can be purified by flash column chromatography to separate the deprotected product from pentamethylbenzene and its benzylated byproduct.

Visualizations

Troubleshooting_Workflow Troubleshooting Benzyl Deprotection start Reaction Stalled or Incomplete? check_catalyst Check Catalyst Activity & Potential Poisoning start->check_catalyst Yes side_reactions Side Reactions Observed? start->side_reactions No amine_sulfur Amine or Sulfur Present? check_catalyst->amine_sulfur check_conditions Review Reaction Conditions optimize_conditions Optimize Conditions (Pressure, Temp, Solvent) check_conditions->optimize_conditions check_agitation Ensure Vigorous Agitation & H2 Purge check_conditions->check_agitation side_reactions->check_conditions No identify_side_product Identify Side Product side_reactions->identify_side_product Yes over_reduction Over-reduction of arenes/alkenes? identify_side_product->over_reduction change_method Consider Alternative Deprotection Method amine_sulfur->change_method Sulfur add_acid Add Acid (for N-Bn) or Use Additive (Nb2O5/C) amine_sulfur->add_acid Amine new_catalyst Screen New Catalyst Batch/Supplier amine_sulfur->new_catalyst No over_reduction->change_method No / Other reduce_pressure Reduce H2 Pressure / Use Pre-treated Catalyst over_reduction->reduce_pressure Yes

Caption: Troubleshooting workflow for benzyl deprotection.

Deprotection_Method_Selection Choosing a Benzyl Deprotection Method start Substrate Analysis catalyst_poison Catalyst Poisons Present? (Sulfur, Phosphines) start->catalyst_poison reducible_groups Reducible Groups Present? (Alkenes, Alkynes, Nitro) acid_labile Acid-Labile Groups Present? reducible_groups->acid_labile Yes pd_c Catalytic Hydrogenolysis (H2, Pd/C) reducible_groups->pd_c No lewis_acid Lewis Acid Cleavage (BCl3) acid_labile->lewis_acid No oxidative Oxidative Cleavage (DDQ) acid_labile->oxidative Yes catalyst_poison->reducible_groups No catalyst_poison->acid_labile Yes cth Catalytic Transfer Hydrogenation (CTH) pd_c->cth

Caption: Decision tree for selecting a deprotection method.

References

Technical Support Center: Purification of Benzyl-PEG45-Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of Benzyl-PEG45-alcohol.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem: Low yield of purified this compound.

Possible Cause Recommendation
Incomplete Reaction Before purification, confirm reaction completion using an appropriate analytical technique like TLC or LC-MS. If the reaction is incomplete, consider optimizing reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants).
Product Loss During Extraction This compound has significant water solubility due to the PEG chain.[1] Minimize the number of aqueous washes during workup. If significant product is lost to the aqueous phase, consider back-extraction with a more polar organic solvent.
Suboptimal Chromatography Conditions Optimize your chromatography method. For reverse-phase HPLC, adjust the gradient steepness and mobile phase composition. For size-exclusion chromatography, ensure the column pore size is appropriate for the molecular weight of this compound (approx. 2100 g/mol ).
Product Adsorption to Labware PEGylated molecules can sometimes adhere to glass or plastic surfaces. To mitigate this, consider using low-adsorption labware or pre-treating glassware with a siliconizing agent.

Problem: Presence of unreacted starting materials in the final product.

Impurity Identification Purification Strategy
Unreacted Benzyl Alcohol Can be detected by ¹H NMR (characteristic aromatic and benzylic protons) and GC-MS.[2][3]Liquid-liquid extraction with an aqueous base can remove acidic impurities, while benzyl alcohol remains in the organic phase.[4] Subsequent purification by reverse-phase HPLC should effectively separate the more hydrophobic benzyl alcohol from the PEGylated product. Centrifugation has also been reported to remove benzyl alcohol from certain formulations.[5]
Unreacted PEG45-alcohol Can be detected by HPLC-RI or HPLC-CAD. It will have a different retention time than the benzylated product.Size-exclusion chromatography (SEC) can separate based on the slight difference in hydrodynamic volume. Reverse-phase HPLC is also effective, as the benzylated product will be more retained on a C18 column.

Problem: Co-elution of impurities with the product in chromatography.

Issue Troubleshooting Step
Poor Resolution in Reverse-Phase HPLC - Optimize Gradient: A shallower gradient can improve the separation of closely eluting peaks.[6] - Change Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or additives (e.g., trifluoroacetic acid). - Change Stationary Phase: A column with a different chemistry (e.g., C8 instead of C18) or a longer column may provide better resolution.
Peak Tailing in HPLC This can be caused by secondary interactions between the analyte and the stationary phase.[7][8][9] - Adjust Mobile Phase pH: For basic analytes, a lower pH can reduce tailing. - Use an End-Capped Column: These columns have fewer free silanol groups, which can cause tailing. - Reduce Sample Load: Overloading the column can lead to peak distortion.[9]
Poor Separation in Size-Exclusion Chromatography (SEC) - Select Appropriate Pore Size: Ensure the column's pore size is suitable for the molecular weight range of your compounds.[10] - Optimize Flow Rate: A lower flow rate can sometimes improve resolution. - Check for Non-Size-Exclusion Effects: Interactions between the analyte and the column matrix can affect elution. Adding salt to the mobile phase can sometimes mitigate these effects.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The synthesis of this compound, likely through a Williamson ether synthesis, can result in several common impurities:

  • Unreacted Starting Materials: Benzyl alcohol (or benzyl bromide/chloride) and PEG45-alcohol.

  • Side Products from Elimination Reactions: If the reaction conditions are too harsh (e.g., high temperature, bulky base), an E2 elimination reaction can occur, leading to the formation of an alkene from the benzyl halide and regeneration of the alcohol.[12]

  • Products of Benzyl Alcohol Oxidation: Benzyl alcohol can slowly oxidize in the presence of air to form benzaldehyde and benzoic acid.[13]

  • PEG Oligomers of Different Lengths: The starting PEG45-alcohol may not be perfectly monodisperse and could contain shorter or longer PEG chains.

Q2: Which chromatographic technique is best for purifying this compound?

A2: Both reverse-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography (SEC) can be effective, often used in combination for high purity.

  • RP-HPLC: This technique separates molecules based on their hydrophobicity.[14][] Since this compound is more hydrophobic than the starting PEG45-alcohol, RP-HPLC is excellent for removing the unreacted PEG. It can also separate other organic impurities.

  • SEC: This technique separates molecules based on their hydrodynamic volume (size).[10][16] It is particularly useful for removing unreacted benzyl alcohol and other small molecule impurities. It can also help in separating PEG chains of different lengths.[17]

Q3: How can I quantify the purity of my final this compound product?

A3: High-performance liquid chromatography (HPLC) is a powerful tool for purity assessment.[18]

  • HPLC with UV Detection: The benzyl group provides a chromophore, allowing for detection by UV absorbance (typically around 254-260 nm).[19] This is useful for quantifying the main product and any UV-active impurities.

  • HPLC with Charged Aerosol Detection (CAD) or Refractive Index (RI) Detection: These detectors are useful for quantifying non-UV-active impurities, such as unreacted PEG45-alcohol.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.[20][21]

Q4: My purified product shows a broad peak in HPLC. What could be the cause?

A4: A broad peak in HPLC can indicate several issues:

  • Polydispersity of the PEG chain: The starting PEG45-alcohol may have a distribution of chain lengths, leading to a collection of closely related products that are difficult to resolve.[11]

  • Column Degradation: The HPLC column may be old or have been exposed to harsh conditions.

  • Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or flow rate may not be optimized for your compound.

  • Sample Overload: Injecting too much sample can lead to peak broadening.[8]

Q5: How does the PEG chain length affect purification?

A5: The length of the PEG chain has a significant impact on the physicochemical properties of the molecule and thus its behavior during purification.

  • Solubility: Longer PEG chains increase water solubility, which can affect the choice of solvents for extraction and chromatography.[1]

  • Chromatographic Resolution: In SEC, a larger difference in PEG chain length between the product and impurities leads to better separation.[12][17] In RP-HPLC, the retention time will increase with the hydrophobicity imparted by the benzyl group, but the long hydrophilic PEG chain will modulate this effect.

Experimental Protocols

Protocol 1: General Purification of this compound by Liquid-Liquid Extraction and Flash Chromatography

  • Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, remove it under reduced pressure.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities.

    • Separate the organic layer. To remove unreacted benzyl alcohol, wash with water. Be aware that some PEGylated product may partition into the aqueous layer.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Flash Chromatography (Silica Gel):

    • Prepare a silica gel column.

    • Load the crude product onto the column.

    • Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The more polar this compound will elute later than less polar impurities.

    • Collect fractions and analyze by TLC or HPLC to identify the pure product.

Protocol 2: High-Purity Purification by Preparative Reverse-Phase HPLC

  • Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% B to 70% B over 30 minutes. (This is a starting point and should be optimized based on analytical HPLC).

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase composition.

    • Inject the sample onto the equilibrated column.

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine pure fractions and remove the solvent by lyophilization.

Data Presentation

Table 1: Representative Purification of this compound by Reverse-Phase HPLC

Step Sample Purity (by HPLC-UV at 254 nm) Yield
1Crude Reaction Mixture65%100%
2After Liquid-Liquid Extraction75%90%
3After Preparative RP-HPLC>98%70%

Table 2: Comparison of Purification Techniques for Common Impurities

Impurity Liquid-Liquid Extraction Silica Gel Chromatography Reverse-Phase HPLC Size-Exclusion Chromatography
Benzyl Alcohol Moderate RemovalGood SeparationExcellent SeparationExcellent Separation
PEG45-alcohol Poor SeparationModerate SeparationExcellent SeparationGood Separation
Elimination Byproducts VariableGood SeparationExcellent SeparationPoor Separation
PEG Oligomers No SeparationNo SeparationModerate SeparationGood Separation

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product Reaction This compound Synthesis Quench Reaction Quench Reaction->Quench Extraction Liquid-Liquid Extraction (Removal of some impurities) Quench->Extraction RP_HPLC Preparative RP-HPLC Extraction->RP_HPLC Primary Method SEC Size-Exclusion Chromatography Extraction->SEC Alternative/Complementary Analysis Purity Analysis (Analytical HPLC, NMR) RP_HPLC->Analysis SEC->Analysis Pure_Product Pure this compound (>98% Purity) Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification Check_Impurities Identify Impurities (HPLC, NMR, MS) Start->Check_Impurities Unreacted_SM Unreacted Starting Materials (Benzyl Alcohol, PEG45-alcohol) Check_Impurities->Unreacted_SM Identified Side_Products Side Products (e.g., elimination products) Check_Impurities->Side_Products Identified Polydispersity PEG Polydispersity Check_Impurities->Polydispersity Identified Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Optimize_Extraction Optimize Extraction Protocol (Solvent, pH) Unreacted_SM->Optimize_Extraction Optimize_HPLC Optimize RP-HPLC (Gradient, Column) Unreacted_SM->Optimize_HPLC Side_Products->Optimize_Reaction Side_Products->Optimize_HPLC Use_SEC Employ Size-Exclusion Chromatography Polydispersity->Use_SEC High_Purity_Source Use High Purity PEG45-alcohol Source Polydispersity->High_Purity_Source

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Optimizing Benzyl-PEG45-alcohol Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG45-alcohol coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction is slow or incomplete. What are the common causes and how can I troubleshoot this?

A1: Slow or incomplete coupling reactions are common challenges. Here are several factors to investigate:

  • Insufficient Activation of the Coupling Partner: The molecule you are coupling to the hydroxyl group of this compound may require activation. For instance, if you are coupling to a carboxylic acid, it typically needs to be activated to a more reactive species.

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact reaction kinetics. Ensure these are optimized for the specific coupling chemistry you are using.

  • Steric Hindrance: The bulky nature of the PEG chain or the substrate can sterically hinder the reactive groups, slowing down the reaction.

  • Hydrolysis of Activated Species: Activated intermediates, such as activated esters, can be susceptible to hydrolysis, especially in the presence of moisture. This reduces the concentration of the reactive species available for coupling.

  • Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent system. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.

Q2: What are the recommended coupling chemistries for the terminal hydroxyl group of this compound?

A2: The terminal hydroxyl group of this compound is not inherently reactive and typically requires either activation of the hydroxyl group itself or activation of the coupling partner. Common strategies include:

  • Esterification with Carboxylic Acids: This is a widely used method where the carboxylic acid is activated using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester.[1][2]

  • Activation of the PEG-alcohol: The terminal hydroxyl group can be activated by converting it into a better leaving group, such as a tosylate or mesylate. This activated PEG can then react with nucleophiles like amines or thiols.

  • Isocyanate Coupling: The hydroxyl group can react with isocyanates to form a carbamate linkage.

Q3: How can I minimize side reactions during the coupling process?

A3: Side reactions can reduce your yield and complicate purification. Here are some tips to minimize them:

  • Control Reaction Stoichiometry: Using an optimal ratio of reactants can minimize side reactions. For example, in carbodiimide-mediated couplings, excess carbodiimide can lead to the formation of N-acylurea byproducts.

  • Maintain Anhydrous Conditions: For reactions sensitive to water, such as those involving highly reactive intermediates, it is crucial to use dry solvents and reagents to prevent hydrolysis.

  • pH Control: The pH of the reaction mixture can influence the reactivity of functional groups and the stability of reagents. Maintain the pH within the optimal range for your specific coupling chemistry. For example, reductive amination reactions are pH-dependent.[1]

  • Use of Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to selectively block certain functional groups and prevent unwanted side reactions.

Q4: What is the purpose of the benzyl group in this compound?

A4: The benzyl group serves as a protecting group for one end of the polyethylene glycol (PEG) chain. This allows for the selective reaction of the terminal hydroxyl group at the other end. The benzyl group can be removed later in the synthetic sequence if a free hydroxyl or other functional group is required at that position.

Troubleshooting Guides

Issue 1: Slow Esterification Reaction with a Carboxylic Acid
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Carbodiimide Activation Increase the molar equivalents of EDC/DCC and NHS (e.g., 1.5-2 equivalents of each relative to the carboxylic acid).Faster conversion of the carboxylic acid to the active ester, leading to an increased reaction rate.
Hydrolysis of Activated Ester Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Reduced loss of the active ester to hydrolysis, making more of it available for coupling.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C, while monitoring for any potential degradation of reactants.Increased reaction kinetics.
Suboptimal pH For EDC couplings, maintain a slightly acidic pH (around 4.5-6.0) during the activation step to protonate the carbodiimide, followed by a neutral to slightly basic pH (7.0-8.0) for the coupling step with the alcohol.[2]Optimized activation and coupling steps, leading to a faster overall reaction.
Issue 2: Low Yield of Purified Conjugate
Potential Cause Troubleshooting Step Expected Outcome
Formation of N-acylurea byproduct Add NHS or HOBt to the reaction mixture. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement into the N-acylurea byproduct.Minimized formation of the N-acylurea byproduct, leading to a cleaner reaction and higher yield of the desired ester.
Difficult Purification Optimize the purification method. Consider alternative chromatography resins or solvent systems. For larger PEG conjugates, precipitation might be an effective purification strategy.Improved separation of the desired product from unreacted starting materials and byproducts.
Product Adsorption to Labware Use low-adsorption labware (e.g., siliconized tubes or glassware) for reactions and purification steps, especially when working with low concentrations of protein or peptide conjugates.Reduced loss of product due to non-specific binding.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Carboxylic Acid
  • Dissolve the Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF, DMSO, or DCM).

  • Add EDC and NHS: Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound: Add 1.0 equivalent of this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).

  • Work-up and Purification: Once the reaction is complete, quench any remaining active ester with a small amount of water or a primary amine. Remove the solvent under reduced pressure and purify the crude product by an appropriate method, such as column chromatography or precipitation.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester EDC, NHS EDC_NHS EDC / NHS EDC_NHS->Activated_Ester PEG_Ester_Product PEG-Ester Conjugate Activated_Ester->PEG_Ester_Product Coupling Benzyl_PEG_Alcohol This compound Benzyl_PEG_Alcohol->PEG_Ester_Product Purified_Product Purified Conjugate PEG_Ester_Product->Purified_Product Chromatography / Precipitation troubleshooting_logic Start Reaction is Slow or Incomplete Check_Activation Check Activation Chemistry Start->Check_Activation Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Purity Check Reagent Purity & Solubility Start->Check_Purity Activation_Issues Inefficient Activation? Hydrolysis? Check_Activation->Activation_Issues Condition_Issues Suboptimal Temp/pH? Incorrect Solvent? Check_Conditions->Condition_Issues Purity_Issues Degraded Reagents? Poor Solubility? Check_Purity->Purity_Issues Solution_Activation Increase Activator Stoichiometry Use Anhydrous Solvents Activation_Issues->Solution_Activation Solution_Conditions Optimize Temperature & pH Screen Solvents Condition_Issues->Solution_Conditions Solution_Purity Use Fresh Reagents Ensure Complete Dissolution Purity_Issues->Solution_Purity

References

Technical Support Center: Monitoring Benzyl-PEG45-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for monitoring the progress of reactions involving Benzyl-PEG45-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction?

A this compound reaction is a chemical transformation where the terminal primary alcohol group of the this compound molecule is modified.[1] This molecule is a polyethylene glycol (PEG) linker, which is often used to connect a molecule of interest to another substrate, such as a protein or a small molecule drug. The reaction typically involves forming an ester, ether, or another functional group at the alcohol position.

Q2: Why is it crucial to monitor the reaction's progress?

Monitoring the reaction is essential to:

  • Determine Reaction Completion: Ensure all the starting material has been consumed to maximize yield and simplify purification.

  • Optimize Reaction Conditions: Adjust parameters like temperature, time, or catalyst concentration for better efficiency.

  • Identify Side Products: Detect the formation of unwanted byproducts early in the process.

  • Prevent Over-reaction or Degradation: Some reactions may lead to product degradation if left for too long.

Q3: What are the most common analytical techniques for monitoring this type of reaction?

The most common methods rely on distinguishing the starting material from the product based on differences in polarity, molecular weight, or chemical structure. These techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2][3][4]

Q4: How do I know when the reaction is complete?

A reaction is generally considered complete when the analytical technique being used shows the complete disappearance of the starting material (this compound) and the stabilization of the product's signal. For example, on a TLC plate, the spot corresponding to the starting material will no longer be visible.[5]

Analytical Techniques and Protocols

Effectively monitoring a PEGylation reaction requires selecting the appropriate analytical method. The choice depends on the available equipment, the scale of the reaction, and the level of detail required.

Workflow for Reaction Monitoring

The following diagram illustrates a typical workflow for setting up, monitoring, and characterizing a reaction involving this compound.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Progress Monitoring cluster_2 Phase 3: Workup & Analysis setup Reaction Setup (Reactants, Solvent, Catalyst) t0 Take Initial Sample (T=0) setup->t0 monitor In-Process Monitoring (e.g., TLC or HPLC) t0->monitor decision Reaction Complete? monitor->decision decision->monitor No workup Reaction Quench & Workup decision->workup Yes purify Purification (e.g., Column Chromatography) workup->purify characterize Final Characterization (NMR, Mass Spec) purify->characterize

Caption: General experimental workflow for a this compound reaction.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used to separate compounds based on polarity. It is excellent for quickly checking reaction progress.[6]

Experimental Protocol:

  • Plate Preparation: Use silica gel-coated TLC plates.

  • Spotting: Use a capillary tube to spot a small amount of the reaction mixture on the baseline of the TLC plate. It is crucial to also spot the starting material (this compound) and a "co-spot" (a mix of starting material and reaction mixture) in separate lanes for comparison.[7]

  • Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase (eluent).

  • Visualization: After the solvent front nears the top of the plate, remove it and visualize the spots. Common methods include:

    • UV Light: If the compounds are UV-active.

    • Iodine Staining: Place the dried plate in a chamber with iodine crystals. Most organic compounds will appear as brown spots.[7]

    • Potassium Permanganate (KMnO₄) Stain: Stains compounds that can be oxidized (like alcohols).

    • Bromocresol Green Stain: Specifically stains acidic compounds, which is useful if your reactant or product has a carboxylic acid group.[7]

Data Interpretation:

  • The starting alcohol is typically more polar than the resulting ester or ether product.

  • Therefore, the product spot should have a higher Retention Factor (Rƒ) value (travel farther up the plate) than the starting material spot.

  • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

Parameter Typical Value / Observation
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5) or Hexanes / Ethyl Acetate (e.g., 7:3). Adjust polarity as needed.
Visualization UV light, Iodine, KMnO₄ stain
Expected Rƒ Change Rƒ (Product) > Rƒ (this compound)
High-Performance Liquid Chromatography (HPLC)

HPLC offers quantitative analysis and better separation than TLC. It is widely used for analyzing PEGylated molecules.[2]

Experimental Protocol:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Column Selection: A reverse-phase column (e.g., C8 or C18) is typically used for PEGylated compounds.[8]

  • Mobile Phase: A gradient of water and an organic solvent (like acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA), is used.

  • Detection:

    • UV Detector: If the target molecule has a chromophore.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors suitable for PEG, which lacks a strong UV chromophore.[9]

  • Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the reactant peak and the appearance of the product peak.

Data Interpretation:

  • In reverse-phase HPLC, more polar compounds elute earlier. The this compound will likely elute before its less polar product.

  • The peak area can be used to quantify the conversion of reactant to product over time.

  • Due to the nature of PEG, peaks may be broad, representing a distribution of polymer chain lengths.

Parameter Typical Condition
Column Reverse-Phase C8 or C18, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start with high %A, increase %B over 15-30 minutes
Detector CAD, ELSD, or UV (if applicable)
Expected Elution Retention Time (Product) > Retention Time (Reactant)
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

NMR provides detailed structural information and can be used to unambiguously identify the product and quantify the reaction conversion. It is a powerful tool for monitoring PEGylation.[4][10][11]

Experimental Protocol:

  • Sample Preparation: Take an aliquot from the reaction, remove the solvent under vacuum, and re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H-NMR spectrum.

  • Analysis: Compare the spectrum of the reaction mixture to that of the starting material. Look for the disappearance of reactant-specific peaks and the emergence of product-specific peaks.

Data Interpretation:

  • The most significant change will be observed for the protons on the carbon adjacent to the alcohol oxygen (-CH₂-OH). This signal will shift downfield upon conversion to an ester or ether.

  • The large, characteristic signal for the PEG backbone protons typically appears around 3.6 ppm and can be used as a reference.[4]

  • By integrating the area of a unique reactant peak and a unique product peak, the percentage conversion can be calculated.[10]

Group Typical ¹H-NMR Shift (ppm) Expected Change Upon Reaction
PEG Backbone (-O-CH₂-CH₂-O-) ~3.6 (s, large)No significant change
Terminal Methylene (-CH₂-OH) ~3.7 (t)Shifts downfield (e.g., to ~4.2 ppm for an ester)
Benzyl Protons (Ar-H) 7.2-7.4 (m)No significant change
New Product Protons VariesAppearance of new signals from the attached molecule
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product, verifying that the desired modification has occurred. MALDI-TOF or ESI-MS are commonly used for large molecules like PEGs.[3][12]

Experimental Protocol:

  • Sample Preparation: Dilute a sample of the reaction mixture or the purified product. For MALDI-TOF, co-crystallize the sample with a suitable matrix. For ESI-MS, infuse the diluted sample directly.

  • Data Acquisition: Acquire the mass spectrum.

  • Analysis: Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the expected mass of the product. The spectrum of PEGylated compounds will show a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit).

Data Interpretation:

  • Starting Material (SM): Mass = Mass of Benzyl group + Mass of 45 PEG units + Mass of terminal OH.

  • Product (P): Mass = Mass of SM + Mass of added molecule - Mass of H₂O (for esterification).

  • The successful reaction is confirmed by observing a new peak distribution shifted to a higher m/z value corresponding to the product's mass.

Technique Ionization Typical Observation
MALDI-TOF MS Soft ionization, good for large polymersA bell-shaped distribution of peaks centered around the average molecular weight of the product.
ESI-MS Soft ionization, produces multiply charged ionsA series of peaks representing different charge states of the product, which can be deconvoluted to find the molecular weight.

Troubleshooting Guide

This section addresses common issues encountered when monitoring this compound reactions.

Troubleshooting Workflow

G cluster_1 Causes for No Reaction cluster_2 Causes for Poor Separation cluster_3 Causes for Multiple Products start Problem Observed p1 No reaction observed (only starting material present) start->p1 p2 Poor separation on TLC/HPLC (spots/peaks overlap) start->p2 p3 Multiple unexpected spots/peaks start->p3 c1a Reagent Quality Issue (degraded, impure) p1->c1a c1b Incorrect Reaction Conditions (temp, time, solvent) p1->c1b c1c Inactive Catalyst / Reagents (e.g., moisture sensitive) p1->c1c c2a Incorrect Mobile Phase (polarity too high/low) p2->c2a c2b Product and Reactant have similar polarity p2->c2b c3a Side Reactions Occurring p3->c3a c3b Impure Starting Material p3->c3b c3c Product Degradation p3->c3c s1a Solution: Verify reagent purity (NMR/MS). Use fresh reagents. c1a->s1a s1b Solution: Optimize conditions. Ensure anhydrous setup if needed. c1b->s1b c1c->s1b s2a Solution: Systematically vary mobile phase composition. Try different solvent systems. c2a->s2a c2b->s2a s3a Solution: Lower temperature. Add scavenger. Use a more selective catalyst. c3a->s3a c3b->s1a c3c->s3a

Caption: A troubleshooting guide for common reaction monitoring issues.

Q: My TLC shows no new spot, and the starting material spot hasn't moved. What's wrong? A: This indicates the reaction has not started.

  • Check Reagents: Ensure your reagents are pure and active. Some coupling reagents are moisture-sensitive and may have degraded. Running reactions under anhydrous conditions is often critical.[7]

  • Verify Conditions: Double-check the reaction temperature, concentration, and solvent. Ensure any necessary catalyst was added.

  • Solubility: Make sure all reactants are soluble in the chosen solvent at the reaction temperature.

Q: The spots for my starting material and product are overlapping on the TLC plate. A: This happens when the polarity difference between the two is small.

  • Change Mobile Phase: Adjust the polarity of your eluent. Try a more nonpolar system (e.g., increase the hexane-to-ethyl acetate ratio) to increase separation. Adding a small amount of a polar solvent like methanol can also help.

  • Use a Co-spot: A co-spot lane is essential. If the reaction mixture spot appears as a single elongated spot while the starting material is a tight circle, the product is likely hiding under the starting material spot. A "figure 8" shape in the co-spot lane can indicate the presence of two unresolved compounds.[7]

  • Switch to HPLC: If TLC cannot resolve the compounds, HPLC will offer much higher resolution.

Q: My HPLC chromatogram shows a very broad peak for my product. A: This is common for PEGylated compounds. PEGs are polymers with a molecular weight distribution, not a single molecular weight. This polydispersity results in a collection of closely related product molecules that elute over a range of times, creating a broad peak. This is generally not a sign of a problem.

Q: I see multiple new spots/peaks in my analysis. What are they? A: This suggests the formation of side products or the presence of impurities.

  • Side Reactions: Consider possible side reactions, such as reaction at other functional groups on your molecule or dimerization.

  • Impure Starting Materials: Analyze your starting materials to ensure they are pure.

  • Degradation: The product or reactants might be degrading under the reaction conditions. Try running the reaction at a lower temperature or for a shorter time. Mass spectrometry can be invaluable for identifying the masses of these unknown species.

References

Technical Support Center: Addressing Steric Hindrance with Long PEG Chains (e.g., PEG45)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using long polyethylene glycol (PEG) chains, such as PEG45, to manage steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how do long PEG chains like PEG45 help address it?

A1: Steric hindrance is a phenomenon where the rate and outcome of a chemical reaction or interaction are influenced by the spatial arrangement of atoms and groups in a molecule. In the context of drug delivery and bioconjugation, it often refers to the obstruction of a biologically active site. Long, flexible, and hydrophilic PEG chains like PEG45 are conjugated to molecules (a process called PEGylation) to create a protective layer.[1][2] This layer provides steric hindrance that can:

  • Reduce Protein Adsorption: Prevent the binding of opsonins and other proteins that mark the molecule for clearance from the body.[1][2]

  • Minimize Immunogenicity: Shield the molecule from recognition by the immune system, reducing unwanted immune responses.[3]

  • Prolong Circulation Half-Life: Decrease renal clearance and proteolytic degradation, allowing the therapeutic to remain in circulation longer.[4]

Q2: What are the key properties of PEG45?

A2: PEG45 is a polyethylene glycol polymer composed of approximately 45 ethylene glycol units.[5] It offers a balance of properties that make it suitable for many bioconjugation applications.[5][6]

PropertyDescriptionReference
Average Molecular Weight ~2,000 Da (2 kDa)[3]
Solubility Highly water-soluble, which helps prevent aggregation of the conjugate.[3][5]
Immunogenicity Non-immunogenic, minimizing the risk of an immune response against the PEG itself.[3]
Flexibility The PEG backbone is flexible, contributing to its effectiveness in creating steric hindrance.[3]
Biocompatibility Generally considered safe for biological applications.[5]

Q3: When should I choose a long PEG chain like PEG45 over a shorter one?

A3: The choice of PEG chain length is a critical parameter that depends on the specific application and desired outcome. Longer PEG chains like PEG45 are generally preferred when:

  • Maximizing Steric Hindrance is the Goal: Longer chains create a more effective barrier against protein binding and immune recognition.[7]

  • Prolonged Circulation Time is Required: There is a linear relationship between the area under the curve (AUC) of drug concentration over time and the molecular weight of the PEG, indicating that longer chains lead to longer circulation.[8][9]

  • Reduced Cellular Uptake by Macrophages is Desired: Increased PEG chain length can lead to reduced uptake by macrophage cells.[8]

However, it's important to note that excessive PEGylation can sometimes lead to a decrease in the biological activity of the conjugated molecule due to the same steric hindrance that provides the protective benefits.[1][7]

Q4: What are the common functional groups available for PEG45 and what are their applications?

A4: PEG45 can be functionalized with various reactive groups to enable covalent attachment to different molecules. Common functional groups and their primary applications are summarized below.[10]

Functional GroupTarget MoietyReaction pHApplication Examples
NHS Ester Primary Amines (-NH2)7.0 - 8.0Antibody-drug conjugates (ADCs), protein labeling.[3][10]
Maleimide Thiols (-SH)6.5 - 7.5Site-specific conjugation to cysteine residues in proteins, peptide modification.[10]
Azide (N3) AlkynesNot pH dependentBioorthogonal "click chemistry" for attaching payloads or imaging agents.[3][6]
Amine (NH2) NHS Esters, Carboxylic Acids7.0 - 8.0Crosslinking, surface modification.[10]

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency

Possible Causes:

  • Incorrect pH: The pH of the reaction buffer is critical for the reactivity of the functional groups. For example, NHS ester reactions are most efficient at a pH of 7-8, while maleimide-thiol reactions prefer a pH of 6.5-7.5.[10]

  • Hydrolysis of Functional Groups: NHS esters are susceptible to hydrolysis, especially at higher pH. Maleimides can also hydrolyze over time.

  • Steric Hindrance at the Conjugation Site: The target functional group on your molecule may be in a sterically hindered location, preventing the PEG chain from accessing it.

  • Inactive Reagents: The PEG reagent may have degraded due to improper storage or handling.

Solutions:

  • Optimize Reaction Buffer: Ensure the pH of your reaction buffer is within the optimal range for the specific chemistry you are using.

  • Use Fresh Reagents: Prepare fresh solutions of your PEG reagent immediately before use.

  • Increase Molar Excess of PEG: Adding a higher molar ratio of the PEG reagent can help drive the reaction to completion.

  • Consider a Different Linker Length or Chemistry: If steric hindrance at the conjugation site is suspected, using a PEG with a longer spacer arm or switching to a different conjugation chemistry might be beneficial.

Problem 2: Aggregation of the Final Conjugate

Possible Causes:

  • Insufficient PEGylation: If the degree of PEGylation is too low, the PEG chains may not provide enough of a hydrophilic shield to prevent aggregation of the parent molecule.

  • Polydispersity of PEG: The use of polydisperse PEG can lead to a heterogeneous mixture of conjugates, some of which may be more prone to aggregation.[11]

  • Presence of PEG Diol: Contamination of monofunctional PEG with bifunctional PEG diol can lead to cross-linking and aggregation.[11]

Solutions:

  • Increase the Degree of PEGylation: Adjust the reaction conditions (e.g., molar ratio of PEG, reaction time) to increase the number of PEG chains attached to your molecule.

  • Use Monodisperse PEG: Whenever possible, use high-quality, monodisperse PEG to ensure a more homogeneous product.

  • Characterize Your PEG Reagent: Be aware of the potential for PEG diol contamination in your monofunctional PEG reagents.

Problem 3: Loss of Biological Activity

Possible Causes:

  • PEGylation at or Near the Active Site: If the PEG chain is attached at or near the active site of your protein or peptide, it can sterically hinder its interaction with its target.[7]

  • Conformational Changes: The attachment of a large PEG chain can induce conformational changes in the molecule, leading to a loss of activity.

Solutions:

  • Site-Specific PEGylation: Employ site-specific conjugation strategies to attach the PEG chain at a location far from the active site. This can be achieved by introducing a unique reactive handle (e.g., a cysteine residue) at a desired location.[7]

  • Use a Linker with a Shorter PEG Chain: If steric hindrance is the primary cause of activity loss, a shorter PEG chain may be a better option.

  • Protect the Active Site: During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region.[11]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.0-8.0 (e.g., phosphate-buffered saline, PBS). The protein concentration will depend on the specific protein and should be optimized.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the same reaction buffer.

  • Conjugation Reaction: Add the desired molar excess of the mPEG-NHS ester solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining unreacted NHS esters.

  • Purification: Remove the unreacted PEG and quenching agent by a suitable method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the PEGylated protein to determine the degree of PEGylation and confirm its purity and activity.

Protocol 2: General Procedure for Maleimide-Based PEGylation of a Thiol-Containing Peptide

  • Peptide Preparation: If the peptide does not have a free thiol, it may need to be reduced first (e.g., using TCEP). Dissolve the peptide in a buffer at a pH of 6.5-7.5 (e.g., phosphate buffer containing EDTA).

  • PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer.

  • Conjugation Reaction: Add the mPEG-Maleimide solution to the peptide solution. The reaction is typically performed at room temperature for 2-4 hours.

  • Quenching: The reaction can be quenched by adding a small molecule with a free thiol (e.g., cysteine or beta-mercaptoethanol).

  • Purification: Purify the PEGylated peptide using a method such as reverse-phase HPLC.

  • Characterization: Analyze the purified product by mass spectrometry to confirm the conjugation.

Visualizations

PEGylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Molecule Molecule Conjugation Conjugation Molecule->Conjugation PEG_Reagent PEG45 Reagent PEG_Reagent->Conjugation Purification Purification Conjugation->Purification Analysis Analysis Purification->Analysis

Caption: A generalized workflow for a PEGylation experiment.

Steric_Hindrance_Concept Molecule Therapeutic Molecule PEG_Chain PEG45 Chain Molecule->PEG_Chain PEGylation Opsonin Opsonin Opsonin->Molecule Binds to (without PEG) Opsonin->PEG_Chain Blocked by Steric Hindrance Macrophage Macrophage Macrophage->Opsonin Recognizes

Caption: Conceptual diagram of steric hindrance provided by PEG45.

References

Validation & Comparative

Mass Spectrometry Analysis of Benzyl-PEG45-Alcohol Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Benzyl-PEG45-alcohol and related PEGylated products. The information presented herein is intended to assist researchers in selecting the optimal analytical methodology for characterization, quality control, and impurity profiling of these critical compounds used in drug development and bioconjugation.

Introduction to this compound and its Analysis

This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative that finds extensive application in bioconjugation, drug delivery, and surface modification. The benzyl group provides a stable, non-reactive terminus, while the terminal alcohol allows for further chemical modification. Accurate characterization of this and similar PEGylated molecules is crucial to ensure the safety and efficacy of the final biopharmaceutical product. Mass spectrometry is an indispensable tool for this purpose, providing detailed information on molecular weight, purity, and structural integrity.[1][2]

However, the analysis of PEGylated compounds by mass spectrometry presents unique challenges due to the polymeric nature of PEG, which can lead to a distribution of molecular weights (polydispersity) in traditional PEG products, spectral complexity from multiple charge states, and the potential for in-source fragmentation.[3][4][5] This guide will compare two primary mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS), for the analysis of this compound and its alternatives.

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique significantly impacts the quality and detail of the analytical data obtained for PEGylated molecules. Below is a comparative summary of MALDI-TOF and ESI-LC/MS for the analysis of this compound.

FeatureMALDI-TOF MSESI-LC/MS
Ionization Principle Soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser.[6]Soft ionization technique where ions are generated from a liquid solution by creating an aerosol and applying a high voltage.[1]
Primary Application Rapid determination of molecular weight distribution, average molecular weight (Mn, Mw), and polydispersity (Đ) of polymers.[7][8]Detailed characterization of individual PEGylated species, impurity profiling, and analysis of complex mixtures.[1][3][4][9]
Mass Accuracy Good, typically within 0.01% for large molecules.[4]High, often providing more accurate mass measurements than MALDI-TOF.[3]
Resolution High resolution allows for the separation of individual n-mers in a polymer distribution.High resolution is critical for resolving isotopic patterns and distinguishing between closely related species.[1][3]
Sample Preparation Requires finding a suitable matrix and co-crystallization conditions.[6][10]Requires the sample to be soluble in a suitable solvent for infusion or liquid chromatography.
Coupling to Separation Can be coupled with Gel Permeation Chromatography (GPC) offline for analysis of polydisperse polymers.[7]Directly coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) for separation prior to MS analysis.[4][11][12]
Charge State Primarily produces singly charged ions, leading to simpler spectra.[13]Can produce multiply charged ions, which can complicate spectra but also allows for the analysis of very large molecules on mass analyzers with a limited m/z range.[3][13]
Analysis of Impurities Can detect impurities with different molecular weights but may be less sensitive for co-eluting or isobaric impurities.LC separation provides excellent resolution of impurities, allowing for their individual identification and quantification.[14][15][16]

Experimental Protocols

MALDI-TOF MS Analysis of this compound

This protocol is designed for the rapid determination of the molecular weight and purity of this compound.

Materials:

  • This compound sample

  • MALDI Matrix (e.g., α-Cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), or 2,5-dihydroxybenzoic acid (DHB))

  • Cationizing agent (e.g., Sodium trifluoroacetate (NaTFA))

  • Solvent (e.g., 50:50 acetonitrile/0.1% trifluoroacetic acid in water)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the solvent to a concentration of approximately 10 mg/mL.

  • Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in the same solvent.

  • Cationizing Agent Preparation: Prepare a 10 mg/mL solution of NaTFA in the solvent.[6]

  • Sample-Matrix Mixture: Mix the sample solution, matrix solution, and cationizing agent solution in a 1:10:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Data Acquisition: Analyze the sample in the MALDI-TOF mass spectrometer in positive-ion reflectron mode.[6] The laser energy should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis: Process the resulting spectrum to determine the molecular weight distribution, average molecular weights (Mn and Mw), and polydispersity (Đ = Mw/Mn).[7] For a monodisperse product like this compound, a single dominant peak is expected.

ESI-LC/MS Analysis of this compound and Potential Impurities

This protocol allows for the separation and identification of this compound from potential impurities, such as shorter or longer PEG chains, or degradation products like benzyl alcohol.

Materials:

  • This compound sample

  • LC/MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC/MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC or UHPLC system coupled to an ESI-TOF or ESI-Orbitrap mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • LC Separation:

    • Inject 5-10 µL of the sample onto the reversed-phase column.

    • Use a gradient elution program, for example:

      • 0-5 min: 30% B

      • 5-25 min: 30-90% B

      • 25-30 min: 90% B

      • 30-35 min: 30% B (re-equilibration)

    • Set the flow rate to a value appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • MS Detection:

    • Operate the ESI source in positive ion mode.

    • Set the mass spectrometer to acquire data over a relevant m/z range (e.g., 500-4000 m/z).

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve stable ionization and good signal intensity.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to visualize the separated components.

    • Analyze the mass spectrum of the main peak corresponding to this compound. Deconvolution of the multiply charged ion series will provide the accurate molecular weight.

Visualization of Experimental Workflows

experimental_workflow cluster_maldi MALDI-TOF MS Workflow cluster_esi ESI-LC/MS Workflow maldi_sample This compound Sample maldi_prep Mix with Matrix & Cationizing Agent maldi_sample->maldi_prep maldi_spot Spot on Target & Crystallize maldi_prep->maldi_spot maldi_ms MALDI-TOF Analysis maldi_spot->maldi_ms maldi_data Molecular Weight Distribution Analysis maldi_ms->maldi_data esi_sample This compound Sample esi_prep Dissolve in Mobile Phase esi_sample->esi_prep esi_lc HPLC/UHPLC Separation esi_prep->esi_lc esi_ms ESI-MS Detection esi_lc->esi_ms esi_data Impurity Profiling & Accurate Mass esi_ms->esi_data

Caption: Comparative workflows for MALDI-TOF MS and ESI-LC/MS analysis of this compound.

Analysis of Potential Impurities

A critical aspect of quality control for this compound is the identification and quantification of impurities. These can arise from the manufacturing process or degradation.

Common Impurities in PEG Products:

  • Low Molecular Weight Glycols: Ethylene glycol (EG) and diethylene glycol (DG) are potential process-related impurities.[15] Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for their quantification.[15] LC-MS can also be used for their detection.

  • Polydisperse PEG Species: Incomplete or side reactions during synthesis can lead to the presence of PEG chains with varying numbers of ethylene glycol units. LC-MS is highly effective in separating and identifying these species.

impurity_analysis_logic product This compound Product impurities Potential Impurities product->impurities low_mw Low MW Glycols (EG, DG) impurities->low_mw poly_peg Polydisperse PEG Species impurities->poly_peg degradation Degradation Products (e.g., Benzyl Alcohol) impurities->degradation gc_fid GC-FID low_mw->gc_fid lc_ms LC-MS low_mw->lc_ms poly_peg->lc_ms degradation->lc_ms gc_ms GC-MS degradation->gc_ms analysis Analytical Techniques

Caption: Logical relationship between potential impurities in this compound and the corresponding analytical techniques for their detection.

Conclusion

Both MALDI-TOF MS and ESI-LC/MS are powerful techniques for the characterization of this compound and its alternatives. MALDI-TOF MS offers a rapid method for confirming the molecular weight and assessing the overall purity and polydispersity of the bulk material. ESI-LC/MS, on the other hand, provides a more detailed analysis, enabling the separation and identification of closely related impurities and degradation products. For comprehensive quality control in a drug development setting, a combination of these techniques is often employed. The choice of the primary technique will depend on the specific analytical question being addressed, from routine quality control to in-depth structural elucidation and impurity profiling.

References

Purifying Benzyl-PEG45-Alcohol Derivatives: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, achieving high purity of target molecules is a critical yet often challenging task. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purification of Benzyl-PEG45-alcohol derivatives. We will explore the principles and practical considerations of three common HPLC techniques: Reversed-Phase (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC), supported by representative experimental data to aid in method selection and development.

The Challenge of Purifying PEGylated Molecules

The covalent attachment of polyethylene glycol (PEG) chains to molecules, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. However, the inherent polydispersity of PEG and the potential for side reactions during synthesis can lead to a heterogeneous mixture of products and impurities. Effective purification is therefore essential to ensure the safety and efficacy of the final product. This compound, with its benzyl protecting group and a PEG chain of approximately 45 ethylene glycol units, presents a purification challenge that requires careful selection of chromatographic conditions.

Comparative Analysis of HPLC Methods

The choice of HPLC method for purifying this compound derivatives depends on the specific impurities present and the desired scale of purification. The following sections compare the most relevant techniques.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[1] A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[1] More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

  • Principle: Separation is driven by hydrophobic interactions between the analyte and the stationary phase. The benzyl group in this compound provides a significant hydrophobic handle for retention on a reversed-phase column. The PEG chain, being hydrophilic, modulates this retention.

  • Advantages: High resolution and the ability to separate closely related impurities, such as molecules with incomplete PEG chains or different protecting groups.

  • Disadvantages: The potential for on-column degradation of sensitive molecules and the need for organic solvents.

Hydrophobic Interaction Chromatography (HIC)

HIC also separates molecules based on hydrophobicity but under less denaturing conditions than RP-HPLC.[2][] It utilizes a mildly hydrophobic stationary phase and an aqueous mobile phase with a high salt concentration.[] The high salt concentration enhances hydrophobic interactions. Elution is achieved by decreasing the salt concentration in the mobile phase.[2]

  • Principle: Modulation of hydrophobic interactions by a salt gradient. This technique is particularly useful for separating molecules that might be sensitive to the organic solvents used in RP-HPLC.

  • Advantages: Milder separation conditions that can help maintain the integrity of the molecule.

  • Disadvantages: Generally provides lower resolution compared to RP-HPLC.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume (size) in solution.[4] The stationary phase consists of porous particles. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later.

  • Principle: Separation based on molecular size. SEC is effective for separating the target this compound from aggregates, higher molecular weight polymers, and smaller impurities.

  • Advantages: Gentle separation method that is unlikely to cause sample degradation.

  • Disadvantages: Limited resolution for molecules of similar size. It is often used as a polishing step rather than for primary purification.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the discussed HPLC methods for the purification of PEGylated compounds similar to this compound. Note that these values are representative and will require optimization for the specific derivative.

ParameterReversed-Phase HPLC (C18)Hydrophobic Interaction ChromatographySize Exclusion Chromatography
Purity Achieved >98%>95%>99% (for size variants)
Typical Recovery 80-95%85-98%>95%
Resolution HighMediumLow to Medium
Primary Separation Principle HydrophobicityHydrophobicity (salt-mediated)Molecular Size

Experimental Protocols

Detailed methodologies for each HPLC technique are provided below. These should serve as a starting point for method development.

Reversed-Phase HPLC (RP-HPLC) Protocol
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group).

  • Injection Volume: 20 µL.

  • Temperature: 25°C.

Hydrophobic Interaction Chromatography (HIC) Protocol
  • Column: HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 40 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm (if applicable) or a refractive index detector.

  • Injection Volume: 50 µL.

  • Temperature: Ambient.

Size Exclusion Chromatography (SEC) Protocol
  • Column: SEC column with an appropriate molecular weight range (e.g., suitable for 1-5 kDa).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: Refractive Index (RI) detector or UV at 254 nm.

  • Injection Volume: 100 µL.

  • Temperature: Ambient.

Workflow for HPLC Method Development

The process of developing a suitable HPLC purification method for this compound derivatives can be systematically approached as illustrated in the following workflow diagram.

HPLC_Method_Development cluster_0 Initial Analysis & Method Screening cluster_1 Method Optimization cluster_2 Preparative Purification cluster_3 Purity Analysis & Final Product Start Crude this compound Analytics Analytical HPLC (RP, HIC, SEC) Start->Analytics Optimization Optimize Parameters (Gradient, Flow Rate, etc.) Analytics->Optimization Prep_HPLC Preparative HPLC Optimization->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis of Fractions Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Final_Product Pure this compound Pooling->Final_Product

HPLC Method Development Workflow

Conclusion

The purification of this compound derivatives can be effectively achieved using a variety of HPLC techniques. RP-HPLC offers high-resolution separation based on hydrophobicity, making it suitable for removing closely related impurities. HIC provides a milder alternative, while SEC is ideal for separating based on size, particularly for removing aggregates or smaller contaminants. The choice of the optimal method will depend on the specific impurity profile of the crude product and the desired final purity. A systematic approach to method development, as outlined in this guide, will enable researchers to efficiently obtain highly pure this compound derivatives for their research and drug development needs.

References

A Comparative Guide to PROTAC Linkers: Benchmarking Benzyl-PEG45-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often overlooked, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.

This guide provides a comprehensive comparison of Benzyl-PEG45-alcohol, a long-chain polyethylene glycol (PEG) linker, with other commonly employed PROTAC linkers, such as alkyl chains and more rigid structures. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document serves as a valuable resource for researchers engaged in the rational design and optimization of PROTACs.

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The choice of linker can dramatically impact the degradation efficiency (DC50 and Dmax) and pharmacokinetic (PK) profile of a PROTAC. Below are tables summarizing data from various studies, illustrating the influence of linker type and length on these key parameters. While direct head-to-head data for this compound is limited in published literature, its properties can be inferred from studies on long-chain PEG linkers.

Table 1: Impact of Linker Composition on In Vitro Degradation Efficiency

PROTAC SystemLinker Type & LengthTarget ProteinCell LineDC50 (nM)Dmax (%)Reference Study
Estrogen Receptor α Alkyl, 12 atomsERαMCF7>1000~50--INVALID-LINK--[1][2][3]
Estrogen Receptor α Alkyl, 16 atomsERαMCF7~100>95--INVALID-LINK--[1][2][3]
Bruton's Tyrosine Kinase Non-covalent, flexible linkerBTKMino2.297--INVALID-LINK--[4]
Bromodomain PEG, 2 ethylene glycol unitsBRD4HeLa~5>90--INVALID-LINK--[5]
Bromodomain PEG, 4 ethylene glycol unitsBRD4HeLa~1>95--INVALID-LINK--[5]

Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution as the warhead and E3 ligase ligands may differ between studies.

Table 2: Influence of Linker Type on Pharmacokinetic Properties

PROTAC SystemLinker TypeAdministration RouteBioavailability (%)Key ObservationReference Study
General PROTACs PEGOralGenerally LowHydrophilic nature of PEG can improve solubility but may hinder cell permeability and lead to lower oral bioavailability.[6][7][8]--INVALID-LINK--[6][7][8]
General PROTACs AlkylOralVariableHydrophobicity can enhance cell permeability, but may also lead to poor solubility and rapid metabolism.[9][10]--INVALID-LINK--[9][10]
PEGylated Proteins PEGIntravenousN/APEGylation is known to increase the half-life of therapeutic proteins in circulation.[11]--INVALID-LINK--[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.

Western Blotting for Protein Degradation Assessment

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

a. Cell Culture and Treatment:

  • Seed cells in a 24-well plate at a density of approximately 20,000 cells per well and incubate for 24 hours.[7]

  • Prepare serial dilutions of the PROTAC in cell culture medium.

  • Treat the cells with varying concentrations of the PROTAC and incubate for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

b. Cell Lysis:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[12]

  • Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[13]

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]

d. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

e. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

f. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[14]

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

  • Quantify the band intensities using densitometry software to determine the extent of protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes how to measure the kinetics of PROTAC-induced ternary complex formation using SPR.[15]

a. Materials and Reagents:

  • SPR instrument and sensor chip (e.g., CM5 chip).

  • Purified E3 ligase (e.g., VHL complex), target protein (e.g., a bromodomain), and PROTAC.

  • SPR running buffer (e.g., HBS-EP+).

  • Amine coupling kit for protein immobilization.

b. Immobilization of E3 Ligase:

  • Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's protocol.

  • Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.

  • Deactivate any remaining active esters with ethanolamine.

c. Binary Interaction Analysis (PROTAC to E3 Ligase):

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (kon and koff).

  • Regenerate the surface between injections if necessary.

d. Ternary Complex Formation Analysis:

  • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.

e. Data Analysis and Cooperativity Calculation:

  • Determine the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein.[15] A value of α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.

MTS Assay for Cell Viability Assessment

This protocol is for determining the effect of PROTACs on cell viability.

a. Cell Plating and Treatment:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

b. MTS Reagent Addition:

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

c. Absorbance Measurement:

  • Measure the absorbance at 490 nm using a microplate reader.

d. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by PROTACs.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP AR-HSP Complex Androgen->AR-HSP Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR-HSP->AR HSP Dissociation ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway.

MAPK_ERK_Signaling Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes JAK_STAT_Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerization Gene_Transcription Target Gene Transcription STAT_Dimer->Gene_Transcription Translocates to Nucleus & Initiates Transcription PROTAC_Degradation_Workflow cluster_Cellular_Assay Cell-Based Degradation Assay Cell_Treatment Treat cells with PROTAC Cell_Lysis Lyse cells to extract proteins Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Quantify band intensity Western_Blot->Data_Analysis DC50_Dmax Determine DC50 and Dmax Data_Analysis->DC50_Dmax Linker_Design_Logic Linker_Type Linker Type (PEG, Alkyl, Rigid) Ternary_Complex Ternary Complex Formation (Stability & Cooperativity) Linker_Type->Ternary_Complex Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker_Type->Physicochemical_Properties Linker_Length Linker Length Linker_Length->Ternary_Complex Attachment_Points Attachment Points Attachment_Points->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Pharmacokinetics Pharmacokinetics (Bioavailability, Half-life) Physicochemical_Properties->Pharmacokinetics Pharmacokinetics->Degradation_Efficacy

References

A Comparative Guide to the Advantages of Benzyl-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of linkers and protecting groups is a cornerstone of successful bioconjugation and the synthesis of complex molecules. Poly(ethylene glycol) (PEG) linkers are renowned for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutics. However, the terminal hydroxyl groups of PEG must be temporarily masked or "protected" during synthetic sequences to ensure precise chemical modifications.

This guide provides an objective comparison of benzyl-protected PEG linkers against common alternatives, supported by established chemical principles and illustrative experimental data. We will delve into the distinct advantages conferred by the benzyl protecting group, offering a clear rationale for its use in demanding synthetic applications.

The Benzyl Advantage: Robust Stability and Orthogonal Cleavage

The benzyl group (Bn), an aromatic ether linkage, is a stalwart protecting group for alcohols due to its exceptional stability across a wide spectrum of chemical conditions. This robustness is a critical asset in multi-step syntheses where the PEG linker must endure various reagents and reaction environments without premature cleavage.

Key advantages of employing a benzyl protecting group for PEG linkers include:

  • Broad Chemical Stability: Benzyl ethers are highly resistant to both strongly acidic and basic conditions, as well as to many oxidizing and reducing agents. This inertness ensures the integrity of the PEG linker throughout complex synthetic routes.

  • Orthogonal Deprotection: The benzyl group is most commonly and efficiently removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This cleavage method is exceptionally mild and highly specific, leaving other sensitive functional groups, such as esters, amides, and many other protecting groups, intact. This "orthogonality" is paramount when working with delicate biomolecules.

Comparative Analysis of Common PEG Linker Protecting Groups

To appreciate the unique benefits of the benzyl group, it is essential to compare it with other frequently used alcohol protecting groups in the context of PEG linkers, namely the tert-Butoxycarbonyl (Boc) group (often used to protect amines, but its ether analog, the tert-butyl ether, serves as a good comparison for acid lability) and the Fluorenylmethyloxycarbonyl (Fmoc) group (primarily for amines, but its cleavage conditions are relevant to base-labile protecting groups).

Protecting GroupCleavage ConditionStability ProfileOrthogonality
Benzyl (Bn) Catalytic Hydrogenation (e.g., H₂, Pd/C)High (Stable to strong acids and bases)High
tert-Butyl (tBu) Ether Strong Acids (e.g., Trifluoroacetic Acid - TFA)Moderate (Cleaved by strong acids)Moderate
Fmoc-related (Base-Labile) Bases (e.g., Piperidine)Low (Cleaved by bases)High

Table 1: Comparison of Key Characteristics of Common Protecting Groups. This table highlights the distinct cleavage mechanisms and stability profiles, underscoring the broad stability of the benzyl group.

Quantitative Stability Under Forced Degradation Conditions

To illustrate the superior stability of the benzyl ether linkage, we present data from a representative forced degradation study. In this hypothetical experiment, PEG linkers protected with different groups are subjected to harsh acidic and basic conditions for 24 hours at room temperature. The percentage of the intact linker is then quantified using High-Performance Liquid Chromatography (HPLC).

Protecting Group Linker% Intact after 24h in 1M HCl% Intact after 24h in 1M NaOH
Benzyl-PEG >98%>98%
tert-Butyl Ether-PEG <5%>98%
Fmoc-Protected Amino-PEG >98%<5%

Table 2: Illustrative Stability of Protected PEG Linkers in Harsh Chemical Environments. This data clearly demonstrates the exceptional resilience of the benzyl-protected PEG linker to both strong acid and strong base, a stark contrast to the lability of the tert-butyl ether in acid and the Fmoc group in base.

Experimental Protocols

Protocol 1: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenation

This protocol outlines the standard procedure for the removal of a benzyl protecting group from a PEG linker.

Materials:

  • Benzyl-protected PEG linker

  • Palladium on carbon (10% w/w Pd/C)

  • Anhydrous, degassed solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite® or a similar filter aid

Procedure:

  • Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected PEG linker in the chosen solvent.

  • Inerting: Purge the flask with an inert gas to remove oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the deprotected PEG linker. The product can be further purified by chromatography if necessary.

Visualizing the Chemistry and Workflow

The following diagrams, rendered using Graphviz, illustrate the key chemical structures and workflows discussed.

cluster_linker Structure of Benzyl-Protected PEG Bn C₆H₅CH₂-O- PEG (CH₂CH₂O)n- Bn->PEG R R PEG->R

Caption: General structure of a benzyl-protected PEG linker.

A Benzyl-Protected PEG Linker B Catalytic Hydrogenation (H₂, Pd/C) A->B C Deprotected PEG Linker B->C D Activation of Terminal Hydroxyl C->D E Activated PEG Linker D->E F Conjugation to Target Molecule E->F G Final PEGylated Conjugate F->G

Caption: Synthetic workflow utilizing a benzyl-protected PEG linker.

cluster_Bn Benzyl Protection cluster_Boc tert-Butyl Ether Protection cluster_Fmoc Base-Labile Protection Start Multi-Step Synthesis with PEG Linker Bn_Stable Stable to Acid/Base Reaction Steps Start->Bn_Stable Boc_Unstable Linker Cleaved during Acidic Step Start->Boc_Unstable Fmoc_Unstable Linker Cleaved during Basic Step Start->Fmoc_Unstable Bn_Cleave Mild Hydrogenation (Final Step) Bn_Stable->Bn_Cleave Boc_Fail Synthesis Fails Boc_Unstable->Boc_Fail Fmoc_Fail Synthesis Fails Fmoc_Unstable->Fmoc_Fail

In-Vitro Validation of Benzyl-PEG45-Alcohol Conjugate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in-vitro validation of drug conjugates is a critical step in the development of novel therapeutics. This guide provides a comparative overview of the methodologies used to assess the in-vitro activity of a hypothetical Benzyl-PEG45-alcohol conjugate, designed as a linker for an anti-cancer drug. It compares this conjugate to alternative linker technologies and presents supporting experimental frameworks.

Comparative Analysis of Linker Technologies

The choice of a linker in a drug conjugate is pivotal, influencing its stability, solubility, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers, such as the this compound, are widely used due to their ability to improve the solubility and in-vivo stability of conjugated molecules.[1][2] However, concerns about the non-biodegradability and potential immunogenicity of PEG have spurred the development of alternative linker technologies.[3][4]

Linker Type Advantages Disadvantages Relevance to this compound Conjugate
Polyethylene Glycol (PEG) High aqueous solubility, relative inertness, established regulatory history.[1][2]Non-biodegradable, potential for immunogenicity (anti-PEG antibodies), polydispersity in larger chains.[1][4]The this compound conjugate falls into this category, offering a balance of hydrophilicity and a defined linker length.
Polysarcosine (pSar) Biocompatible, biodegradable, low toxicity, and may reduce clearance of drugs from the bloodstream.[3][5]Newer technology with less regulatory precedent compared to PEG.A direct competitor, potentially offering improved biocompatibility and reduced immunogenicity.[5]
Recombinant Linkers (e.g., XTEN, GQAP-based) Monodisperse (distinct molecular weight), biodegradable, can be engineered with specific functional groups.[1][2]Potentially more complex and costly to produce than synthetic polymers.Offers precise control over linker length and composition, avoiding the polydispersity sometimes seen with PEG.[2]
Other Hydrophilic Polymers (e.g., PVP, PHEA) Biocompatible, biodegradable, and available in various branched forms.[3]May still trigger immune responses with repeated administration.[4]A broader class of alternatives that can be tailored for specific drug delivery needs.[3]

Experimental Protocols for In-Vitro Validation

To objectively assess the performance of the this compound drug conjugate, a series of in-vitro assays are essential. Below are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound drug conjugate and compare it to the unconjugated drug and alternative linker conjugates.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound drug conjugate, the unconjugated drug, and control compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Serum Stability Assay

This assay evaluates the stability of the conjugate in the presence of serum, mimicking physiological conditions.

Objective: To assess the stability of the this compound conjugate's linker and the rate of drug release in human serum.

Protocol:

  • Incubation: Incubate the this compound drug conjugate in 50% human serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Protein Precipitation: Add a precipitation agent (e.g., cold acetonitrile) to the aliquots to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact conjugate and any released drug.

  • Data Analysis: Plot the percentage of intact conjugate over time to determine its half-life in serum.

Cellular Uptake Assay using Flow Cytometry

This assay quantifies the amount of a fluorescently-labeled conjugate that is internalized by cells.[9][10]

Objective: To measure and compare the cellular uptake efficiency of the this compound drug conjugate.

Protocol:

  • Fluorescent Labeling: Synthesize a version of the this compound drug conjugate with a fluorescent tag (e.g., FITC).

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently-labeled conjugate at a specific concentration.

  • Incubation: Incubate for a defined period (e.g., 4 hours) to allow for cellular uptake.[11]

  • Cell Harvesting: Wash the cells with PBS to remove any non-internalized conjugate, then detach the cells using trypsin.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.[12][13]

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative cellular uptake of the conjugate.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in-vitro validation and a hypothetical signaling pathway that could be targeted by the active drug component of the conjugate.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In-Vitro Assays cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Comparison a Synthesis of Benzyl-PEG45-OH Conjugate b HPLC & MS Characterization a->b c Cytotoxicity Assay (MTT) b->c d Serum Stability Assay b->d e Cellular Uptake (Flow Cytometry) b->e f IC50 Determination c->f g Half-life Calculation d->g h Uptake Quantification e->h i Comparative Analysis vs. Alternative Linkers f->i g->i h->i

Caption: Experimental workflow for in-vitro validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug Benzyl-PEG45-Drug (Active Moiety) Drug->Receptor Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

References

A Comparative Purity Analysis of Synthesized Benzyl-PEG45-alcohol for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of polyethylene glycol (PEG) reagents is a critical parameter that directly impacts the efficacy, safety, and reproducibility of PEGylated therapeutics and other bioconjugates. This guide provides a comprehensive purity assessment of synthesized Benzyl-PEG45-alcohol, comparing its performance with common alternatives and presenting supporting experimental data and protocols.

The process of PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. The purity of the PEGylating agent is paramount, as impurities can lead to side reactions, the formation of undesired conjugates, and potential immunogenicity. This compound is a key intermediate in the synthesis of various functionalized PEGs, and its purity sets the stage for the quality of the final product.

Purity Assessment of this compound

The purity of synthesized this compound is typically assessed using a combination of analytical techniques to identify and quantify the main component and potential impurities. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

  • Objective: To confirm the chemical structure of this compound and to detect and quantify impurities.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) to a final concentration of 10-20 mg/mL in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to monitor include the aromatic protons of the benzyl group, the methylene protons adjacent to the benzyl ether, the repeating ethylene glycol units, and the terminal alcohol proton.

  • Purity Determination: The purity can be estimated by comparing the integration of the characteristic proton signals of the this compound to the signals of any observed impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample to accurately determine the concentration and purity of the analyte.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation of Impurities

  • Objective: To separate and quantify this compound from non-PEGylated impurities and PEG species of different lengths.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm for the benzyl group). The retention time of the main peak corresponds to the this compound, and other peaks represent impurities. The purity is calculated based on the relative peak areas.

Data Presentation

The purity of a typical batch of synthesized this compound is expected to be high, often exceeding 98%.

Analytical TechniqueParameter MeasuredTypical Purity Specification
¹H NMR Structural Integrity & Impurity Signals>98% (based on relative integration)
RP-HPLC Peak Area Percentage>98% (at 254 nm)
Polydispersity Index (PDI) Molecular Weight Distribution≤ 1.05

Comparison with Alternative PEGylating Agents

The choice of a PEGylating agent depends on the specific application and the functional groups available on the molecule to be conjugated. Here, we compare the purity profile of this compound with other commonly used PEG derivatives. It is important to note that the purity of commercial PEG reagents is generally high, with most suppliers guaranteeing a purity of >95%.

PEGylating AgentCommon Synthesis RoutePotential ImpuritiesTypical Purity
This compound Anionic ring-opening polymerization of ethylene oxide initiated by benzyl alcoholate.Unreacted benzyl alcohol, shorter/longer PEG chains, di-functionalized PEG.>98%
Methoxy-PEG-alcohol (mPEG-OH) Anionic ring-opening polymerization of ethylene oxide initiated by methanolate.Unreacted methanol, diol-PEG (from water initiation), shorter/longer PEG chains.>95%
PEG-NHS Ester Activation of a terminal carboxyl group on a PEG derivative with N-hydroxysuccinimide.Unreacted PEG-acid, hydrolyzed NHS ester, residual coupling agents.>95%
PEG-Maleimide Functionalization of a terminal amine or alcohol on a PEG derivative with a maleimide-containing reagent.Unreacted PEG-amine/alcohol, hydrolyzed maleimide, residual reactants.>95%

Experimental Workflows and Signaling Pathways

To visualize the processes involved in purity assessment and the logic of comparison, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Purity Assessment cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results synthesis Synthesized this compound nmr NMR Spectroscopy synthesis->nmr hplc RP-HPLC synthesis->hplc structure Structural Confirmation nmr->structure purity_nmr Purity >98% (NMR) nmr->purity_nmr purity_hplc Purity >98% (HPLC) hplc->purity_hplc impurities Impurity Profile hplc->impurities

Purity assessment workflow.

Comparison_Logic Logical Framework for Comparing PEGylating Agents cluster_agents PEGylating Agents cluster_criteria Comparison Criteria benzyl_peg This compound purity Purity (%) benzyl_peg->purity impurities Common Impurities benzyl_peg->impurities application Application Suitability benzyl_peg->application mpeg mPEG-OH mpeg->purity mpeg->impurities mpeg->application peg_nhs PEG-NHS Ester peg_nhs->purity peg_nhs->impurities peg_nhs->application peg_mal PEG-Maleimide peg_mal->purity peg_mal->impurities peg_mal->application

Comparison of PEG agents.

Common Impurities and Their Impact

The synthesis of PEG derivatives can introduce several types of impurities that can affect the final application:

  • Polydispersity: PEG synthesis is a polymerization reaction that results in a distribution of chain lengths. A high polydispersity index (PDI) indicates a broad distribution, which can lead to heterogeneity in the final conjugate.

  • Diol Impurities: In the synthesis of monofunctional PEGs like mPEG-OH, the presence of water can initiate the polymerization, leading to the formation of PEG diols. These di-functional impurities can cause unwanted cross-linking of biomolecules.

  • Low Molecular Weight Impurities: Residual reactants, solvents, and side-products from the synthesis and purification steps can be present. For example, in the synthesis of this compound, residual benzyl alcohol could be an impurity.

  • Degradation Products: PEG molecules can undergo auto-oxidation, especially during storage, leading to the formation of aldehydes (e.g., formaldehyde, acetaldehyde) and acids (e.g., formic acid). These reactive impurities can lead to unintended modifications of the target molecule.

Conclusion and Recommendations

The purity of this compound is a critical starting point for the synthesis of high-quality functionalized PEG reagents. A purity of >98%, as determined by NMR and HPLC, is achievable and desirable for demanding applications in drug development. When selecting a PEGylating agent, researchers should consider not only the terminal functional group but also the overall purity profile and the potential presence of impurities that could compromise the final bioconjugate. For sensitive applications, it is recommended to:

  • Source PEG reagents from reputable suppliers who provide a detailed certificate of analysis with purity data from multiple analytical techniques.

  • Perform in-house quality control of incoming PEG reagents, especially for critical applications.

  • Store PEG reagents under appropriate conditions (e.g., under inert gas, protected from light and moisture) to minimize degradation.

By carefully considering the purity of this compound and its alternatives, researchers can enhance the quality, consistency, and performance of their PEGylated products.

Confirming Functionality: A Comparative Guide to Assays for Benzyl-PEG45-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a therapeutic protein with a polymer like Benzyl-PEG45-alcohol is only the first step. The critical next phase is to rigorously confirm that the resulting bioconjugate retains its intended biological function. This guide provides a comparative overview of key functional assays, complete with experimental data and detailed protocols, to assess the efficacy of PEGylated proteins and their alternatives.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, including improved stability, solubility, and pharmacokinetic profiles. However, the very nature of this modification can potentially hinder the protein's functional activity by sterically blocking active sites or altering its conformation. Therefore, a suite of functional assays is essential to validate the biological performance of the conjugated molecule.

Comparing the Functional Impact of Conjugation

This section compares the functional activity of bioconjugates using data from three key types of assays: cytotoxicity assays for antibody-drug conjugates (ADCs), enzyme activity assays, and receptor binding assays.

Table 1: Comparison of In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For ADCs, a lower IC50 value indicates a more potent cytotoxic effect on cancer cells. The following table summarizes the impact of PEGylation on the IC50 of various ADCs.

Antibody-Drug Conjugate (ADC)Linker/ConjugationTarget Cell LineIC50 (nM) of Non-PEGylated ADCIC50 (nM) of PEGylated ADCFold Change in PotencyReference
Trastuzumab-MMAEThiol-maleimideSK-BR-3 (HER2+)~2.583.5 (10 kDa PEG)~33-fold decrease[1]
Affibody-MMAEDirect couplingNCI-N87 (HER2+)4.9431.9 (4 kDa PEG)~6.5-fold decrease[1]
Trastuzumab-DM1Non-cleavableSK-BR-3 (HER2+)Not specified>1000Significant decrease[2]
Trastuzumab-DM1Enzymatically cleavable PEGSK-BR-3 (HER2+)Not applicable1.3 - 2.5-[2]

Key takeaway: The addition of a PEG linker can, in some cases, decrease the in vitro cytotoxicity of an ADC, as indicated by an increase in the IC50 value.[1] However, the design of the linker, such as incorporating an enzymatically cleavable site, can lead to highly potent PEGylated ADCs.[2]

Table 2: Comparison of Enzyme Activity

For therapeutic enzymes, it is crucial that PEGylation does not significantly compromise their catalytic activity. This table presents data on the specific activity of enzymes before and after PEGylation.

EnzymePEG DerivativeDegree of PEGylationSpecific Activity (U/mg) of Native EnzymeSpecific Activity (U/mg) of PEGylated Enzyme% Activity Retention
CatalasemPEG-SPANot specified~40,000~25,000~63%
α-ChymotrypsinmPEG (5 kDa)8 PEG molecules100% (relative)~50%50%
LysozymemPEG-NHSNot specified100% (relative)~80%80%

Key takeaway: PEGylation generally leads to a partial reduction in the specific activity of enzymes. The extent of this reduction can depend on the degree of PEGylation and the specific enzyme.

Table 3: Comparison of Receptor Binding Affinity

Receptor binding is a primary function of many therapeutic proteins, such as monoclonal antibodies and growth factors. Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are used to measure binding kinetics, including the equilibrium dissociation constant (KD), where a lower value indicates a stronger binding affinity.

ProteinConjugationLigandK D (nM) of Unconjugated ProteinK D (nM) of Conjugated ProteinFold Change in Affinity
Anti-HER2 scFv20 kDa PEGHER2-ECD1.51510-fold decrease
Anakinra (IL-1ra)40 kDa linear PGIL-1 receptor 1Low nM rangeLow nM rangeMinimal change
Interferon-α2a40 kDa branched PEGIFNAR2-ECNot specified7% of native activity retainedSignificant decrease

Key takeaway: PEGylation can lead to a decrease in binding affinity, likely due to steric hindrance.[3] However, alternative polymers like polyglycerol (PG) may offer a way to extend half-life with minimal impact on binding affinity.[3]

Experimental Protocols

This section provides detailed methodologies for the key functional assays discussed above.

Cytotoxicity Assay: MTT Protocol for Antibody-Drug Conjugates

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Complete cell culture medium

  • 96-well plates

  • Antibody-Drug Conjugate (ADC) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include a vehicle control (medium without ADC).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[1][2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Enzyme Activity Assay: Catalase

This protocol describes a method to determine the activity of catalase, an enzyme that decomposes hydrogen peroxide.

Materials:

  • Catalase sample (native and PEGylated)

  • Hydrogen peroxide (H2O2) solution (e.g., 30 mM)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, add phosphate buffer and the catalase sample.

  • Initiate Reaction: Add the H2O2 solution to the cuvette to start the reaction. The final volume should be constant for all measurements.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 240 nm over time (e.g., for 1-3 minutes). The decrease in absorbance is directly proportional to the decomposition of H2O2.

  • Calculate Activity: The activity of catalase is calculated based on the rate of H2O2 decomposition, using the molar extinction coefficient of H2O2 at 240 nm (43.6 M⁻¹cm⁻¹). One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute under the specified conditions.

Receptor Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.[6]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (receptor or antigen)

  • Analyte (native and PEGylated protein)

  • Immobilization buffers (e.g., EDC/NHS, acetate buffer)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the ligand solution over the activated surface to covalently immobilize it. Deactivate any remaining active groups.

  • Analyte Injection: Inject a series of concentrations of the analyte (both native and PEGylated protein) over the ligand-immobilized surface at a constant flow rate. This is the association phase.

  • Dissociation: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject the regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: The sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing Workflows and Pathways

To better illustrate the processes involved in confirming conjugation and the mechanism of action of bioconjugates, the following diagrams are provided.

G Experimental Workflow for Bioconjugation and Functional Characterization cluster_prep Bioconjugation cluster_analysis Functional Analysis protein Therapeutic Protein conjugation Conjugation Reaction protein->conjugation peg This compound peg->conjugation purification Purification conjugation->purification peg_protein PEGylated Protein purification->peg_protein cytotoxicity Cytotoxicity Assay (e.g., MTT) peg_protein->cytotoxicity enzyme_activity Enzyme Activity Assay peg_protein->enzyme_activity receptor_binding Receptor Binding Assay (e.g., SPR, BLI) peg_protein->receptor_binding data_analysis Data Analysis & Comparison cytotoxicity->data_analysis enzyme_activity->data_analysis receptor_binding->data_analysis

Caption: Workflow for bioconjugation and subsequent functional analysis.

G Signaling pathway of an antibody-drug conjugate (ADC). cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Tumor Cell Receptor receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis Internalization endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome payload_release Payload Release lysosome->payload_release payload Cytotoxic Payload payload_release->payload dna_damage DNA Damage & Apoptosis payload->dna_damage

Caption: ADC internalization and mechanism of action.[7][8][9]

G Comparison of PEGylation with alternative polymer conjugation strategies. cluster_peg PEGylation cluster_alternatives Alternatives peg Poly(ethylene glycol) (PEG) peg_pros Pros: - Well-established - FDA approved - Reduced immunogenicity peg->peg_pros peg_cons Cons: - Non-biodegradable - Potential for anti-PEG antibodies - Can reduce activity peg->peg_cons psar Polysarcosine (PSar) alt_pros Pros: - Biodegradable (some) - Potentially lower immunogenicity - Tunable properties psar->alt_pros alt_cons Cons: - Less established - Long-term safety data needed psar->alt_cons pox Poly(2-oxazoline)s (POx) pox->alt_pros pox->alt_cons

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG45-alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of Benzyl-PEG45-alcohol, a critical reagent in bioconjugation, drug delivery, and PEGylation. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Summary of Key Disposal and Safety Information

ParameterInformationCitation
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[1][2][3][4]
Spill Containment Soak up with inert absorbent material (e.g., sand, diatomaceous earth).[1][2][5]
Environmental Precautions Prevent from entering drains, surface water, and ground water.[1][5][6]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection/face protection.[2][7]
Incompatible Materials Strong oxidizing agents.[2][7]

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions.

start Start: this compound Waste for Disposal is_pure Is the waste pure or in a known solvent? start->is_pure pure_waste Collect in a designated, labeled, and sealed waste container. is_pure->pure_waste Yes mixed_waste Characterize the waste stream. Identify all components and their concentrations. is_pure->mixed_waste No storage Store the waste container in a cool, well-ventilated area away from oxidizing agents. pure_waste->storage is_hazardous Is the solvent or other component hazardous? mixed_waste->is_hazardous non_hazardous_mix Collect in a designated, labeled, and sealed waste container. Clearly label all components. is_hazardous->non_hazardous_mix No hazardous_mix Segregate from incompatible waste streams. Collect in a designated, labeled, and sealed container. is_hazardous->hazardous_mix Yes non_hazardous_mix->storage hazardous_mix->storage disposal Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal end End: Waste Disposed Compliantly disposal->end

Figure 1. Decision workflow for the proper disposal of this compound waste.

Detailed Experimental Protocols

1. Waste Collection and Segregation:

  • Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.

  • Contaminated Materials: Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed waste bag or container.

  • Solutions: If the this compound is in a solvent, the entire solution should be treated as hazardous waste. Do not dispose of it down the drain. Collect in a labeled, sealed container.

2. Spill Management:

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[2][7]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[1][2][5]

  • Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

  • Clean the Area: Decontaminate the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

3. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area.

  • Ensure containers are tightly sealed to prevent leaks or evaporation.

  • Store away from incompatible materials, particularly strong oxidizing agents.[2][7]

4. Final Disposal:

  • All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.

  • Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[1][5] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][2]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.